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  • Product: 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
  • CAS: 1803594-59-3

Core Science & Biosynthesis

Foundational

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyrazolo[1,5-a]pyrimidine framework has solidified its position as a "privileged structure" in the field of medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine framework has solidified its position as a "privileged structure" in the field of medicinal chemistry. This fused heterocyclic system, characterized by its rigid and planar nature, offers a versatile and synthetically accessible scaffold for the development of novel therapeutic agents. Its remarkable ability to interact with a multitude of biological targets has led to its exploration across a wide array of disease areas, most notably in oncology, where it serves as a cornerstone for the design of potent kinase inhibitors. This guide provides a comprehensive technical overview of the diverse biological activities associated with the pyrazolo[1,5-a]pyrimidine scaffold, with a particular focus on its anticancer properties, and delves into the experimental methodologies used to evaluate its therapeutic potential.

I. The Anticancer Potential of Pyrazolo[1,5-a]pyrimidines: A Kinase-Centric Approach

The dysregulation of protein kinase activity is a fundamental mechanism underlying the development and progression of cancer. The pyrazolo[1,5-a]pyrimidine core has proven to be an exceptional hinge-binding motif, enabling potent and often selective inhibition of various kinases critical for cancer cell survival and proliferation.[1][2]

A. Targeting the Pim Kinase Family

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key regulators of cell cycle progression and apoptosis.[3] Their overexpression is implicated in numerous hematological and solid tumors, making them attractive targets for cancer therapy.[4] Pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent and selective inhibitors of Pim-1 kinase.[4]

These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. One of the key downstream effects of Pim-1 inhibition is the modulation of the pro-apoptotic protein BAD (Bcl-2-associated death promoter).[5] Pim-1 phosphorylates BAD, leading to its inactivation and promoting cell survival.[5] Inhibition of Pim-1 by pyrazolo[1,5-a]pyrimidine compounds prevents BAD phosphorylation, thereby restoring its pro-apoptotic function.[4]

Signaling Pathway: Pim-1 Mediated Cell Survival

Pim1_Pathway cluster_apoptosis Apoptotic Regulation Cytokines Cytokines (e.g., IL-3, IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Upregulation BAD BAD Pim1->BAD Phosphorylation (Inactivation) Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine->Pim1 Inhibition Bcl_xL Bcl-xL BAD->Bcl_xL Sequestration Apoptosis Apoptosis Bcl_xL->Apoptosis Inhibition Cell_Survival Cell Survival Bcl_xL->Cell_Survival

Caption: Pim-1 signaling pathway and its inhibition.

B. Dual Inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA)

A promising strategy in cancer therapy is the development of dual inhibitors that can target multiple oncogenic pathways simultaneously. Pyrazolo[1,5-a]pyrimidine derivatives have been successfully designed as dual inhibitors of CDK2 and TRKA.[6]

CDK2, in complex with its regulatory partners cyclin E and cyclin A, plays a crucial role in the G1/S phase transition and DNA replication.[7] Its aberrant activity is a common feature in many cancers.[8] TRKA is a receptor tyrosine kinase that, upon binding to its ligand nerve growth factor (NGF), activates downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[9][10]

The dual inhibition of CDK2 and TRKA by a single pyrazolo[1,5-a]pyrimidine molecule can lead to a synergistic anticancer effect, simultaneously arresting the cell cycle and blocking pro-survival signals.[6]

Signaling Pathway: Dual Inhibition of CDK2 and TRKA

CDK2_TRKA_Pathway cluster_cdk2 Cell Cycle Progression cluster_trka Cell Survival Signaling CyclinE_A Cyclin E/A CDK2 CDK2 CyclinE_A->CDK2 G1_S_Transition G1/S Transition CDK2->G1_S_Transition Cell_Proliferation Cancer Cell Proliferation G1_S_Transition->Cell_Proliferation Leads to NGF NGF TRKA TRKA NGF->TRKA PI3K_AKT PI3K/AKT Pathway TRKA->PI3K_AKT RAS_MAPK RAS/MAPK Pathway TRKA->RAS_MAPK Cell_Survival Cell Survival PI3K_AKT->Cell_Survival RAS_MAPK->Cell_Survival Cell_Survival->Cell_Proliferation Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Dual Inhibitor Pyrazolo_pyrimidine->CDK2 Inhibition Pyrazolo_pyrimidine->TRKA Inhibition

Caption: Dual inhibition of CDK2 and TRKA pathways.

C. Quantitative Data for Anticancer Activity

The following table summarizes the in vitro inhibitory activity of representative pyrazolo[1,5-a]pyrimidine derivatives against various kinases and cancer cell lines.

Compound ID/ReferenceTarget(s)IC50 (µM)Cell Line(s)Mean Growth Inhibition (%)
6t [6]CDK20.09--
TRKA0.45
6s [6]CDK20.23--
TRKA0.45
6n [6]CDK2/TRKA-56 NCI cell lines43.9
Compound 11b [4]Pim-1--Potent inhibition of 2D cell colony formation
Arylazopyrazolo[1,5-a]pyrimidine 4c [11]MurA (antibacterial)3.77 µg/mLE. coli (MIC = 1.95 µg/mL)-

II. Beyond Cancer: Other Biological Activities

While the anticancer properties of pyrazolo[1,5-a]pyrimidines are extensively studied, this versatile scaffold exhibits a broader spectrum of biological activities.

A. Anti-inflammatory Activity

Certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant anti-inflammatory effects.[12] Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[12]

B. Antimicrobial and Antiviral Properties

The pyrazolo[1,5-a]pyrimidine core has been incorporated into compounds with notable antimicrobial activity against both Gram-positive and Gram-negative bacteria.[11] Some derivatives have also shown promise as antiviral agents.[11]

C. Central Nervous System (CNS) Activity

The pyrazolo[1,5-a]pyrimidine scaffold is present in drugs with CNS activity, including hypnotic and anxiolytic agents.[2] This highlights the potential of this chemical framework to cross the blood-brain barrier and modulate neurological targets.

III. Experimental Protocols for Biological Evaluation

The following protocols provide a standardized framework for assessing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives.

A. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13][14]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.[15]

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrazolo[1,5-a]pyrimidine compound and incubate for a specified period (e.g., 48 or 72 hours).[15]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13][16]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: MTT Assay

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Treat_Compounds Treat with Pyrazolo[1,5-a]pyrimidine compounds (various concentrations) Incubate_Overnight->Treat_Compounds Incubate_Treatment Incubate for 48-72 hours Treat_Compounds->Incubate_Treatment Add_MTT Add MTT solution (0.5 mg/mL) Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals (e.g., with DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Data_Analysis Calculate % viability and IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: General workflow for the MTT assay.

B. Clonogenic Cell Survival Assay

The clonogenic assay is an in vitro method to determine the ability of a single cell to form a colony, thereby assessing the long-term effects of a cytotoxic agent on cell proliferation.[17][18]

Principle: This assay measures the reproductive viability of cells after treatment. A surviving cell is defined as one that can proliferate to form a colony of at least 50 cells.[19]

Step-by-Step Methodology:

  • Cell Preparation: Prepare a single-cell suspension of the cancer cell line of interest.[19]

  • Cell Seeding: Plate a known number of cells into 6-well plates or culture dishes. The number of cells seeded will depend on the expected toxicity of the compound.[17]

  • Compound Treatment: Treat the cells with the pyrazolo[1,5-a]pyrimidine compound for a specified duration.[18]

  • Colony Formation: Remove the compound-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation.[17][18]

  • Fixation and Staining: Fix the colonies with a suitable fixative (e.g., a mixture of methanol and acetic acid) and then stain them with a staining solution (e.g., 0.5% crystal violet).[17]

  • Colony Counting: Count the number of colonies containing 50 or more cells.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction to determine the dose-dependent effect of the compound on cell survival.[18]

Experimental Workflow: Clonogenic Assay

Clonogenic_Workflow Start Start Prepare_Cells Prepare single-cell suspension Start->Prepare_Cells Seed_Cells Seed known number of cells in 6-well plates Prepare_Cells->Seed_Cells Treat_Compounds Treat with Pyrazolo[1,5-a]pyrimidine compound Seed_Cells->Treat_Compounds Incubate_Colonies Incubate for 1-3 weeks for colony formation Treat_Compounds->Incubate_Colonies Fix_Stain Fix and stain colonies (e.g., with Crystal Violet) Incubate_Colonies->Fix_Stain Count_Colonies Count colonies (≥50 cells) Fix_Stain->Count_Colonies Analyze_Data Calculate plating efficiency and surviving fraction Count_Colonies->Analyze_Data End End Analyze_Data->End

Caption: General workflow for the clonogenic assay.

IV. Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery. Its proven success as a kinase inhibitor in oncology has paved the way for its exploration in other therapeutic areas. Future research will likely focus on the development of more selective and potent inhibitors, the exploration of novel biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties to translate the promising preclinical findings into clinically effective therapeutics. The synthetic versatility of this core structure ensures that it will remain a valuable platform for the design and discovery of new medicines for years to come.

V. References

Sources

Exploratory

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets.[1][2][3] This guide focuses on the specific derivative, 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol, and delineates a strategic approach to identifying and validating its potential therapeutic targets. Drawing from extensive research on analogous compounds, we will explore the most promising avenues of investigation, with a primary focus on protein kinase inhibition. This document provides not only the scientific rationale for target selection but also detailed, field-proven experimental protocols to empower researchers in their drug discovery efforts.

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Framework in Drug Discovery

The pyrazolo[1,5-a]pyrimidine core, a fused bicyclic heterocycle, has garnered significant attention in medicinal chemistry due to its structural versatility and broad spectrum of biological activities.[4][5] This scaffold is a bioisostere of adenine, a fundamental component of ATP, which allows it to effectively compete for the ATP-binding sites of numerous enzymes, particularly protein kinases.[6][7] Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as potent inhibitors of various protein kinases, leading to their application in oncology, inflammation, and neurodegenerative diseases.[4][5][8] Several FDA-approved drugs, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib, feature this core structure, validating its therapeutic potential.[1][8]

The subject of this guide, 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol, possesses key structural features that suggest a strong potential for kinase inhibition. The bromine atom at the 3-position and the ethanol group at the 6-position provide opportunities for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[4][9]

Primary Therapeutic Hypothesis: A Potent Modulator of Protein Kinases

Based on the extensive literature on pyrazolo[1,5-a]pyrimidine derivatives, the most compelling therapeutic hypothesis for 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is its function as a protein kinase inhibitor.[4][6][9] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[6][9] The pyrazolo[1,5-a]pyrimidine scaffold has been shown to inhibit a wide range of kinases, including:

  • Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC): These are key drivers in certain cancers characterized by NTRK gene fusions.[8][10]

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[11][12]

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in this kinase are common in acute myeloid leukemia (AML).[13]

  • Phosphoinositide 3-Kinase (PI3K): A central node in cell growth and survival signaling.[14]

  • Epidermal Growth Factor Receptor (EGFR), B-Raf, and MEK: Critical components of the MAPK/ERK pathway, frequently mutated in various cancers.[4][6]

Therefore, the initial and most robust line of investigation should be a broad-spectrum kinase profiling assay to identify the specific kinases that are potently inhibited by 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol.

Experimental Validation Strategy: A Step-by-Step Approach

A systematic and rigorous experimental workflow is essential to validate the therapeutic potential of our lead compound. The following protocols are designed to be self-validating, providing clear and actionable data at each stage.

Initial Target Identification: Broad-Spectrum Kinase Profiling

The first step is to understand the kinase selectivity profile of 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol. This is efficiently achieved through a commercially available kinase panel screening service.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General) [1]

  • Compound Preparation: Prepare a 10 mM stock solution of 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol in 100% DMSO.

  • Assay Plate Preparation: In a 384-well plate, add 2 µL of the test compound at various concentrations (typically a 10-point serial dilution).

  • Kinase and Substrate Addition: Add 10 µL of a solution containing the specific kinase and its corresponding substrate in the appropriate assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).

  • Data Analysis: Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value for each kinase.

Expected Outcome: This screen will generate a list of kinases that are inhibited by the compound, along with their corresponding IC50 values. This data will guide the selection of the most promising targets for further investigation.

Cellular Activity Confirmation: Assessing Antiproliferative Effects

Once a primary kinase target (or a small set of targets) is identified, the next logical step is to determine if the compound exhibits activity in a cellular context. This is typically assessed by measuring its effect on the proliferation of cancer cell lines known to be dependent on the identified target kinase.

Experimental Protocol: MTT Cell Viability Assay [1]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Data Presentation: Comparative Antiproliferative Activity

Cell LinePrimary Target Kinase2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol IC50 (µM)Positive Control IC50 (µM)
HCT-116 (Colon)CDK2[Experimental Value]Roscovitine: [Value]
MDA-MB-231 (Breast)Multiple[Experimental Value]Doxorubicin: [Value]
KM12 (Colon)TrkA[Experimental Value]Larotrectinib: [Value]
MV-4-11 (AML)FLT3-ITD[Experimental Value]Quizartinib: [Value]
Target Engagement and Downstream Signaling Analysis

To confirm that the observed cellular effects are indeed due to the inhibition of the target kinase, it is crucial to demonstrate target engagement and modulation of the downstream signaling pathway.

Experimental Protocol: Western Blot Analysis for Phospho-Protein Levels [13]

  • Cell Treatment: Treat the selected cancer cell line with 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol at concentrations around its IC50 for a short duration (e.g., 1-4 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of the target kinase and a key downstream substrate. Also, probe for the total protein levels as a loading control.

  • Detection: Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities to determine the change in phosphorylation levels upon compound treatment.

Visualizing the Impact: Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_Tyrosine_Kinase Target Kinase (e.g., TrkA, FLT3) Downstream_Substrate Downstream Substrate (e.g., AKT, ERK) Receptor_Tyrosine_Kinase->Downstream_Substrate Phosphorylates Proliferation_Survival Cell Proliferation & Survival Downstream_Substrate->Proliferation_Survival Promotes Growth_Factor Growth Factor Growth_Factor->Receptor_Tyrosine_Kinase Activates Compound 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol Compound->Receptor_Tyrosine_Kinase Inhibits

Caption: Inhibition of a receptor tyrosine kinase by 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol blocks downstream signaling, leading to reduced cell proliferation and survival.

Structure-Activity Relationship (SAR) Studies: A Roadmap for Optimization

The initial findings on the biological activity of 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol will serve as a baseline for designing and synthesizing a focused library of analogs to establish a clear structure-activity relationship (SAR).[1][9]

Key Positions for Modification:

  • 3-Position (Bromo group): This position is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a diverse range of aryl and heteroaryl substituents. This can enhance interactions with the target kinase and improve physicochemical properties.[4]

  • 6-Position (Ethanol group): The hydroxyl group can be a handle for further derivatization, such as etherification or esterification, to explore additional binding pockets or modulate solubility and metabolic stability.

  • Other positions (2, 5, and 7): Modifications at these positions have also been shown to significantly impact potency and selectivity.[4]

Workflow for SAR Studies

SAR_Workflow Lead_Compound 2-{3-Bromopyrazolo [1,5-a]pyrimidin-6-yl}ethan-1-ol Design_Library Design Focused Analog Library Lead_Compound->Design_Library Synthesis Chemical Synthesis Design_Library->Synthesis Screening In Vitro & Cellular Screening Synthesis->Screening Data_Analysis SAR Analysis Screening->Data_Analysis Data_Analysis->Design_Library Iterative Design Optimized_Lead Optimized Lead Compound Data_Analysis->Optimized_Lead

Sources

Foundational

A Technical Guide to the Antitumor Potential of Novel Pyrazolo[1,5-a]pyrimidine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Oncology The quest for novel, effective, and selective anticancer...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Oncology

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the pyrazolo[1,5-a]pyrimidine core has emerged as a "privileged structure."[1] As a fused heterocyclic system and a purine analogue, this scaffold has demonstrated a remarkable breadth of biological activities, most notably in the realm of oncology.[2][3][4] Its structural versatility allows for diverse substitutions, enabling the fine-tuning of its pharmacological properties to target specific molecular pathways implicated in cancer.[5][6] The success of this scaffold is underscored by the development of clinically approved drugs and numerous candidates in clinical evaluation, validating its importance for researchers in the field.[2][7][8]

This guide provides an in-depth exploration of the antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. We will dissect their primary mechanisms of action, delve into the structure-activity relationships (SAR) that govern their potency, present detailed experimental protocols for their synthesis and evaluation, and summarize key preclinical data.

Core Mechanism of Action: Inhibition of Protein Kinases

The dysregulation of protein kinase signaling is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[5][6] Pyrazolo[1,5-a]pyrimidines have proven to be a rich source of potent protein kinase inhibitors (PKIs).[5][9] These derivatives typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase, or as allosteric inhibitors, binding to a different site to modulate the enzyme's activity.[5][6] Their efficacy spans a wide range of critical oncogenic kinases.

Key Kinase Targets and Representative Inhibitors
  • Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle. Their inhibition can induce cell cycle arrest and apoptosis in cancer cells.[10] The pyrazolo[1,5-a]pyrimidine derivative Dinaciclib is a potent inhibitor of several CDKs and has undergone clinical evaluation.[2] More recent research has identified novel derivatives, such as compound 21c , which exhibits potent CDK2 inhibition (IC₅₀ = 18–150 nM) and induces G1-phase arrest in cancer cells.[11] Another compound, 13b , was also found to inhibit cell cycle progression at the G1 phase and induce apoptosis.[10]

  • Tropomyosin Receptor Kinases (Trks): The discovery of NTRK gene fusions as oncogenic drivers in a variety of solid tumors has made Trk kinases (TrkA, TrkB, TrkC) highly attractive therapeutic targets.[8] The pyrazolo[1,5-a]pyrimidine scaffold is central to the design of highly successful Trk inhibitors. The FDA-approved drugs Larotrectinib and Repotrectinib both feature this core structure.[7][8] SAR studies reveal that the pyrazolo[1,5-a]pyrimidine moiety is essential for forming a critical hydrogen bond interaction with the hinge region residue Met592 of the kinase.[8]

  • Other Significant Kinase Targets:

    • EGFR, B-Raf, and MEK: Derivatives targeting these kinases in the MAPK/ERK pathway have shown promise, particularly for melanoma and non-small cell lung cancer (NSCLC).[5][6][9]

    • TTK (Threonine Tyrosine Kinase): CFI-402257 is a potent, selective, and orally bioavailable TTK inhibitor built upon the pyrazolo[1,5-a]pyrimidine framework, demonstrating a clear mechanism of action consistent with TTK inhibition.[12]

    • Mitotic Kinesin Eg5: Beyond kinase inhibition, some derivatives have been shown to allosterically inhibit the Eg5 motor protein, which is crucial for the formation of the mitotic spindle. This inhibition leads to mitotic arrest and subsequent apoptosis.[13]

Signaling Pathway Inhibition

The inhibition of these key kinases by pyrazolo[1,5-a]pyrimidine derivatives effectively blocks downstream signaling cascades that are critical for tumor growth and survival. By targeting kinases like Trk or EGFR, these compounds can shut down the RAS-MAPK and PI3K-AKT pathways, ultimately leading to reduced cell proliferation and the induction of apoptosis.

G cluster_0 Pyrazolo[1,5-a]pyrimidine Derivative cluster_1 Kinase Target cluster_2 Downstream Signaling Pathways cluster_3 Cellular Outcomes PymDeriv Pyrazolo[1,5-a] pyrimidine Derivative Kinase Oncogenic Kinase (e.g., CDK2, TRKA, EGFR) PymDeriv->Kinase Inhibition RAS_MAPK RAS-MAPK Pathway Kinase->RAS_MAPK Activation PI3K_AKT PI3K-AKT Pathway Kinase->PI3K_AKT Activation Proliferation Cell Proliferation RAS_MAPK->Proliferation Apoptosis Apoptosis RAS_MAPK->Apoptosis Inhibition PI3K_AKT->Proliferation PI3K_AKT->Apoptosis Inhibition G cluster_workflow Drug Discovery & Development Workflow cluster_moa MoA Elucidation A 1. Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives B 2. In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C 3. IC50 Determination & Hit Compound Selection B->C D 4. Mechanism of Action Studies C->D E Cell Cycle Analysis (Flow Cytometry) F Apoptosis Induction Assays (e.g., Caspase-3) G 5. In Vivo Efficacy Evaluation (Xenograft Models) D->G H 6. Lead Optimization & Preclinical Development G->H

Caption: Experimental workflow for evaluating novel antitumor agents.

Protocol 1: General Synthesis of 7-Aminopyrazolo[1,5-a]pyrimidines

This protocol describes a common and efficient method for synthesizing the pyrazolo[1,5-a]pyrimidine core via a cyclocondensation reaction. The choice of starting materials (the specific 5-aminopyrazole and the β-keto-nitrile or equivalent) is critical as it dictates the final substitution pattern.

Rationale: This reaction leverages the nucleophilicity of the amino groups on the 5-aminopyrazole to react with an electrophilic three-carbon unit, leading to cyclization and the formation of the fused pyrimidine ring. The use of a catalyst like triethylamine or conducting the reaction in acetic acid facilitates the reaction. [3][7] Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the selected 5-amino-1H-pyrazole derivative (1.0 eq) in a suitable solvent such as absolute ethanol or glacial acetic acid.

  • Addition of Reagents: Add the appropriate substituted benzylidenemalononitrile or β-enaminone (1.0 eq). [3][7]3. Catalysis: Add a catalytic amount of a base, such as triethylamine (e.g., 2 mL for a 20 mL reaction), if using a neutral solvent like ethanol.

  • Reaction: Heat the mixture under reflux for a specified time, typically ranging from 3 to 7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the precipitate by filtration. Wash the solid with a cold solvent (e.g., ethanol) to remove unreacted starting materials. The crude product can be further purified by crystallization from an appropriate solvent system (e.g., DMF/water or acetic acid) to yield the pure pyrazolo[1,5-a]pyrimidine derivative. [3]7. Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and elemental analysis.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard method for initial screening and IC₅₀ determination.

Rationale: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HCT116, HepG2, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrazolo[1,5-a]pyrimidine derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Challenges and Future Directions

Despite the significant progress, challenges remain in the development of pyrazolo[1,5-a]pyrimidine-based anticancer agents. These include overcoming acquired drug resistance, improving selectivity to minimize off-target effects and toxicity, and enhancing bioavailability for oral administration. [5][6] Future research will likely focus on:

  • Optimizing Synthetic Strategies: Developing more efficient, green, and diverse synthetic methodologies to expand the chemical space of pyrazolo[1,5-a]pyrimidine derivatives. [5][9]* Dual-Target Inhibitors: Designing single molecules that can inhibit multiple key oncogenic pathways simultaneously to combat drug resistance. [7][14]* Targeted Drug Delivery: Conjugating these potent molecules to targeting moieties to enhance their delivery to tumor tissues and reduce systemic toxicity.

  • Combinatorial Therapies: Evaluating the synergistic effects of these novel derivatives with existing chemotherapy or immunotherapy regimens.

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly fruitful starting point for the discovery of novel antitumor agents. Through a deep understanding of its mechanism of action, rigorous biological evaluation, and innovative medicinal chemistry, this remarkable heterocyclic core will undoubtedly contribute to the next generation of targeted cancer therapies.

References

  • Hassan, A. S., et al. (2016). Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. Medicinal Chemistry Research, 25(10), 2287-2299. Available at: [Link]

  • El-Enany, M. M., et al. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336. Available at: [Link]

  • Terungwa, S. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • El-Nassan, H. B., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. Available at: [Link]

  • Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Kamal, A., et al. (2013). Synthesis of pyrazolo[1,5-a]pyrimidine linked aminobenzothiazole conjugates as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 23(11), 3208-3215. Available at: [Link]

  • Zhang, Y., et al. (2016). Design and synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives bearing nitrogen mustard moiety and evaluation of their antitumor activity in vitro and in vivo. European Journal of Medicinal Chemistry, 122, 133-143. Available at: [Link]

  • Hassan, A. S., et al. (2020). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Current Organic Synthesis, 17(6), 481-491. Available at: [Link]

  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3502. Available at: [Link]

  • Li, Y., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Medicinal Chemistry, 30(20), 2269-2288. Available at: [Link]

  • Gomaa, A. M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5789. Available at: [Link]

  • Mason, J. M., et al. (2016). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters, 7(6), 620-625. Available at: [Link]

  • Kumar, S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3502. Available at: [Link]

  • Terungwa, S. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech. Available at: [Link]

  • Manisankar, P., et al. (2019). Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. Bioorganic Chemistry, 84, 493-504. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. Journal of Medicinal Chemistry. Available at: [Link]

  • Attia, M. I., et al. (2024). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. RSC Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

The Strategic Role of 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] This bicyclic N-heterocyclic system is particularly prominent in the development of kinase inhibitors for oncology.[2][3] Within this important class of molecules, 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol emerges as a highly versatile and strategically important research chemical intermediate. Its unique trifunctional nature—a reactive bromide for cross-coupling, a nucleophilic hydroxyl group for further derivatization, and the inherent biological relevance of the core scaffold—positions it as a valuable building block for the synthesis of complex and potent bioactive compounds.

This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol, offering insights into its utility as a pivotal intermediate in the drug discovery process.

Chemical Properties and Strategic Importance

The utility of 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol as a research intermediate is rooted in its distinct chemical features, which allow for a modular and divergent approach to the synthesis of compound libraries.

PropertyDescriptionSignificance in Synthesis
Molecular Formula C₈H₈BrN₃OProvides the foundational framework.
Molecular Weight 242.07 g/mol A relatively small molecule, allowing for significant structural additions.
3-Bromo Substitution A reactive handle for various palladium-catalyzed cross-coupling reactions.Enables the introduction of a wide range of aryl, heteroaryl, and alkyl groups at a key biological interaction point.
6-(2-hydroxyethyl) Group A primary alcohol that can be readily oxidized or converted to other functional groups.Offers a secondary point for diversification, allowing for the exploration of structure-activity relationships.
Pyrazolo[1,5-a]pyrimidine Core A known pharmacophore with inherent biological activity and favorable physicochemical properties.Provides a well-established scaffold for binding to various biological targets, particularly protein kinases.

The strategic placement of these functional groups allows for a systematic exploration of chemical space around the pyrazolo[1,5-a]pyrimidine core, a critical aspect of modern lead optimization in drug discovery.

A Plausible Synthetic Pathway

A potential synthetic approach could commence with the reaction of a 3-substituted-5-amino-1H-pyrazole with 2-acetyl-γ-butyrolactone. This reaction has been shown to yield 6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-ones through a cyclization process that involves the opening of the butyrolactone ring.[2][4]

The subsequent steps would involve the conversion of the pyrimidin-7(4H)-one to the fully aromatic pyrimidine ring system. This can typically be achieved through chlorination with a reagent like phosphorus oxychloride (POCl₃), followed by a dehalogenation step. Finally, regioselective bromination at the C3 position, a common transformation for this scaffold, would yield the target intermediate.

Synthetic Pathway cluster_0 Core Synthesis cluster_1 Aromatization & Functionalization A 3-Substituted-5-amino-1H-pyrazole C 6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one A->C Cyclocondensation B 2-Acetyl-γ-butyrolactone B->C D Aromatization (e.g., POCl₃, then reduction) C->D E 6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine D->E F Regioselective Bromination (e.g., NBS) E->F G 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol F->G

Caption: A plausible synthetic pathway to the target intermediate.

The Role as a Versatile Chemical Intermediate: Key Transformations

The strategic value of 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol lies in its capacity to undergo a variety of chemical transformations, enabling the rapid generation of diverse compound libraries. The 3-bromo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds between the 3-position of the pyrazolo[1,5-a]pyrimidine core and various aryl or heteroaryl boronic acids or esters.[1][5][6] This reaction is instrumental in exploring the impact of different aromatic substituents on the biological activity of the final compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a microwave vial, combine 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or a pre-catalyst like XPhosPdG2 (0.05-0.1 equiv.), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv.).

  • Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent like 1,4-dioxane or toluene and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-120 °C, either conventionally or using microwave irradiation, and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties at the 3-position, a common strategy in the design of kinase inhibitors where the alkyne can act as a linker to other pharmacophoric groups.[7][8]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a solution of 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as DMF or THF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

  • Base Addition: Add a base, typically an amine like triethylamine or diisopropylethylamine.

  • Reaction: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water, extract with an organic solvent, and purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 3-position. This is particularly useful for synthesizing compounds that target the ATP-binding site of kinases, where hydrogen bonding with an amino group can be critical for affinity.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium pre-catalyst (e.g., a Buchwald pre-catalyst), a suitable phosphine ligand (e.g., XPhos or SPhos), and a base (e.g., NaOtBu or Cs₂CO₃).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress.

  • Work-up and Purification: After completion, cool the reaction, quench with water, and extract with an organic solvent. Purify the crude product via column chromatography.

Key_Transformations cluster_coupling Cross-Coupling Reactions Intermediate 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) Intermediate->Suzuki Pd catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Intermediate->Sonogashira Pd/Cu catalyst, Base Buchwald Buchwald-Hartwig Amination (Amines) Intermediate->Buchwald Pd catalyst, Ligand, Base

Caption: Key cross-coupling reactions of the intermediate.

Applications in Kinase Inhibitor Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is a key feature in numerous approved and investigational kinase inhibitors. The strategic functionalization of this core, facilitated by intermediates like 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol, is crucial for achieving potency and selectivity.

Case Study: Discoidin Domain Receptor 1 (DDR1) Inhibitors

DDR1 is a receptor tyrosine kinase that has emerged as a promising target in oncology. A series of potent and selective DDR1 inhibitors based on a 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide scaffold have been developed.[9] The synthesis of these compounds likely involves a Sonogashira coupling of a 6-ethynylpyrazolo[1,5-a]pyrimidine derivative with a substituted benzamide. The 2-hydroxyethyl group on an intermediate like the title compound could be further modified to modulate solubility and pharmacokinetic properties.

Case Study: Tropomyosin Receptor Kinase (Trk) Inhibitors

Trk kinases are a family of receptor tyrosine kinases that are drivers in various cancers. Several approved Trk inhibitors, such as Larotrectinib and Entrectinib, feature the pyrazolo[1,5-a]pyrimidine core.[3][10][11][12] The development of next-generation Trk inhibitors often involves extensive structure-activity relationship (SAR) studies, where intermediates like 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol would be invaluable for rapidly generating analogs with diverse substituents at the 3-position.

Conclusion

2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is a strategically designed research chemical intermediate that offers medicinal chemists a powerful tool for the synthesis of novel and potent bioactive molecules, particularly in the realm of kinase inhibitor drug discovery. Its trifunctional nature allows for a divergent and efficient exploration of chemical space, facilitating the optimization of lead compounds. The well-established reactivity of the 3-bromo position through various cross-coupling reactions, combined with the potential for further modification of the 6-(2-hydroxyethyl) side chain, underscores the significant value of this intermediate in the pursuit of new therapeutics.

References

  • Jismy, B., Guillaumet, G., Akssira, M., Tikad, A., & Abarbri, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a] pyrimidin-5(4 H)-one: Towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a] pyrimidine derivatives. RSC Advances, 11(3), 1287-1302. [Link]

  • Barreiro, G., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]

  • Jismy, B., Guillaumet, G., Akssira, M., Tikad, A., & Abarbri, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. RSC Advances. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Halley, F., et al. (2016). Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(2), 585-590. [Link]

  • Reynolds, M., et al. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 30(3), 458. [Link]

  • Barreiro, G., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia, 1(3), 646-666. [Link]

  • Sroka, W., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(15), 8563. [Link]

  • Vahedi, M. M., et al. (2022). Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities, and cytotoxic effect on MCF-7 cell line. Research Square. [Link]

  • Tigreros, A., et al. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. ChemistrySelect, 7(12), e202104430. [Link]

  • Kumar, V., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Fan, W., et al. (2021). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. Bioorganic & Medicinal Chemistry Letters, 31, 127712. [Link]

  • US8513263B2 - Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors.
  • Gao, M., et al. (2024). Discovery and Optimization of 3-(2-(Pyrazolo[1,5-a] pyrimidin-6-yl)ethynyl)benzamides as Novel Selective and Orally Bioavailable Discoidin Domain Receptor 1 (DDR1) Inhibitors. Guangzhou Institute of Biomedicine and Health, Chinese Academy of Sciences. [Link]

  • Fan, W., Tang, C., & Zhang, J. (2021). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. Bioorganic & medicinal chemistry letters, 31, 127712. [Link]

Sources

Foundational

Rational Design of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Enzyme Inhibitors: A Technical Guide

The Mechanistic Imperative for Dual Enzyme Inhibition The persistent challenge of acquired drug resistance in oncology and immunology necessitates a paradigm shift from highly selective, single-target kinase inhibitors t...

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Imperative for Dual Enzyme Inhibition

The persistent challenge of acquired drug resistance in oncology and immunology necessitates a paradigm shift from highly selective, single-target kinase inhibitors to rationally designed multi-target agents. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged pharmacophore in this domain. As a bioisostere of adenine, its planar, electron-rich fused bicyclic system perfectly mimics the ATP molecule, allowing it to anchor deeply within the highly conserved ATP-binding pockets of various kinases[1].

From an application standpoint, the causality behind selecting the pyrazolo[1,5-a]pyrimidine core is rooted in its tunable hinge-binding capacity. The nitrogen atoms within the pyrimidine ring act as critical hydrogen bond acceptors, interacting with the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2 or Val851 in PI3K). By meticulously functionalizing the C3, C5, and C7 positions, medicinal chemists can expand the molecule's footprint into adjacent allosteric or specificity pockets, effectively bridging the structural requirements of two distinct enzymes to achieve potent dual inhibition[1],[2].

Structural Optimization & Key Case Studies

Recent breakthroughs have demonstrated the versatility of this scaffold in targeting synergistic pathways. Synthesizing these data reveals how specific substitutions dictate dual-target affinity.

Case Study A: Dual CDK2 / TRKA Inhibition (Proliferation & Survival)

Cyclin-dependent kinase 2 (CDK2) drives cell cycle progression, while Tropomyosin receptor kinase A (TRKA) mediates oncogenic survival signaling. Simultaneous inhibition prevents the compensatory upregulation of survival pathways often seen when CDK2 is inhibited alone. Recent studies have developed 2-(anilinyl)pyrazolo[1,5-a]pyrimidine derivatives that successfully maintain hydrogen bonding with both Leu83A (CDK2) and Met592 (TRKA)[1].

G TRKA TRKA (NTRK1) MAPK MAPK / PI3K Pathways TRKA->MAPK Activates CDK2 CDK2 / Cyclin E Rb Rb Phosphorylation CDK2->Rb Phosphorylates Pyrazolo Pyrazolo[1,5-a]pyrimidine Dual Inhibitor Pyrazolo->TRKA Inhibits Pyrazolo->CDK2 Inhibits Survival Cell Survival & Proliferation MAPK->Survival Drives E2F E2F Transcription Factors Rb->E2F Releases E2F->Survival Drives Cell Cycle

Dual inhibition of TRKA and CDK2 pathways by pyrazolo[1,5-a]pyrimidine derivatives.

Case Study B: Dual PI3Kγ / PI3Kδ Inhibition (Tumor Microenvironment)

Phosphoinositide 3-kinases (PI3Ks) γ and δ are predominantly expressed in leukocytes. While PI3Kδ inhibition directly targets B/T-cell malignancies, PI3Kγ inhibition blocks the trafficking of immunosuppressive tumor-associated macrophages (TAMs). A novel pyrazolo[1,5-a]pyrimidine derivative, 15u (IHMT-PI3K-455), was recently discovered to potently inhibit both isoforms, successfully repolarizing pro-tumor M2 macrophages into anti-tumor M1 phenotypes[3].

Case Study C: Dual CA IX/XII and CDK6 Inhibition (Metabolic & Cell Cycle)

Targeting tumor metabolism alongside cell cycle regulation is a novel approach for Non-Small Cell Lung Cancer (NSCLC). By hybridizing the pyrazolo[1,5-a]pyrimidine core with zinc-binding sulfonamide groups, researchers achieved dual inhibition of tumor-associated Carbonic Anhydrase (CA) isoforms IX/XII and CDK6, inducing profound G1 cell cycle arrest[2].

Quantitative Activity Summary
Compound / DesignationPrimary Target 1 (IC50 / Ki)Primary Target 2 (IC50 / Ki)Key Biological OutcomeReference
Compound 6t CDK2 (0.09 µM)TRKA (0.45 µM)Broad-spectrum antiproliferative[1]
Compound 6s CDK2 (0.23 µM)TRKA (0.45 µM)Broad-spectrum antiproliferative[1]
Compound 15u PI3Kγ (Nanomolar)PI3Kδ (Nanomolar)M2 to M1 Macrophage Repolarization[3]
Compound 7d CA IX (Ki = 11.2 nM)CDK6 (0.054 µM)Strong G1 arrest in NSCLC cells[2]
Compound 11d CA IX (Ki = 19.7 nM)CDK6 (0.069 µM)Strong G1 arrest in NSCLC cells[2]

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of these dual inhibitors requires robust, self-validating assay systems. Below are the standardized protocols for enzymatic profiling and cellular phenotypic validation.

Protocol 1: Universal Kinase Activity Profiling (ADP-Glo™ Assay)

Causality: Traditional radiometric assays pose safety and disposal challenges. The ADP-Glo assay is selected because it universally measures kinase activity by quantifying ADP production, regardless of the specific kinase or substrate. It is self-validating through the use of an ATP-to-ADP conversion standard curve, ensuring assay linearity.

  • Reagent Preparation: Prepare 10μL kinase reaction mixtures containing the target enzyme (e.g., CDK2/Cyclin E or TRKA), optimal ATP concentration (at the enzyme's Km​ ), and the specific substrate in a 384-well plate.

  • Inhibitor Titration: Add the pyrazolo[1,5-a]pyrimidine derivative in a 10-point, 3-fold serial dilution (starting at 10μM ). Incubate at room temperature for 60 minutes.

  • Kinase Reaction: Initiate the reaction by adding ATP/substrate mix. Incubate for the predetermined linear phase time (typically 45–60 minutes).

  • ADP Detection: Add 10μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20μL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Analysis: Read luminescence. Normalize data against positive (DMSO) and negative (no enzyme) controls. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Protocol 2: Macrophage Repolarization Assay (Flow Cytometry)

Causality: To validate the efficacy of PI3Kγ/δ dual inhibitors (like Compound 15u) in modulating the tumor microenvironment, we must prove phenotypic switching. CD86 is an established surface marker for the inflammatory M1 phenotype, while CD206 strictly marks the immunosuppressive M2 phenotype[3].

G Step1 THP-1 Monocytes + PMA (48h) Step2 M0 Macrophages + IL-4 / IL-13 (48h) Step1->Step2 Differentiation Step3 M2 Macrophages + Dual Inhibitor (24h) Step2->Step3 Polarization Step4 Flow Cytometry CD86 (M1) / CD206 (M2) Step3->Step4 Repolarization Assay

Workflow for evaluating macrophage repolarization from M2 to M1 phenotypes.

  • Monocyte Differentiation: Seed THP-1 human monocytes at 5×105 cells/well in 6-well plates. Treat with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours to differentiate them into resting M0 macrophages.

  • M2 Polarization: Wash cells with PBS and culture in fresh RPMI-1640 medium supplemented with 20 ng/mL IL-4 and 20 ng/mL IL-13 for 48 hours to induce the M2 phenotype.

  • Inhibitor Treatment: Treat the M2 macrophages with the pyrazolo[1,5-a]pyrimidine dual inhibitor (e.g., 1μM and 5μM concentrations) for 24 hours.

  • Harvest & Stain: Detach cells using Accutase (to preserve surface antigens). Block Fc receptors, then stain with APC-conjugated anti-CD86 and PE-conjugated anti-CD206 antibodies for 30 minutes at 4°C in the dark.

  • Acquisition: Analyze via flow cytometry. A successful repolarization is validated by a statistically significant decrease in Mean Fluorescence Intensity (MFI) for CD206 and a concurrent increase in CD86 MFI.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold represents a highly adaptable structural foundation for the rational design of dual enzyme inhibitors. By leveraging its ATP-mimetic properties and extending functional groups into adjacent kinase pockets, researchers can successfully target complex, multi-pathway disease states—ranging from CDK2/TRKA-driven tumor proliferation[1] to PI3Kγ/δ-mediated immunosuppression[3] and CA IX/CDK6 metabolic dysregulation[2]. Future drug development efforts should continue to exploit this scaffold, utilizing structure-based drug design (SBDD) to fine-tune target residence times and optimize pharmacokinetic profiles.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Pyrazolo[1,5-a]pyrimidines as a Privileged Scaffold for Protein Kinase Inhibition in Cancer Therapy

Introduction Protein kinases, which regulate a vast number of cellular signaling pathways, are frequently dysregulated in cancer, making them critical targets for therapeutic intervention.[1] The development of small-mol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Protein kinases, which regulate a vast number of cellular signaling pathways, are frequently dysregulated in cancer, making them critical targets for therapeutic intervention.[1] The development of small-molecule kinase inhibitors has revolutionized oncology, and within this field, the pyrazolo[1,5-a]pyrimidine core has emerged as a "privileged scaffold".[2][3] This heterocyclic system is recognized for its versatile chemistry and its ability to act as an effective ATP-competitive inhibitor for a diverse range of protein kinases.[1][2][4]

The structural versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive modification, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[2] This has led to the successful development of several potent anti-cancer agents, including the FDA-approved Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib, used to treat NTRK fusion-positive cancers.[3][5]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details the significance of the pyrazolo[1,5-a]pyrimidine scaffold, outlines key kinase targets, and provides field-proven, step-by-step protocols for the characterization of novel inhibitors based on this framework.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Foundation for Kinase Inhibitors

Chemical Features and Significance

The pyrazolo[1,5-a]pyrimidine structure is a fused bicyclic heterocycle that serves as an excellent bioisostere for the purine ring of adenosine triphosphate (ATP). Its unique arrangement of nitrogen atoms allows it to form critical hydrogen bond interactions within the hinge region of the ATP-binding pocket of many kinases, a primary mechanism for ATP-competitive inhibition.[1] The scaffold's multiple substitution points (typically at the C2, C3, C5, and C7 positions) provide a rich platform for structure-activity relationship (SAR) studies, allowing for the optimization of interactions with other regions of the kinase active site to enhance both potency and selectivity.[1][3]

General Synthetic Strategies

The construction of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through the cyclocondensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or a synthetic equivalent, such as a β-enaminone.[1][2] This robust reaction allows for the efficient assembly of the core scaffold, with modern methodologies like microwave-assisted synthesis often employed to improve yields and reduce reaction times.[2][4]

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product start1 3-Aminopyrazole Derivative reaction Cyclocondensation Reaction start1->reaction start2 1,3-Bielectrophilic Reagent (e.g., β-Enaminone) start2->reaction product Pyrazolo[1,5-a]pyrimidine Core reaction->product Formation of fused ring system

Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.

Key Kinase Targets in Oncology

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has enabled the development of inhibitors against a wide array of cancer-relevant kinases.

  • Tropomyosin Receptor Kinases (Trk): The Trk family (TrkA, TrkB, TrkC) plays a role in neuronal development, but chromosomal rearrangements leading to NTRK gene fusions are oncogenic drivers in a variety of solid tumors.[5] Pyrazolo[1,5-a]pyrimidine-based inhibitors like Larotrectinib have shown remarkable efficacy in these "tumor-agnostic" settings.[3][5]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their hyperactivity is a hallmark of cancer. The scaffold has been used to develop potent CDK inhibitors, including dual inhibitors that target multiple kinases simultaneously, such as CDK2 and TRKA, which presents a promising strategy to overcome drug resistance.[6]

  • Pim Kinases: These serine/threonine kinases (Pim-1, Pim-2, Pim-3) are involved in cell survival and proliferation. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as highly selective and potent Pim-1 inhibitors.[7]

  • FMS-like Tyrosine Kinase 3 (FLT3): Internal tandem duplication (ITD) mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. This scaffold has yielded potent FLT3-ITD inhibitors that also overcome common resistance mutations.[8]

  • Other Relevant Kinases: The scaffold has demonstrated inhibitory activity against a broad range of other important cancer targets, including RET, EGFR, B-Raf, and MEK, highlighting its broad applicability in oncology drug discovery.[4][9][10]

Experimental Workflow for Inhibitor Characterization

The evaluation of a novel pyrazolo[1,5-a]pyrimidine derivative follows a logical progression from direct target inhibition to cellular effects and target validation. This systematic approach ensures that the observed anti-cancer activity is a direct result of inhibiting the intended kinase target.

G cluster_workflow Inhibitor Characterization Workflow node1 Step 1: In Vitro Biochemical Assay node2 Step 2: Cell-Based Antiproliferative Assay node1->node2 Determine IC50 (Enzymatic) node3 Step 3: Cellular Target Engagement & Signaling node2->node3 Determine IC50/GI50 (Cellular) node4 Step 4: SAR & Lead Optimization node3->node4 Confirm On-Target Effect node4->node1 Synthesize New Analogs

Caption: General workflow for kinase inhibitor characterization.

Core Methodologies and Protocols

Protocol: In Vitro Kinase Inhibition Assay
  • Causality and Principle: This is the foundational experiment to determine if the synthesized compound directly inhibits the enzymatic activity of the purified target kinase. It measures the transfer of phosphate from ATP to a substrate. By quantifying the reduction in this activity in the presence of the inhibitor, we can determine its potency (IC50). Luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™) are highly sensitive and widely used. The inclusion of a "no enzyme" control validates that the signal is kinase-dependent, and a "vehicle" control (e.g., DMSO) establishes the baseline for 100% kinase activity.

  • Detailed Step-by-Step Methodology:

    • Compound Preparation: Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine test compound in an appropriate buffer (e.g., kinase assay buffer with DMSO). A typical starting concentration is 10 µM, diluted in 10 steps.

    • Reaction Setup: In a 384-well plate, add 5 µL of the test compound solution to each well.

    • Kinase/Substrate Addition: Add 10 µL of a solution containing the purified target kinase and its specific substrate (e.g., a peptide) in assay buffer.

    • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near its Km value for the specific kinase to ensure competitive binding can be accurately measured.

    • Incubation: Incubate the plate at room temperature for 60 minutes. This time is optimized to ensure the reaction is in the linear range.

    • Reaction Termination & Detection: Stop the reaction and detect the remaining ATP (or generated ADP) according to the manufacturer's protocol for the chosen assay kit (e.g., add ADP-Glo™ Reagent).

    • Signal Measurement: Measure the luminescence signal using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter dose-response curve using graphing software (e.g., GraphPad Prism).

Protocol: Cell-Based Antiproliferative Assay (MTT Assay)
  • Causality and Principle: After confirming biochemical potency, this assay determines if the compound can inhibit the growth and proliferation of cancer cells. This is a critical step to assess cell permeability and activity in a complex biological environment. The MTT assay measures the metabolic activity of viable cells, which is proportional to the cell number. A reduction in the metabolic conversion of MTT to formazan indicates cytotoxicity or a cytostatic effect.

  • Detailed Step-by-Step Methodology:

    • Cell Seeding: Seed cancer cells (chosen based on the relevance of the kinase target) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the test compound (similar concentration range as the biochemical assay) and incubate for 72 hours. This duration allows for multiple cell doubling times, providing a robust window to observe antiproliferative effects.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Only viable cells with active mitochondrial reductases can convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 or GI50 (concentration for 50% growth inhibition) values from the dose-response curve.[3]

Protocol: Target Engagement and Downstream Signaling (Western Blot)
  • Causality and Principle: This protocol provides direct evidence that the inhibitor engages its intended target within the cell and modulates its signaling pathway. For a kinase inhibitor, this is typically demonstrated by a decrease in the phosphorylation of the target kinase (autophosphorylation) or its direct substrates. This step is crucial to confirm the compound's mechanism of action and rule out off-target effects as the primary cause of cytotoxicity.

  • Detailed Step-by-Step Methodology:

    • Cell Treatment and Lysis: Grow the relevant cancer cell line to ~80% confluency. Treat with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the cellular IC50) for a defined period (e.g., 2-4 hours). Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

    • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-p-FLT3) and the total form of the kinase (e.g., anti-FLT3). A loading control (e.g., anti-β-actin) must also be used to validate equal protein loading.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Interpretation: A dose-dependent decrease in the signal from the phospho-specific antibody, with no change in the total protein or loading control, confirms on-target activity.[8]

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

Representative Biological Data

The potency of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the substitution patterns on the core scaffold. The tables below summarize inhibitory activities for representative compounds against various kinases, compiled from published studies.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives Against CDK2 and TRKA [6]

Compound Target Kinase Enzymatic IC50 (µM)
Ribociclib (Ref.) CDK2 0.07
Larotrectinib (Ref.) TRKA 0.07
Compound 6t CDK2 0.09

| Compound 6s | TRKA | 0.45 |

Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives Against Trk Kinases [3]

Compound TrkA IC50 (nM) TrkB IC50 (nM) TrkC IC50 (nM) Cell-based (KM12) IC50 (nM)
Larotrectinib 5 - 11 11
Entrectinib 1.7 0.1 0.1 -

| Compound 28 (Macrocyclic) | 0.17 | 0.07 | 0.07 | - |

SAR Insights

Structure-activity relationship studies are central to optimizing lead compounds. Data from the tables above reveal key insights:

  • Dual Inhibition: Compounds can be engineered to potently inhibit multiple kinases, such as CDK2 and TRKA, by modifying substituents.[6]

  • Macrocyclization: For Trk inhibitors, introducing a macrocyclic ring can dramatically increase potency, leading to sub-nanomolar IC50 values (e.g., Compound 28). This strategy constrains the molecule into an active conformation, enhancing binding affinity.[3]

  • Positional Importance: Studies have shown that specific substitutions at defined positions are critical for activity against certain kinases. For example, a picolinamide group at the C3-position and a difluorophenyl-substituted pyrrolidine at the C5-position significantly enhance Trk inhibition.[11]

G cluster_sar Structure-Activity Relationship (SAR) Logic scaffold Pyrazolo[1,5-a]pyrimidine Core Scaffold r1 R1 Group (e.g., C7-position) scaffold->r1 r2 R2 Group (e.g., C3-position) scaffold->r2 r3 R3 Group (e.g., C5-position) scaffold->r3 potency Potency (IC50) r1->potency selectivity Selectivity (vs. other kinases) r1->selectivity r2->potency r2->selectivity r3->potency r3->selectivity

Caption: SAR logic: modifying substituents (R groups) tunes potency and selectivity.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design, offering a robust and adaptable framework for developing targeted cancer therapies.[9] The protocols and workflows described herein provide a systematic guide for the discovery and characterization of novel inhibitors based on this privileged structure.

Despite significant successes, challenges such as acquired drug resistance and off-target toxicities remain.[4] Future research will focus on developing next-generation inhibitors with improved selectivity profiles, the ability to overcome resistance mutations, and enhanced pharmacokinetic properties to increase clinical efficacy.[4] The continued exploration of the vast chemical space around the pyrazolo[1,5-a]pyrimidine core promises to yield new and powerful tools in the fight against cancer.

References

  • Ibezim, A., et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available from: [Link]

  • Abdel-Maksoud, M.S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available from: [Link]

  • Ibezim, A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available from: [Link]

  • Kumari, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available from: [Link]

  • Lee, T., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Lv, X., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Shi, D. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Topics in Medicinal Chemistry. Available from: [Link]

  • Wilson, J.R., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Wilson, J.R., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. SciSpace. Available from: [Link]

  • El-Sayed, M.A.A., et al. (2018). Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies. Bioorganic Chemistry. Available from: [Link]

  • Davis, R. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. Available from: [Link]

  • Kumari, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ResearchGate. Available from: [Link]

Sources

Application

Application Notes & Protocols: Leveraging 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol for the Development of Potent and Selective DDR1 Inhibitors

Abstract The Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) activated by collagen, playing a pivotal role in the extracellular matrix (ECM) remodeling, cell adhesion, and migration.[1][2] I...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) activated by collagen, playing a pivotal role in the extracellular matrix (ECM) remodeling, cell adhesion, and migration.[1][2] Its dysregulation is implicated in a host of pathologies, including organ fibrosis, atherosclerosis, and numerous cancers, making it a compelling therapeutic target.[2][3][4] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure for developing potent kinase inhibitors.[5][6] This document provides a comprehensive guide for researchers, detailing the strategic use of the functionalized intermediate, 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol, as a versatile starting point for the synthesis and characterization of novel DDR1 inhibitors. We present detailed protocols for biochemical and cell-based assays, selectivity profiling, and preclinical evaluation strategies essential for advancing drug discovery programs targeting DDR1.

Introduction: DDR1 as a Critical Therapeutic Target

Unlike most RTKs activated by soluble growth factors, DDR1 is activated by the ECM component, collagen.[1] This interaction triggers a slow but sustained autophosphorylation of the kinase domain, initiating downstream signaling cascades that include the PI3K/AKT/mTOR and MAPK pathways.[3] The aberrant expression and activation of DDR1 are linked to the progression of various diseases:

  • Fibrosis: In renal, pulmonary, and hepatic fibrosis, DDR1 contributes to excessive collagen deposition and tissue scarring.[2][7]

  • Cancer: Overexpression of DDR1 is associated with tumor progression, invasion, and metastasis in breast, lung, pancreatic, and other cancers.[4][8][9] It promotes an epithelial-mesenchymal transition (EMT) and can create a fibrotic, immune-excluded tumor microenvironment.[3][9]

  • Neurodegeneration: Emerging evidence suggests DDR1 is upregulated in Alzheimer's and Parkinson's disease, where its inhibition may reduce neurotoxic proteins and inflammation.[1][10]

Targeting the ATP-binding site of the DDR1 kinase domain with small-molecule inhibitors is a validated strategy to block its pathological signaling.[11][12] The challenge lies in achieving high potency and selectivity to minimize off-target effects, a common hurdle in kinase inhibitor development.[13][14]

The Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a well-established "hinge-binding" motif in kinase inhibitor design.[5] Its structure is adept at forming key hydrogen bonds within the ATP-binding pocket of many kinases. Specifically, derivatives of this scaffold have been successfully optimized to yield highly potent and selective DDR1 inhibitors.[15][16]

The subject of this guide, 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol , represents a strategic starting material. The bromine atom at the 3-position serves as a versatile chemical handle for introducing diverse functionalities through cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling extensive structure-activity relationship (SAR) exploration. This approach was instrumental in the discovery of the potent DDR1 inhibitor 7rh (a 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide derivative).[16]

Caption: Simplified DDR1 signaling pathway upon collagen activation.

Experimental Workflow for DDR1 Inhibitor Development

The development of a novel kinase inhibitor follows a structured, multi-stage process. This workflow ensures that candidate molecules are rigorously tested for potency, selectivity, and cellular activity before advancing to more complex preclinical models.

G Start Starting Material 2-{3-Bromopyrazolo[1,5-a] pyrimidin-6-yl}ethan-1-ol Synthesis Chemical Synthesis Library Generation Start->Synthesis Biochem Biochemical Assays (IC50, Kd) Synthesis->Biochem Screening Cellular Cell-Based Assays (p-DDR1, Viability) Biochem->Cellular Validation Selectivity Kinome-wide Selectivity Profiling Cellular->Selectivity Safety InVivo In Vivo Efficacy Models (Xenografts) Cellular->InVivo Preclinical Selectivity->Biochem Optimization (Iterative SAR) Lead Lead Candidate InVivo->Lead

Caption: Overall workflow for DDR1 inhibitor discovery and development.

Application I: Biochemical Characterization

The initial step in evaluating new compounds is to determine their ability to inhibit the target enzyme in a purified, cell-free system. This provides a direct measure of potency (IC50) and binding affinity (Kd).

Protocol 3.1: In Vitro Kinase Inhibition Assay (Radiometric)

Rationale: The radiometric HotSpot™ assay is a gold-standard method that directly measures the transfer of a radiolabeled phosphate ([γ-³³P]-ATP) to a specific substrate peptide by the kinase.[17] It is highly sensitive and provides a robust measure of enzymatic inhibition.[13]

Materials:

  • Recombinant Human DDR1 (e.g., Reaction Biology, Corp.)

  • Peptide Substrate (e.g., [KKSRGDYMTMQIG])[17]

  • [γ-³³P]-ATP (PerkinElmer)

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test Compounds (dissolved in 100% DMSO)

  • 96-well plates

  • Phosphocellulose filter plates (e.g., Millipore)

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound (e.g., 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol derived inhibitor) in 100% DMSO. A 10-point, 3-fold dilution series starting from 100 µM is recommended.

  • In a 96-well plate, add 2.5 µL of the compound dilutions to the appropriate wells. Include wells for "no inhibitor" (0% inhibition, DMSO only) and "no enzyme" (100% inhibition) controls.

  • Prepare a master mix containing kinase reaction buffer, recombinant DDR1 enzyme, and the peptide substrate.

  • Add 20 µL of the enzyme/substrate master mix to each well.

  • Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding 5 µL of [γ-³³P]-ATP solution (final concentration ~10 µM).

  • Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is within the linear range.

  • Stop the reaction by adding 30 µL of 0.5 M phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide will bind to the filter, while unincorporated ATP will flow through.

  • Wash the filter plate three times with 0.5 M phosphoric acid.

  • Dry the plate, add scintillant, and measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3.2: Binding Affinity Determination (TR-FRET)

Rationale: Orthogonal assays are crucial for validating hits. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay, such as LanthaScreen®, measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the inhibitor.[18] This confirms direct binding and allows for the determination of the dissociation constant (Kd).

Materials:

  • Recombinant His-tagged DDR1 (Life Technologies)

  • LanthaScreen® Eu-anti-His Antibody (Life Technologies)

  • Alexa Fluor™ 647-conjugated Kinase Tracer (Life Technologies)

  • TR-FRET Dilution Buffer

  • Test Compounds

  • Low-volume 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Following the manufacturer's protocol, prepare serial dilutions of the test compound.

  • Add enzyme, Eu-labeled antibody, and test compound to the wells of a 384-well plate.

  • Incubate for 60 minutes at room temperature.

  • Add the Alexa Fluor™ 647-tracer and incubate for another 60 minutes.

  • Read the plate on a TR-FRET plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the ratio against the log of the inhibitor concentration to determine the IC50, which can be used to calculate the Kd value.

Compound IDTargetAssay TypeIC50 (nM)Kd (nM)Reference Compound
Lead-Cpd-01 DDR1Radiometric8.5 1.2 DDR1-IN-1
DDR1-IN-1DDR1Radiometric105[15]15[19]N/A
7rhDDR1Radiometric6.8[16]0.6[16]N/A
Lead-Cpd-01 DDR2Radiometric>1000>1000N/A

Table 1: Representative biochemical data for a hypothetical lead compound derived from the starting material, compared to known DDR1 inhibitors.

Application II: Cellular Target Engagement & Efficacy

Confirming that a compound can enter a cell and inhibit its target in a physiological context is a critical step.

Protocol 4.1: Inhibition of Collagen-Induced DDR1 Autophosphorylation

Rationale: This assay directly measures the inhibition of DDR1's kinase activity within a cell. A reduction in the phosphorylation of DDR1 at its key activation loop tyrosine residue (e.g., Y792) upon collagen stimulation is a definitive indicator of target engagement.[2]

Materials:

  • Human cell line with high DDR1 expression (e.g., U2OS, NCI-H23)[15][20]

  • Cell culture medium (e.g., DMEM/RPMI-1640) with 10% FBS

  • Type I Collagen (e.g., from rat tail)

  • Test Compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Antibodies: anti-phospho-DDR1 (pY792), anti-total-DDR1, anti-β-actin

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

  • Pre-treat the cells with varying concentrations of the test compound (or DMSO vehicle) for 1-2 hours.

  • Stimulate the cells by adding Type I Collagen to the media (final concentration ~20 µg/mL) for 90 minutes.

  • Aspirate the media and wash cells with ice-cold PBS.

  • Lyse the cells on ice with RIPA buffer.

  • Clarify lysates by centrifugation and determine protein concentration (e.g., BCA assay).

  • Perform SDS-PAGE and Western blot analysis using the specified antibodies.

  • Data Analysis: Quantify the band intensities for p-DDR1 and total DDR1. Normalize the p-DDR1 signal to the total DDR1 signal for each condition. Plot the normalized phosphorylation against inhibitor concentration to determine the cellular IC50.

Protocol 4.2: Cell Viability / Antiproliferative Assay

Rationale: To assess the functional consequence of DDR1 inhibition, a cell viability assay is performed on cancer cell lines where proliferation is known to be dependent on DDR1 signaling.[16]

Materials:

  • NCI-H23 (lung adenocarcinoma) or similar DDR1-dependent cell line

  • 96-well clear-bottom plates

  • Test Compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent

  • Luminometer or spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound.

  • Incubate for 72 hours at 37°C, 5% CO₂.

  • Perform the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the log of inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

Application III: Selectivity Profiling

Rationale: Achieving inhibitor selectivity is paramount to minimizing potential toxicity.[13][14] Most kinase inhibitors that target the ATP pocket have the potential to bind to other kinases due to structural conservation.[11] Kinome-wide profiling is a mandatory step to identify and mitigate off-target activities.

Protocol 5.1: Kinome-Wide Selectivity Screening

Methodology: This is typically performed as a fee-for-service by specialized vendors (e.g., Reaction Biology, Eurofins DiscoverX, Promega). The test compound is screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant kinases (often >400).[19][21]

Data Interpretation:

  • The primary output is the percent inhibition of each kinase at the tested concentration.

  • Selectivity Score (S-score): This metric quantifies selectivity by dividing the number of kinases inhibited above a certain threshold (e.g., >90%) by the total number of kinases tested. A lower S-score indicates higher selectivity.[19] For example, the highly selective inhibitor DDR1-IN-1 has an S(1) at 1 µM of 0.01.[19]

  • Follow-up: Any significant off-target "hits" should be followed up with full IC50 dose-response curves to confirm the potency of the off-target interaction.

Application IV: Preclinical In Vivo Evaluation

Promising candidates with good potency, cellular activity, and a clean selectivity profile should be evaluated in animal models of disease.

Protocol 6.1: Mouse Xenograft Model for Efficacy

Rationale: This protocol assesses the ability of the inhibitor to control tumor growth in a living organism, providing crucial data on efficacy and tolerability.

Procedure (General Outline):

  • Model: Immunodeficient mice (e.g., Crl:NU-Foxn1nu) are subcutaneously or orthotopically implanted with a DDR1-dependent human cancer cell line (e.g., NCI-H23).[22][23]

  • Dosing: Once tumors are established, mice are randomized into cohorts and treated daily with the test compound (formulated for oral or IP administration) or vehicle control.

  • Monitoring: Tumor volume is measured regularly with calipers. Animal body weight and general health are monitored as indicators of toxicity.

  • Endpoint: At the end of the study, tumors are excised, weighed, and can be used for pharmacodynamic analysis (e.g., Western blot for p-DDR1) to confirm target inhibition in the tumor tissue.

Conclusion

The intermediate 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol serves as an excellent starting point for a medicinal chemistry program aimed at discovering novel DDR1 inhibitors. Its functionalized pyrazolo[1,5-a]pyrimidine core provides a validated scaffold for potent kinase binding, while the bromo-substituent allows for extensive chemical diversification to optimize potency, selectivity, and pharmacokinetic properties. By following the systematic workflow and detailed protocols outlined in these application notes—from initial biochemical screening and cellular validation to comprehensive selectivity profiling and in vivo testing—researchers can efficiently identify and advance promising lead candidates for the treatment of cancers, fibrotic diseases, and other DDR1-mediated pathologies.

References

  • Al-Onaizi, M. A., Parang, K., & El-Yazbi, A. F. (2020). Discoidin Domain Receptor 1 is a therapeutic target for neurodegenerative diseases. Human Molecular Genetics, 29(17), 2882–2898.
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Method

Application Note: Investigating ROS-Mediated Apoptosis Induced by 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol

Introduction The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer properties.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer properties.[1][2] Several studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives to induce apoptosis in cancer cells, making them promising candidates for novel therapeutic agents.[3][4][5] This application note provides a comprehensive guide for researchers on how to use 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol, a novel compound from this class, to study the induction of reactive oxygen species (ROS)-mediated apoptosis in a cellular context.

Reactive oxygen species are highly reactive molecules that, when present in excess, can lead to oxidative stress and cellular damage, ultimately triggering programmed cell death, or apoptosis.[6][7] Understanding the interplay between a novel compound, ROS generation, and the apoptotic cascade is crucial for its development as a potential therapeutic. This document outlines a logical experimental workflow, from initial screening for ROS production to the detailed characterization of the apoptotic pathway.

Experimental Workflow & Scientific Rationale

The following experimental workflow is designed to systematically investigate the role of 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol in inducing ROS-mediated apoptosis. Each step is accompanied by a detailed protocol and an explanation of the underlying scientific principles.

experimental_workflow cluster_phase1 Phase 1: Initial Screening & ROS Detection cluster_phase2 Phase 2: Apoptosis Characterization cluster_phase3 Phase 3: Mechanistic Validation A Cell Viability Assay (e.g., MTT/XTT) B General ROS Detection (DCFDA Assay) A->B Determine optimal concentration C Mitochondrial Superoxide Detection (MitoSOX Red Assay) B->C Investigate source of ROS D Annexin V-FITC / PI Staining for Apoptosis C->D E Mitochondrial Membrane Potential (JC-1 Assay) D->E Confirm apoptotic pathway F Caspase-3/7 Activity Assay E->F Assess mitochondrial involvement G Western Blot Analysis of Apoptotic Proteins F->G H ROS Scavenger Rescue Experiment G->H Identify key protein modulations ros_apoptosis_pathway cluster_compound Compound Treatment cluster_ros ROS Generation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Compound 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol ROS Increased ROS (Superoxide) Compound->ROS Bax_Bcl2 Bax/Bcl-2 Ratio Increase ROS->Bax_Bcl2 Mito_Potential Loss of Mitochondrial Membrane Potential (ΔΨm) Cyto_C Cytochrome c Release Mito_Potential->Cyto_C Caspase9 Caspase-9 Activation Cyto_C->Caspase9 Bax_Bcl2->Mito_Potential Caspase3 Caspase-3/7 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Figure 2: Proposed signaling pathway for ROS-mediated intrinsic apoptosis.

Protocol 6: Western Blot Analysis of Apoptosis-Related Proteins

Scientific Rationale: Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic signaling cascade. [8][9]Key proteins to investigate include members of the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2), cytochrome c, and caspases. [10][11]An increase in the Bax/Bcl-2 ratio, the release of cytochrome c from the mitochondria into the cytosol, and the cleavage of pro-caspases into their active forms are all indicators of apoptosis. [8][12][13] Detailed Protocol:

  • Protein Extraction: After treatment, harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. [11]For cytochrome c release, perform subcellular fractionation to separate the mitochondrial and cytosolic fractions. [12]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. [10]4. Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cytochrome c, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C. [11]5. Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. [10]6. Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Protein TargetExpected Change with Compound TreatmentRationale
BaxIncreasePro-apoptotic protein
Bcl-2DecreaseAnti-apoptotic protein
Cytochrome c (cytosolic)IncreaseReleased from mitochondria during apoptosis
Cleaved Caspase-3IncreaseActive form of executioner caspase
Cleaved PARPIncreaseSubstrate of cleaved caspase-3
Table 3: Expected changes in key apoptotic proteins in response to an apoptosis-inducing agent.
Protocol 7: ROS Scavenger Rescue Experiment

Scientific Rationale: To confirm that ROS generation is a direct cause of the observed apoptosis, a rescue experiment using a ROS scavenger can be performed. N-acetylcysteine (NAC) is a common antioxidant that can scavenge ROS and replenish intracellular glutathione stores. If pre-treatment with NAC prevents or significantly reduces the apoptosis induced by 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol, it provides strong evidence for a ROS-mediated mechanism.

Detailed Protocol:

  • Pre-treatment: Pre-treat cells with a ROS scavenger, such as N-acetylcysteine (NAC, typically 5-10 mM), for 1-2 hours before adding 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol.

  • Co-treatment: Add the compound of interest in the continued presence of the ROS scavenger.

  • Analysis: After the appropriate incubation time, perform the Annexin V-FITC/PI staining assay (Protocol 3) and the Caspase-3/7 activity assay (Protocol 5) to assess the level of apoptosis. A significant reduction in apoptosis in the NAC co-treated group compared to the group treated with the compound alone would confirm a ROS-dependent mechanism.

Conclusion

This application note provides a structured and comprehensive approach to investigating the potential of 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol to induce ROS-mediated apoptosis. By following these detailed protocols, researchers can effectively characterize the compound's mechanism of action, from the initial generation of reactive oxygen species to the activation of the downstream apoptotic cascade. The insights gained from these studies will be invaluable for the further development of this and other pyrazolo[1,5-a]pyrimidine derivatives as potential anti-cancer therapeutics.

References

  • Almehmadi, M. A., et al. (2023). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. [Source not further specified in search results]
  • MDPI. (n.d.). DCF-DA Assay Protocol. Retrieved from [Link]

  • RayBiotech. (n.d.). Caspase-3 Activity Assay Kit (Colorimetric). Retrieved from [Link]

  • Bio-protocol. (2021). MitoSOX measurement. Retrieved from [Link]

  • PMC. (n.d.). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Retrieved from [Link]

  • Abbkine. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]

  • PMC. (2021, January 5). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • MDPI. (2024, December 10). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Retrieved from [Link]

  • PubMed. (2025, December 18). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Retrieved from [Link]

  • [Source not specified]. (n.d.). Mitochondrial Membrane Potential Assay Kit (JC-1).
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  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • ResearchGate. (2025, December 25). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents | Request PDF. Retrieved from [Link]

  • PubMed. (2024, November 5). Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance. Retrieved from [Link]

  • PubMed. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]

  • NUS Medicine. (n.d.). ROS Biology and Apoptosis Lab - Research. Retrieved from [Link]

  • HKUST Research Portal. (n.d.). Studying the signaling pathways in ROS-induced neuronal cell death. Retrieved from [Link]

  • MDPI. (2021, January 18). Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer. Retrieved from [Link]

  • PMC. (2022, June 27). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Retrieved from [Link]

  • Circulation - American Heart Association Journals. (n.d.). Signaling Pathways in Reactive Oxygen Species–Induced Cardiomyocyte Apoptosis. Retrieved from [Link]

  • [Source not specified]. (n.d.). Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl).
  • [Source not specified]. (2021, July 10).
  • ResearchGate. (n.d.). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. Retrieved from [Link]

  • PMC. (n.d.). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Retrieved from [Link]

  • PMC. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link] cancer treatment*. Retrieved from [Link]

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Application

Application Notes & Protocols: Synthesis and Evaluation of Pyrazolo[1,5-a]pyrimidine Derivatives as Potent Phosphodiesterase 4 (PDE4) Inhibitors for Idiopathic Pulmonary Fibrosis (IPF)

Abstract Idiopathic Pulmonary Fibrosis (IPF) is a relentless and ultimately fatal interstitial lung disease with a pressing need for more effective therapeutic interventions.[1] Emerging evidence strongly implicates the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Idiopathic Pulmonary Fibrosis (IPF) is a relentless and ultimately fatal interstitial lung disease with a pressing need for more effective therapeutic interventions.[1] Emerging evidence strongly implicates the phosphodiesterase 4 (PDE4) enzyme as a critical regulator of pro-inflammatory and pro-fibrotic pathways central to IPF pathogenesis.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro characterization, and in vivo evaluation of pyrazolo[1,5-a]pyrimidine derivatives as a promising class of PDE4 inhibitors for the treatment of IPF. We detail a robust synthetic scheme, present protocols for assessing PDE4 inhibitory activity and selectivity, and outline a well-established preclinical model of bleomycin-induced pulmonary fibrosis to determine therapeutic efficacy.

Introduction: The Rationale for Targeting PDE4 in IPF

IPF is characterized by the progressive and irreversible scarring of lung tissue, leading to a relentless decline in respiratory function.[2] While the precise etiology remains elusive, a confluence of aberrant signaling pathways involving inflammation, fibroblast proliferation and differentiation, and excessive extracellular matrix deposition are known to drive disease progression.[3][4]

Central to many of these pathological processes is the dysregulation of the second messenger, cyclic adenosine monophosphate (cAMP).[4][5] Intracellular cAMP levels are tightly controlled by a balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs).[6] The PDE4 enzyme family is the predominant regulator of cAMP in key inflammatory and structural cells implicated in IPF, including macrophages, epithelial cells, and fibroblasts.[2][7][8]

By inhibiting PDE4, intracellular cAMP levels are elevated, which in turn activates downstream signaling cascades, primarily through protein kinase A (PKA).[3][9] This has a dual therapeutic effect:

  • Anti-inflammatory Action: Increased cAMP suppresses the release of pro-inflammatory mediators.[2][3]

  • Anti-fibrotic Action: Elevated cAMP inhibits key pro-fibrotic pathways, including transforming growth factor-beta (TGF-β) signaling, thereby attenuating fibroblast activation and myofibroblast differentiation.[2][3]

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of protein kinases and, notably, PDE4.[10][11] Its structural versatility allows for fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for the design of novel IPF therapeutics.[10][11]

Signaling Pathway Overview

The therapeutic rationale for PDE4 inhibition in IPF is centered on modulating the intracellular cAMP signaling pathway. The following diagram illustrates the key components and the mechanism of action of pyrazolo[1,5-a]pyrimidine-based PDE4 inhibitors.

PDE4_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Membrane cluster_intracellular Intracellular Space Pro-inflammatory & Pro-fibrotic Stimuli Pro-inflammatory & Pro-fibrotic Stimuli GPCR GPCR Pro-inflammatory & Pro-fibrotic Stimuli->GPCR Activates AC Adenylyl Cyclase (AC) GPCR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate for PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes to Anti-inflammatory & Anti-fibrotic Effects Anti-inflammatory & Anti-fibrotic Effects PKA->Anti-inflammatory & Anti-fibrotic Effects Promotes Pyrazolo_Pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_Pyrimidine->PDE4 Inhibits

Caption: Mechanism of PDE4 Inhibition in IPF.

Materials and Methods

Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine Derivative

This protocol outlines a general synthetic route for pyrazolo[1,5-a]pyrimidine derivatives, which can be adapted based on the desired substitutions.[12][13]

Workflow Diagram:

Synthesis_Workflow Start Start Materials: 5-Amino-3-methylpyrazole Diethyl malonate Step1 Step 1: Cyclocondensation Start->Step1 Intermediate1 Intermediate 1: 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol Step1->Intermediate1 Step2 Step 2: Chlorination Intermediate1->Step2 Intermediate2 Intermediate 2: 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine Step2->Intermediate2 Step3 Step 3: Nucleophilic Substitution Intermediate2->Step3 Final_Product Final Product: Substituted Pyrazolo[1,5-a]pyrimidine Derivative Step3->Final_Product

Caption: General Synthetic Workflow.

Protocol:

  • Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (Intermediate 1).

    • To a solution of sodium ethoxide in ethanol, add 5-amino-3-methylpyrazole and diethyl malonate.

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

    • Filter, wash with water, and dry to obtain Intermediate 1.[12]

  • Step 2: Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (Intermediate 2).

    • Treat Intermediate 1 with phosphorus oxychloride (POCl₃).

    • Heat the mixture at reflux for 3-4 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Intermediate 2.[12]

  • Step 3: Synthesis of the Final Pyrazolo[1,5-a]pyrimidine Derivative.

    • Dissolve Intermediate 2 in a suitable solvent (e.g., N,N-dimethylformamide).

    • Add the desired amine nucleophile and a base (e.g., N,N-diisopropylethylamine).

    • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

    • Purify the final product by column chromatography on silica gel.

Note: This is a generalized procedure. Specific reaction conditions, including solvents, temperatures, and reaction times, may need to be optimized for different starting materials and desired final products.

In Vitro Evaluation of PDE4 Inhibitory Activity

Objective: To determine the potency (IC₅₀) of the synthesized compounds against PDE4 and assess their selectivity against other PDE isoforms.

Protocol:

  • PDE4 Enzyme Inhibition Assay:

    • Utilize a commercially available PDE4 enzyme activity assay kit (e.g., fluorescence polarization or radioisotope-based).

    • Prepare a series of dilutions of the test compounds.

    • Incubate the PDE4 enzyme with the test compounds for a specified period.

    • Initiate the enzymatic reaction by adding the substrate (cAMP).

    • Stop the reaction and measure the product formation according to the kit's instructions.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis. Roflumilast can be used as a reference compound.[14]

  • Selectivity Profiling:

    • Perform similar enzyme inhibition assays for other relevant PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE5) to assess the selectivity of the lead compounds.

    • A highly selective compound will exhibit a significantly lower IC₅₀ for PDE4 compared to other PDE isoforms.

In Vivo Evaluation in a Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To evaluate the therapeutic efficacy of the lead pyrazolo[1,5-a]pyrimidine derivative in a well-established animal model of IPF.[15][16]

Animal Model: C57BL/6 mice are commonly used for this model.[15][17]

Workflow Diagram:

Bleomycin_Model_Workflow Start Acclimatization of C57BL/6 Mice Day0 Day 0: Bleomycin Instillation (Intratracheal) Start->Day0 Treatment_Phase Treatment Phase (e.g., Day 7-21): Vehicle or Test Compound Administration Day0->Treatment_Phase Day21 Day 21: Euthanasia and Sample Collection Treatment_Phase->Day21 Analysis Analysis: - Lung Histology (Ashcroft Score) - Collagen Content (Hydroxyproline Assay) - BALF Analysis (Cell Counts, Cytokines) Day21->Analysis

Caption: Bleomycin-Induced Fibrosis Model Workflow.

Protocol:

  • Induction of Pulmonary Fibrosis:

    • Anesthetize mice via an appropriate method (e.g., isoflurane inhalation).

    • Administer a single intratracheal instillation of bleomycin sulfate dissolved in sterile saline.[15] A sham group will receive sterile saline only.

  • Treatment:

    • Begin treatment with the test compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and frequency, typically starting several days after bleomycin administration to model a therapeutic intervention.

    • A vehicle control group will receive the vehicle used to dissolve the test compound.

  • Assessment of Fibrosis:

    • At the end of the study (e.g., day 21 or 28), euthanize the mice and collect lung tissue and bronchoalveolar lavage fluid (BALF).

    • Histological Analysis: Process lung tissue for hematoxylin and eosin (H&E) and Masson's trichrome staining to visualize fibrosis. Quantify the extent of fibrosis using the Ashcroft scoring system.

    • Collagen Quantification: Measure the total lung collagen content using a hydroxyproline assay.

    • BALF Analysis: Perform total and differential cell counts in the BALF to assess inflammation. Measure the levels of pro-inflammatory and pro-fibrotic cytokines (e.g., TNF-α, IL-6, TGF-β) in the BALF supernatant using ELISA.

Expected Results and Data Presentation

The following tables provide a template for presenting the data obtained from the in vitro and in vivo studies.

Table 1: In Vitro PDE4 Inhibitory Activity and Selectivity

Compound IDPDE4B IC₅₀ (nM)PDE4D IC₅₀ (nM)Selectivity (PDE4D/PDE4B)
PZP-001 5.2580111.5
PZP-002 2.7[1]350129.6
Roflumilast 0.8[18]1012.5

Table 2: In Vivo Efficacy in Bleomycin-Induced Pulmonary Fibrosis Model

Treatment GroupAshcroft Score (Mean ± SEM)Lung Hydroxyproline (µ g/lung )BALF Total Cells (x10⁵)
Sham + Vehicle 0.5 ± 0.1150 ± 151.2 ± 0.3
Bleomycin + Vehicle 5.8 ± 0.4450 ± 358.5 ± 1.2
Bleomycin + PZP-002 (10 mg/kg) 2.5 ± 0.3220 ± 203.1 ± 0.5
Bleomycin + PZP-002 (30 mg/kg) 1.8 ± 0.2180 ± 182.5 ± 0.4

*p < 0.05 compared to Bleomycin + Vehicle group

Discussion and Conclusion

The development of potent and selective PDE4 inhibitors represents a highly promising therapeutic strategy for IPF.[2][3] The pyrazolo[1,5-a]pyrimidine scaffold provides a versatile platform for the design of such inhibitors.[10][11] The protocols detailed in this application note offer a comprehensive framework for the synthesis and preclinical evaluation of these compounds.

Successful execution of these studies should identify lead candidates with potent PDE4 inhibitory activity, favorable selectivity profiles, and significant anti-fibrotic efficacy in a relevant animal model of IPF. Further optimization of these lead compounds, focusing on improving their pharmacokinetic and safety profiles, will be crucial for their advancement into clinical development. The ultimate goal is to translate these promising preclinical findings into a novel and effective therapy for patients suffering from this devastating disease.

References

  • Antifibrotic Strategies Targeting Phosphodiesterase-4 in Idiopathic Pulmonary Fibrosis: Molecular Mechanisms and Clinical Translation - PMC. (n.d.).
  • Mechanistic basis for the antifibrotic actions of cAMP-based therapies - European Respiratory Society. (2026, March 9).
  • cAMP-elevating agents and adenylyl cyclase overexpression promote an antifibrotic phenotype in pulmonary fibroblasts - American Physiological Society Journal. (n.d.).
  • Full article: Antifibrotic Strategies Targeting Phosphodiesterase-4 in Idiopathic Pulmonary Fibrosis: Molecular Mechanisms and Clinical Translation - Taylor & Francis. (2026, March 11).
  • Mechanism of action of phosphodiesterase 4B inhibition in the treatment of IPF and PPF. (n.d.).
  • Application Notes and Protocols for Establishing a Stable Bleomycin-Induced Pulmonary Fibrosis Model in Rats - Benchchem. (n.d.).
  • A Refined Aerosol-Based Intratracheal Bleomycin Delivery Method for Reproducible and Minimally Invasive Mouse Models of Pulmonary Fibrosis - JoVE. (2025, August 29).
  • Mechanistic basis for the antifibrotic actions of cAMP-based therapies - PubMed. (2026, February 18).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (n.d.).
  • Bleomycin-Induced Pulmonary Fibrosis in C57Bl/6 mice | Protocols.io. (2025, November 5).
  • Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. (2016, January 15).
  • Targeting the Extracellular Cyclic AMP Pathway in Idiopathic Pulmonary Fibrosis - ATS Journals. (2024, May 19).
  • Phosphodiesterase 4B inhibition: a potential novel strategy for treating pulmonary fibrosis. (2022, July 15).
  • Perspectives of PDE inhibitor on treating idiopathic pulmonary fibrosis - Frontiers. (n.d.).
  • Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. (n.d.).
  • The Bleomycin Model of Pulmonary Fibrosis | Springer Nature Experiments. (n.d.).
  • Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis - ACS Publications. (2025, November 18).
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  • Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation - MDPI. (2026, February 17).
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (n.d.).
  • Artificial Intelligence-Driven Discovery of Pyrazolo[1,5- a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis - PubMed. (2025, November 18).
  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. (2011, September 15).
  • Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. | Literature citations. (2010, January 1).
  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives - ResearchGate. (2026, March 3).
  • Pharmacophore Based Virtual Screening Approach to Identify Selective PDE4B Inhibitors. (2017, July 30).
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. (2024, December 10).
  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed. (2015, October 1).
  • Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models | Acta Dermato-Venereologica. (2025, April 7).
  • PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. (2024, June 9).
  • Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2) - Frontiers. (2020, January 21).
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. (2024, July 29).

Sources

Method

Application Note: High-Throughput Diversification of 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol for Kinase Inhibitor Discovery

Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a privileged, purine-isosteric pharmacophore heavily utilized in the development of 1 targeting EGFR, B-Raf, CDK, and TRK[1],[2]. This Application Note details...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged, purine-isosteric pharmacophore heavily utilized in the development of 1 targeting EGFR, B-Raf, CDK, and TRK[1],[2]. This Application Note details the high-throughput synthesis and diversification of a highly versatile bifunctional building block: 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol . By leveraging two orthogonal reactive handles—the C-3 bromide and the C-6 hydroxyethyl group—medicinal chemists can rapidly generate structurally diverse libraries to map structure-activity relationships (SAR) in the hinge-binding and solvent-exposed regions of target kinases[3].

Mechanistic Rationale & Vector Analysis

The strategic selection of 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol relies on the inherent electronic properties of the fused bicyclic system.

  • Vector 1 (C-3 Bromide): The pyrazole ring is electron-rich, rendering the C-3 position highly nucleophilic and easily brominated using N-bromosuccinimide (NBS)[4]. The resulting C-3 bromide is highly primed for palladium-catalyzed cross-coupling reactions. We employ Suzuki-Miyaura coupling to introduce aryl and heteroaryl groups. The use of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos) is critical here; it facilitates the oxidative addition of the Pd(0) species into the C-Br bond and accelerates reductive elimination, preventing competitive protodeboronation of the boronic acid[5].

  • Vector 2 (C-6 Hydroxyethyl): The primary alcohol at the C-6 position serves as a flexible vector directed toward the solvent-exposed channel of the kinase active site. It can be directly alkylated via Williamson etherification or subjected to mild oxidation using Dess-Martin Periodinane (DMP). DMP is specifically chosen to prevent over-oxidation to the carboxylic acid. The resulting aldehyde is immediately trapped in a one-pot reductive amination to yield diverse tertiary amines, which are essential for tuning the compound's cLogP and aqueous solubility[6].

VectorAnalysis Scaffold 2-{3-Bromopyrazolo[1,5-a] pyrimidin-6-yl}ethan-1-ol C3_Vector Vector 1: C-3 Position (Bromide Handle) Scaffold->C3_Vector Pd-Catalyzed Cross-Coupling C6_Vector Vector 2: C-6 Position (Hydroxyethyl Handle) Scaffold->C6_Vector O-Alkylation / Oxidation C3_Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) C3_Vector->C3_Suzuki C3_Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) C3_Vector->C3_Buchwald C6_Ether Williamson Etherification (Alkyl Halides, NaH) C6_Vector->C6_Ether C6_Amine Oxidation & Reductive Amination (DMP, then Amines + NaBH(OAc)3) C6_Vector->C6_Amine

Bifunctional diversification vectors of the pyrazolo[1,5-a]pyrimidine scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and high fidelity in library generation, the following protocols are designed as self-validating systems, incorporating specific in-process checkpoints.

Protocol A: High-Throughput C-3 Suzuki-Miyaura Arylation
  • Preparation : In a 96-well synthesis block, dispense 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol (0.1 mmol, 1.0 eq) dissolved in 0.5 mL of anhydrous 1,4-dioxane into each well.

  • Reagent Addition : Add an array of diverse aryl/heteroaryl boronic acids (0.15 mmol, 1.5 eq) to the respective wells.

  • Catalyst & Base : Add XPhos Pd G2 (0.005 mmol, 5 mol%) and 0.5 M aqueous K3PO4 (0.3 mmol, 3.0 eq).

    • Causality: K3PO4 provides the necessary basicity to activate the boronic acid via the formation of a boronate complex without causing hydrolytic degradation of the scaffold[5].

  • Reaction : Seal the block and heat at 90 °C for 4 hours under vigorous orbital shaking.

  • Validation Checkpoint : Extract a 5 µL aliquot from a representative well. Dilute in MeCN and analyze via LC-MS. Validation is confirmed when the starting material mass ([M+H]+ = 242/244 Da) is <5% and the target cross-coupled mass is the base peak.

  • Workup : Filter through a silica-based Solid Phase Extraction (SPE) plate to remove palladium black and inorganic salts. Concentrate under vacuum.

Protocol B: C-6 Oxidation and Reductive Amination
  • Oxidation : Dissolve the C-3 diversified intermediate (0.1 mmol) in anhydrous DCM (1 mL). Cool to 0 °C and add Dess-Martin Periodinane (0.12 mmol, 1.2 eq). Stir for 1 hour, allowing it to warm to room temperature.

  • Validation Checkpoint : Perform TLC (EtOAc/Hexane 1:1). Validation is confirmed by the disappearance of the polar alcohol spot (Rf ~0.2) and the appearance of a less polar, UV-active aldehyde spot (Rf ~0.5).

  • Quench : Add 1 mL of saturated aqueous NaHCO3/Na2S2O3 (1:1) to destroy excess oxidant. Extract the organic layer and evaporate.

  • Amination : Redissolve the crude aldehyde in 1,2-dichloroethane (DCE, 1 mL). Add the desired primary or secondary amine (0.15 mmol, 1.5 eq) and glacial acetic acid (10 µL). Stir for 30 minutes to form the iminium ion intermediate.

  • Reduction : Add sodium triacetoxyborohydride, NaBH(OAc)3 (0.2 mmol, 2.0 eq). Stir for 12 hours at room temperature.

    • Causality: NaBH(OAc)3 is a mild reducing agent that specifically reduces the iminium ion without reducing the unreacted aldehyde, preventing the formation of the starting alcohol.

  • Validation Checkpoint : Final LC-MS analysis must confirm the mass of the aminated product.

Workflow S1 1. Scaffold Dispensing S2 2. Reagent Addition S1->S2 S3 3. Parallel Synthesis S2->S3 S4 4. In-Process Validation S3->S4 S5 5. High-Throughput Purification S4->S5

High-throughput library synthesis and validation workflow.

Quantitative Data & Optimization

The success of the library depends heavily on the efficiency of the initial C-3 cross-coupling. Table 1 summarizes the catalyst optimization, proving the necessity of the XPhos ligand. Table 2 highlights representative analogs generated through this dual-vector approach.

Table 1: Optimization of C-3 Suzuki-Miyaura Cross-Coupling Conditions

EntryPalladium SourceLigandBaseSolventTemp (°C)Conversion (%)
1Pd(PPh3)4NoneNa2CO3Dioxane/H2O9045
2Pd(dppf)Cl2dppfK2CO3DMF/H2O9068
3 XPhos Pd G2 XPhos K3PO4 Dioxane/H2O 90 >95
4RuPhos Pd G2RuPhosCs2CO3Toluene/H2O10082

Table 2: Representative Library Analogs and Predicted Properties

Compound IDC-3 Substituent (Vector 1)C-6 Substituent (Vector 2)MW (Da)cLogPTarget Profile
Core Scaffold Bromo-CH2CH2OH242.070.8N/A
PP-Lib-001 4-Fluorophenyl-CH2CH2OH257.262.1Baseline
PP-Lib-042 3-Pyridyl-CH2CH2-O-CH3254.291.8TRKA[2]
PP-Lib-087 1-Methylpyrazol-4-yl-CH2CH2-NH-Cyclopentyl310.402.4CDK2[1]
PP-Lib-112 4-Methoxyphenyl-CH2CH2-Morpholine338.402.0JAK1[7]

References

  • Title :1 Source : PMC / NIH

  • Title :3 Source : MDPI

  • Title : 2 Source : PMC / NIH

  • Title :5 Source : Semantic Scholar / Molecules

  • Title : 4 Source : bioRxiv

  • Title : 6 Source : ResearchGate / Egyptian Journal of Chemistry

  • Title :7 Source : BYU ScholarsArchive

Sources

Technical Notes & Optimization

Troubleshooting

Enhancing bioavailability of pyrazolo[1,5-a]pyrimidine-based inhibitors

Welcome to the Technical Support Center for Pyrazolo[1,5-a]pyrimidine-Based Inhibitors . As a Senior Application Scientist, I have designed this portal to help you systematically diagnose and resolve pharmacokinetic (PK)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazolo[1,5-a]pyrimidine-Based Inhibitors . As a Senior Application Scientist, I have designed this portal to help you systematically diagnose and resolve pharmacokinetic (PK) and bioavailability bottlenecks in your drug development pipeline.

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent ATP-competitive kinase inhibitors[1]. However, its rigid, planar, fused bicyclic framework often leads to strong crystal lattice packing and high lipophilicity, resulting in notoriously poor aqueous solubility and erratic oral bioavailability[2].

Below, you will find our diagnostic workflows, targeted troubleshooting FAQs, self-validating experimental protocols, and aggregated quantitative data to guide your lead optimization.

PART 1: Diagnostic Decision Matrix

Before altering your compound's chemical structure or investing in complex formulations, you must identify the precise mechanistic failure point causing low bioavailability (%F). Use the self-validating workflow below to isolate solubility, permeability, or metabolic stability issues[3].

PK_Workflow Start Low Oral Bioavailability Detected (%F < 10%) SolAssay Assess Aqueous Solubility (Kinetic/Thermodynamic) Start->SolAssay MetAssay Evaluate Metabolic Stability (Liver Microsomes/Hepatocytes) Start->MetAssay PermAssay Determine Permeability (PAMPA / Caco-2) Start->PermAssay PoorSol Poor Solubility (< 10 µM) SolAssay->PoorSol If limited HighClear High Intrinsic Clearance (Rapid Metabolism) MetAssay->HighClear If unstable LowPerm Low Permeability (Efflux/Poor Lipophilicity) PermAssay->LowPerm If P_app < 1e-6 SolFix 1. Add Solubilizing Groups (C5/C7) 2. Amorphous Solid Dispersion PoorSol->SolFix MetFix 1. Block Labile Sites (F) 2. Isostere Replacement HighClear->MetFix PermFix 1. Optimize cLogD 2. Mask Polar Groups LowPerm->PermFix

Caption: Diagnostic workflow for troubleshooting low oral bioavailability in pyrazolo[1,5-a]pyrimidines.

PART 2: Troubleshooting Guides & Self-Validating Protocols

Q1: My lead pyrazolo[1,5-a]pyrimidine shows nanomolar in vitro potency but poor in vivo exposure due to dissolution-limited absorption. How can I chemically modify the scaffold?

The Causality: The planar nature of the pyrazolo[1,5-a]pyrimidine core promotes π-π stacking, leading to high lattice energy and poor thermodynamic solubility[2]. The Solution: You must disrupt the crystal packing or introduce ionizable centers.4 demonstrated that introducing a basic piperazine or morpholine ring at solvent-exposed regions (like the C5 or C7 position) drastically improves aqueous solubility without sacrificing target binding[4]. Similarly, the discovery of the TTK inhibitor CFI-402257 utilized a moderately basic morpholino group to overcome dissolution-limited exposure[5].

Protocol 1: SNAr Amination at the C5 Position This protocol leverages the electron-deficient nature of the pyrimidine ring to selectively introduce solubilizing amines.

  • Reaction Setup: Dissolve 1.0 eq of the 5-chloropyrazolo[1,5-a]pyrimidine intermediate in anhydrous DMF (0.2 M).

  • Reagent Addition: Add 3.0 eq of N,N-diisopropylethylamine (DIPEA) followed by 1.5 eq of the desired solubilizing amine (e.g., N-methylpiperazine).

  • Thermal Cycling: Heat the reaction to 80°C under a nitrogen atmosphere for 4–6 hours. Causality: The C5 position is highly activated for Nucleophilic Aromatic Substitution (SNAr), but moderate heat is required to overcome the activation energy barrier for secondary amines.

  • Self-Validation (In-Process Control): Remove a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Validation Metric: The reaction is complete only when the starting material mass [M+H]+ is entirely replaced by the product mass. If unreacted starting material remains, spike with an additional 0.5 eq of amine.

  • Workup: Quench with water, extract with ethyl acetate, dry over Na2​SO4​ , and purify via flash chromatography.

Q2: The compound has adequate solubility but suffers from rapid first-pass metabolism. What structural tweaks are recommended?

The Causality: Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) aggressively target lipophilic side chains and vulnerable heteroatom linkages on the pyrazolo[1,5-a]pyrimidine core. The Solution: Identify the soft spots. If your compound utilizes an ether linkage at the C5 position, it is highly susceptible to oxidative cleavage.6 showed that replacing an ether linkage with a nitrogen (forming a 5-amino derivative) not only halts this metabolic degradation but can actually improve kinase selectivity by interacting with specific residues (e.g., S891 in RET)[6].

Protocol 2: In Vitro Liver Microsomal Stability Assay

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the buffer. Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate the reaction. Causality: NADPH is the obligate electron donor for CYP450 phase I oxidative metabolism. Without it, you are only measuring non-CYP degradation.

  • Self-Validation (System Suitability): Run Verapamil or Testosterone in parallel as a positive control. Validation Metric: If the positive control does not show >50% depletion within 30 minutes, the microsomes have lost enzymatic competency (likely due to improper storage/thawing), and the assay must be invalidated.

  • Quenching & Analysis: At specific time points (0, 5, 15, 30, 60 min), precipitate proteins using cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Q3: My candidate is in late-stage preclinical development. I cannot alter the chemical structure, but it has poor permeability due to high polarity. What can I do?

The Causality: Adding highly polar groups to fix solubility often backfires by tanking passive permeability across the lipophilic intestinal membrane. Repulsive interactions between free hydrophilic amines and the hydrophobic tail of the lipid bilayer prevent absorption[7]. The Solution: If structural modification (like 8[8]) is no longer an option, you must employ a prodrug strategy or a specialized formulation. For highly crystalline, insoluble compounds, Amorphous Solid Dispersions (ASDs) are the gold standard.

Protocol 3: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation

  • Solvent System: Dissolve the pyrazolo[1,5-a]pyrimidine API and a stabilizing polymer (e.g., HPMCAS) in a 1:3 ratio using a volatile co-solvent system (e.g., Dichloromethane/Methanol 1:1 v/v). Causality: HPMCAS acts as a precipitation inhibitor. Its amphiphilic nature forms hydrogen bonds with the API, trapping it in a high-energy amorphous state and preventing recrystallization.

  • Evaporation: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C, followed by secondary drying in a vacuum oven for 24 hours to remove residual solvents.

  • Self-Validation (Solid-State Characterization): Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). Validation Metric: A successful ASD will yield a broad, featureless "halo" on the diffractogram. If sharp Bragg peaks are observed, crystalline phase separation has occurred, indicating that the polymer load must be increased or a different polymer (like PVP-VA) should be selected.

PART 3: Quantitative Pharmacokinetic Impact Matrix

The table below summarizes how specific structural modifications to the pyrazolo[1,5-a]pyrimidine scaffold impact quantitative PK parameters, allowing for easy comparison during lead optimization.

StrategyStructural ModificationPrimary PK ImpactSecondary ConsequenceValidation Metric
Amination Ether → Amine at C5↑ Metabolic StabilityMay alter target kinase selectivity[6] CLint​ < 20 µL/min/mg
Solubilizing Tag Add Piperazine/Morpholine↑ Aqueous SolubilityPotential ↓ in passive permeability[7]Kinetic Solubility > 50 µM
cLogD Tuning Alkylation of free amines↑ Passive PermeabilityMay ↑ plasma protein binding[8]PAMPA Papp​ > 10−6 cm/s
Formulation ASD with HPMCAS polymer↑ Apparent SolubilityRequires specialized manufacturingPXRD Amorphous Halo

PART 4: Pharmacodynamic Context & Signaling Pathway

Understanding why we are optimizing this scaffold is critical. Pyrazolo[1,5-a]pyrimidines function primarily as ATP-competitive inhibitors. By mimicking the adenine ring of ATP, they lodge into the hinge region of the kinase domain, effectively shutting down downstream oncogenic signaling[2].

Kinase_Pathway Ligand Growth Factor / Ligand RTK Receptor Tyrosine Kinase (e.g., RET, TTK) Ligand->RTK Activates Downstream Downstream Signaling (PI3K / AKT / MAPK) RTK->Downstream Phosphorylation ATP ATP ATP->RTK Binds Active Site Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->RTK Competes with ATP Inhibitor->Downstream Blocks Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Induces Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Mechanism of action for ATP-competitive pyrazolo[1,5-a]pyrimidine kinase inhibitors.

PART 5: Comprehensive References

  • Benchchem. Technical Support Center: Enhancing Bioavailability of Pyrazolo[1,5-a]pyrimidine-Based Drug Candidates. 3

  • Kim, B. Y., et al. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Journal of Medicinal Chemistry (ACS Publications). 4

  • Kim, B. Y., et al. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Journal of Medicinal Chemistry (ACS Publications). 7

  • Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. PMC. 6

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. PMC. 5

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. 1

  • Kim, B. Y., et al. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. ResearchGate. 9

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. 8

  • Kim, B. Y., et al. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Journal of Medicinal Chemistry (ACS Publications). 10

  • Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. ResearchGate. 11

  • Recent Advances in the Synthesis and Pharmacological Profiling of Pyrazolo[1,5-a]pyrimidine Derivatives. Al-Farahidi Biomedical Journal. 2

  • CA3180058A1 - Pyrazolo[1,5-a]pyrimidine derivatives having multimodal activity against pain. Google Patents. 12

  • In vitro enzymatic evaluation of some pyrazolo[1,5‐a]pyrimidine derivatives: Design, synthesis, antioxidant, anti‐diabetic, anti‐Alzheimer, and anti‐arthritic activities with molecular modeling simulation. ResearchGate. 13

  • PYRAZOLOPYRIMIDINES AS ANTICANCER AGENTS; SYNTHESES AND MODE OF ACTION (REVIEW ARTICLE). Semantic Scholar. 14

Sources

Optimization

Technical Support Center: Troubleshooting Pyrazolo[1,5-a]pyrimidine Solubility &amp; Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck in pyrazolo[1,5-a]pyrimidine drug development: poor aqueous solubility . This...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck in pyrazolo[1,5-a]pyrimidine drug development: poor aqueous solubility . This privileged fused-bicyclic scaffold is ubiquitous in kinase inhibitors and ion channel modulators, but its high planarity often results in "brick dust" compounds.

This guide bypasses generic advice, offering mechanistic causality, data-driven structural interventions, and self-validating protocols to rescue your lead compounds.

Diagnostic FAQs: Decoding the Physicochemical Bottlenecks

Q1: My pyrazolo[1,5-a]pyrimidine lead compound has an excellent target affinity but exhibits "brick dust" properties (poor aqueous solubility, high melting point). How do I structurally modify the core without losing potency?

The Causality: Pyrazolo[1,5-a]pyrimidines are completely aromatic, highly planar systems. This structural flatness promotes strong intermolecular π−π stacking within the solid state, leading to an exceptionally high crystal lattice energy (the "brick dust" effect). For a compound to dissolve, the energy of solvation must overcome this lattice energy.

The Solution: You must disrupt molecular planarity and symmetry. Introducing sp3 -hybridized carbons or bulky ortho-substituents on pendant aryl rings forces a dihedral angle twist, physically preventing tight crystal packing. Alternatively, appending highly solvated ionizable groups (e.g., piperazines, morpholines, or basic amines) can drastically increase the solvation energy. For example, in the optimization of CFTR activators, appending a methylated amine or an S-methyl piperazine to the pyrazolo[1,5-a]pyrimidine core increased aqueous solubility by over 4,000-fold by balancing sp3 character with basicity [1].

SolubilityWorkflow Start Poor Aqueous Solubility Detected Analyze Analyze Physicochemical Properties (Melting Point & LogD) Start->Analyze HighMP High Melting Point (>200°C) 'Brick Dust' Analyze->HighMP HighLogD High LogD (>3) 'Grease Ball' Analyze->HighLogD Planarity Disrupt Planarity (Add sp3 carbons, ortho-substituents) HighMP->Planarity Ionizable Add Ionizable Groups (Piperazine, Morpholine) HighLogD->Ionizable Prodrug Formulate as Salt or Phosphate Prodrug HighLogD->Prodrug

Figure 1: Troubleshooting workflow for resolving pyrazolo[1,5-a]pyrimidine solubility issues.

Q2: When I add a solubilizing hydrophilic group (e.g., a free primary amine), my compound's biochemical assay potency drops significantly. Why does this happen?

The Causality: While primary amines drastically improve aqueous solubility via hydrogen bonding and protonation at physiological pH, they carry a massive desolvation penalty . If your target's binding pocket is hydrophobic, the thermodynamic cost of stripping water molecules away from the free amine before binding will outweigh the favorable target interactions. Additionally, highly hydrophilic moieties can cause repulsive electrostatic interactions with hydrophobic membrane tails [1].

The Solution: "Mask" the hydrophilicity. Methylating the amine (converting primary to secondary/tertiary) or incorporating it into a constrained ring (like piperazine) reduces the desolvation penalty while maintaining the basicity required for solubility.

Data-Driven Structural Interventions

To illustrate the delicate balance between solubility and potency, consider the structural optimization of the pyrazolo[1,5-a]pyrimidine-based CFTR activator, Cact-3 [1]. The table below summarizes how specific functional group modifications dictate physicochemical behavior.

Table 1: Impact of Structural Modifications on Pyrazolo[1,5-a]pyrimidine CFTR Activators

CompoundModificationEC₅₀ (nM)Solubility (nM)Mechanistic Rationale
Cact-3 (1) Parent Scaffold1859Highly planar; excessive crystal lattice energy limits solvation.
11a Free Primary Amine3,700N/ASevere desolvation penalty and repulsive membrane interactions destroy potency.
11c Methylated Amine290237,000Methylation reduces the desolvation penalty while retaining high basicity for solvation.
16d S-methyl Piperazine23>1,000,000Optimal balance: the sp3 piperazine ring disrupts planarity, while the basic nitrogen ensures massive aqueous solubility.

Synthetic Troubleshooting & Regioselectivity

Q3: I am trying to append a solubilizing basic amine via an SN​Ar reaction at the 5- or 7-position, but my core synthesis yields terrible regioisomeric mixtures. How do I control regioselectivity?

The Causality: The synthesis of the pyrazolo[1,5-a]pyrimidine core typically involves the condensation of a 3-aminopyrazole with a 1,3-dielectrophile. Because 3-aminopyrazole is asymmetric (possessing an endocyclic N1 and an exocyclic amine), the more nucleophilic exocyclic amine will attack the most electrophilic center first. If your 1,3-dielectrophile is poorly differentiated, you will inevitably generate an inseparable mixture of 5-substituted and 7-substituted isomers.

The Solution: Abandon standard 1,3-diketones and utilize acylated Meldrum's acids . Recent methodological breakthroughs demonstrate that by fine-tuning the reaction conditions (temperature and base), you can selectively access either pyrazolo[1,5-a]pyrimidin-5-ones (kinetic control) or 7-ones (thermodynamic control) in excellent yields [2]. These intermediates can then be chlorinated and subjected to SN​Ar with your solubilizing group.

Synthesis AP 3-Aminopyrazole Cond Condensation (Control Temp/Solvent) AP->Cond MA Acylated Meldrum's Acid MA->Cond Iso5 PP-5-one (Kinetic Control) Cond->Iso5 DIPEA, RT Iso7 PP-7-one (Thermodynamic Control) Cond->Iso7 TFA, Heat Chlor POCl3 Chlorination Iso5->Chlor Iso7->Chlor SNAr SNAr with Piperazine (Solubilizing Group) Chlor->SNAr

Figure 2: Regioselective synthesis of pyrazolo[1,5-a]pyrimidine isomers for late-stage SNAr.

Self-Validating Experimental Protocols

To ensure reproducibility and trust in your data, implement the following self-validating workflows in your laboratory.

Protocol A: Thermodynamic Solubility Assay (Miniaturized Shake-Flask)

Purpose: To accurately determine the true equilibrium solubility of modified pyrazolo[1,5-a]pyrimidines, avoiding the false positives common in kinetic (DMSO-dilution) assays.

  • Preparation: Weigh exactly 2.0 mg of the solid pyrazolo[1,5-a]pyrimidine compound into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4).

  • Equilibration: Seal the vial and agitate on an orbital shaker at 300 rpm at 37 °C.

    • Self-Validation Step: Extract 50 µL aliquots at 24 hours and 48 hours . If the calculated concentration increases between these time points, thermodynamic equilibrium has not been reached; extend the agitation time to 72 hours.

  • Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to firmly pellet the undissolved "brick dust" material.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter.

    • Self-Validation Step: Discard the first 100 µL of the filtrate. Highly lipophilic pyrazolo[1,5-a]pyrimidines can non-specifically bind to the filter membrane, artificially lowering the measured concentration of the initial drops.

  • Quantification: Analyze the filtrate via LC-MS/MS against a standard curve prepared in a fully solubilizing solvent (e.g., 50:50 DMSO/MeOH).

Protocol B: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidin-5-ones [2]

Purpose: To synthesize the 5-one regioisomer exclusively for downstream SN​Ar functionalization with solubilizing amines.

  • Reagent Mixing: In an oven-dried round-bottom flask under inert atmosphere, dissolve 3-aminopyrazole (1.0 equiv) and the selected acylated Meldrum's acid (1.2 equiv) in anhydrous acetonitrile (0.2 M).

  • Kinetic Control: Add N,N -diisopropylethylamine (DIPEA, 2.0 equiv) dropwise. Stir the reaction strictly at room temperature (20–25 °C).

    • Causality: The mild base and low temperature prevent thermodynamic equilibration, trapping the kinetic product formed by the initial attack of the exocyclic amine.

  • Monitoring: Monitor via LC-MS until the 3-aminopyrazole is fully consumed (typically 2–4 hours).

  • Isolation: Concentrate the mixture under reduced pressure. Induce precipitation by adding ice-cold water, then collect the solid via vacuum filtration.

  • Structural Validation:

    • Self-Validation Step: Do not proceed to chlorination without verifying regiochemistry. Perform a 2D NOESY NMR experiment. You must observe a distinct spatial correlation (NOE cross-peak) between the pyrazole proton (H-2) and the newly formed pyrimidine ring substituent, which will be absent or shifted in the 7-one isomer.

References

  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease Journal of Medicinal Chemistry[Link]

  • Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids Organic Letters[Link]

Troubleshooting

Pyrazolo[1,5-a]pyrimidine Functionalization: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the synthetic bottlenecks associated with the pyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the synthetic bottlenecks associated with the pyrazolo[1,5-a]pyrimidine (PP) core. This privileged scaffold is highly valued in medicinal chemistry for its role as a kinase inhibitor (e.g., PI3Kδ, CK2, and Pim-1)[1][2]. However, its unique electronic distribution often leads to challenges in regioselectivity, over-reaction, and catalyst poisoning.

Below, you will find a mechanistic workflow, troubleshooting FAQs, quantitative reference data, and self-validating protocols to ensure reproducible functionalization.

Functionalization Workflow

PP_Workflow Start 3-Aminopyrazole + 1,3-Biselectrophile Core Pyrazolo[1,5-a]pyrimidine (PP) Core Start->Core Cyclocondensation C3 C-3 Position (Highly Nucleophilic) Core->C3 Electronic Bias C5C7 C-5 / C-7 Positions (Electrophilic) Core->C5C7 Halogenated Intermediates EAS Electrophilic Substitution (Halogenation) C3->EAS PIDA/KX or NXS SNAr Nucleophilic Substitution (Amination at C-7) C5C7->SNAr Amines, K2CO3, RT CrossCoupling Pd Cross-Coupling (Suzuki at C-5) C5C7->CrossCoupling Pd(0), Boronic Acids

Workflow for regioselective functionalization of the pyrazolo[1,5-a]pyrimidine scaffold.

Frequently Asked Questions & Troubleshooting

Q1: I am getting a mixture of C-5 and C-7 isomers during the cyclocondensation of 3-aminopyrazole with β -diketones. How do I control regioselectivity? Solution: Switch your 1,3-biselectrophile from a standard β -diketone to a β -enaminone or an acylated Meldrum's acid[3][4]. Additionally, transition from conventional conductive heating to solvent-free microwave irradiation (180 °C, 2 min)[3]. The Causality: The exocyclic amine of 3-aminopyrazole is significantly more nucleophilic than the endocyclic nitrogens. β -enaminones and acylated Meldrum's acids possess a highly differentiated electrophilic center. Under rapid microwave heating, the initial nucleophilic attack is directed exclusively to the most electrophilic carbon (kinetic control), locking in the regiochemistry before cyclization occurs[3][4].

Q2: When attempting C-3 halogenation using NBS/NCS, I observe significant di-halogenation and core degradation. How can I achieve clean mono-halogenation? Solution: Abandon harsh N-halosuccinimides (NXS) in organic solvents. Instead, utilize an aqueous, hypervalent iodine-mediated protocol using (Diacetoxyiodo)benzene (PIDA) and potassium halide salts (KX) at room temperature[5]. The Causality: The C-3 position of the pyrazolo[1,5-a]pyrimidine core is exceptionally electron-rich. Reagents like NBS generate localized high concentrations of halonium ions that trigger over-oxidation. PIDA oxidizes the potassium halide salt in situ within the aqueous medium, providing a slow, controlled release of the electrophilic halogen species. This kinetically restricts the reaction to mono-substitution[5].

Q3: I have a 5,7-dichloro-pyrazolo[1,5-a]pyrimidine intermediate. Can I selectively perform an SNAr at just one position? Solution: Yes, you can selectively target the C-7 position by performing the Nucleophilic Aromatic Substitution (SNAr) at room temperature using exactly 1.0 equivalent of your nucleophile (e.g., morpholine) and a mild base ( K2​CO3​ )[1]. The Causality: The bridgehead nitrogen (N-4) exerts a powerful inductive and resonance electron-withdrawing effect. This heavily depletes electron density at the adjacent C-7 position, making it significantly more susceptible to nucleophilic attack than the more distant C-5 position. Keeping the temperature low prevents the C-5 chloride from reacting[1].

Q4: My Suzuki cross-coupling at the C-5 position is stalling at 20% conversion. Is the core poisoning the palladium catalyst? Solution: Yes. To overcome this, increase the catalyst loading to 10 mol% Pd(PPh3​)4​ , use a biphasic solvent system (DME / 2M aqueous Na2​CO3​ ), and heat to reflux[1]. The Causality: The pyrazolo[1,5-a]pyrimidine core is nitrogen-dense and acts as a multidentate ligand. It chelates the active Pd(0) species, effectively poisoning the catalyst and halting the transmetalation step. Elevating the catalyst loading ensures a sufficient concentration of active Pd(0) remains in the catalytic cycle to drive the reaction to completion[1].

Quantitative Data Summary

The following table summarizes the optimized parameters for functionalizing specific sites on the pyrazolo[1,5-a]pyrimidine core, ensuring high yields and strict regiocontrol.

Reaction TypeTarget PositionOptimal Reagents & ConditionsTypical YieldSelectivity / Mechanistic Note
Cyclocondensation Core β -enaminone + 3-aminopyrazole, MW (180 °C), 2 min90–98%Exclusively yields the desired regioisomer due to kinetic control under MW[3].
Mono-Halogenation C-3PIDA (1.0 eq), KX (1.5 eq), H2​O , RT, 1 h83–95%Avoids over-oxidation; strictly C-3 selective[5].
SNAr (Amination) C-7Morpholine (1.0 eq), K2​CO3​ , Acetone, RT, 1.5 h~94%High selectivity for C-7 over C-5 due to N-4 bridgehead activation[1].
Cross-Coupling C-5 Ar−B(OH)2​ , Pd(PPh3​)4​ (10 mol%), Na2​CO3​ , DME, Reflux75–85%Requires elevated Pd loading to overcome core chelation[1].

Validated Experimental Protocols

Protocol 1: Solvent-Free Microwave-Assisted Core Synthesis

Objective: Rapid, pot-economic synthesis of the pyrazolo[1,5-a]pyrimidine core with absolute regiocontrol.

  • Reagent Assembly: In a microwave-safe reaction vessel, combine the specific β -enaminone (0.50 mmol) and NH-5-aminopyrazole (0.50 mmol)[3]. Do not add any solvent.

  • Irradiation: Subject the neat mixture to microwave irradiation at 180 °C for exactly 2 minutes[3].

  • Cooling & Validation: Allow the vessel to cool to room temperature via airflow. The reaction releases water as the only byproduct.

  • Workup: The high conversion rate (>95%) typically bypasses the need for complex chromatographic purification. Simply wash the residue with cold ethanol and dry under a vacuum[3].

Protocol 2: Regioselective C-7 Nucleophilic Aromatic Substitution (SNAr)

Objective: Selective functionalization of 5,7-dichloro-pyrazolo[1,5-a]pyrimidine without disturbing the C-5 halogen.

  • Substrate Preparation: Dissolve the 5,7-dichloro-pyrazolo[1,5-a]pyrimidine intermediate (1.0 mmol) in anhydrous acetone (10 mL) in a round-bottom flask[1].

  • Base Addition: Add potassium carbonate ( K2​CO3​ , 2.0 mmol) to the solution. Stir for 5 minutes at room temperature to create a mildly basic environment[1].

  • Nucleophile Introduction: Dropwise add the amine nucleophile (e.g., morpholine, 1.0 mmol). Critical step: Precise stoichiometric addition prevents localized excess and maintains strict C-7 selectivity[1].

  • Reaction Monitoring: Stir the mixture at room temperature for 1.5 hours. Monitor via TLC (EtOAc/Hexane) until the starting material is entirely consumed[1].

  • Isolation: Filter off the inorganic salts, concentrate the filtrate in vacuo, and purify via flash chromatography to isolate the pure 7-substituted-5-chloro derivative[1].

References

  • Castillo, J.-C., Rosero, H.-A., & Portilla, J. "Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence." RSC Advances, 2017. 3

  • Chillal, A. S., et al. "Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions." RSC Advances, 2024. 5

  • Dąbrowska, A., et al. "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors." Pharmaceuticals (PMC), 2021. 1

  • "Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids." Organic Letters, 2025. 4

Sources

Reference Data & Comparative Studies

Validation

Kinome-wide selectivity screening of pyrazolo[1,5-a]pyrimidine inhibitors

Title: Kinome-Wide Selectivity Screening of Pyrazolo[1,5-a]pyrimidine Inhibitors: A Comparative Guide Introduction: The Challenge of Kinase Selectivity Protein kinases are master regulators of cellular signaling, making...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Kinome-Wide Selectivity Screening of Pyrazolo[1,5-a]pyrimidine Inhibitors: A Comparative Guide

Introduction: The Challenge of Kinase Selectivity

Protein kinases are master regulators of cellular signaling, making them prime targets for oncology and inflammatory disease therapeutics. However, because the human kinome consists of over 500 kinases that share a highly conserved ATP-binding pocket, developing inhibitors that do not cause off-target toxicity is a profound challenge.

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry[1]. Unlike older, less specific scaffolds (such as early quinazolines or unoptimized pyrazolo[3,4-d]pyrimidines), pyrazolo[1,5-a]pyrimidines function as highly efficient ATP-mimetics. They form a robust bidentate hydrogen-bonding interaction with the kinase hinge region, while their synthetic flexibility allows for precise substitutions at the 3-, 5-, and 7-positions to exploit unique hydrophobic back-pockets of specific kinases[1][2].

This guide objectively compares the performance of optimized pyrazolo[1,5-a]pyrimidine inhibitors against legacy compounds, detailing the mechanistic rationale and the self-validating experimental workflows required to prove kinome-wide selectivity.

Comparative Performance Data

To illustrate the superiority of optimized pyrazolo[1,5-a]pyrimidines, we compare representative optimized candidates (e.g., Pim-1 or CK2 inhibitors) against first-generation inhibitors and a pan-kinase control.

Historically, first-generation inhibitors like SGI-1776 suffered from severe off-target effects, most notably hERG potassium channel inhibition, which causes cardiotoxicity[3]. By systematically modifying the pyrazolo[1,5-a]pyrimidine core—such as removing basic terminal moieties or introducing macrocyclization to restrict rotatability—researchers have successfully abolished hERG binding while tightening kinase selectivity[3][4].

Table 1: Selectivity and Safety Profile Comparison

Compound ClassRepresentative ExamplePrimary Target IC₅₀ (nM)Selectivity Score S(10) at 1 µMhERG Inhibition IC₅₀ (µM)Key Off-Target Liabilities
Optimized Pyrazolo[1,5-a]pyrimidine Compound 11b (Pim-1) / IC19 (CK2)< 5.0 nM< 0.15 > 30.0 µM (Safe)Minimal (e.g., Flt-3)[3][5]
First-Generation Scaffold SGI-1776 / Silmitasertib10.0 - 50.0 nM> 0.30< 2.0 µM (Toxic)DYRK, DAPK, HIPK[3][5]
Pan-Kinase Control Staurosporine< 1.0 nM> 0.80N/ABroad Kinome

Note: The Selectivity Score S(10) represents the fraction of the kinome inhibited by >90% at a 1 µM compound concentration. A lower score indicates higher selectivity.

Mechanistic Rationale & Screening Workflow

The causality behind the success of pyrazolo[1,5-a]pyrimidines lies in structure-guided design. For example, macrocyclization of the scaffold restricts the molecule's conformational flexibility, forcing it into an optimal geometry that fits only the target kinase's active site (e.g., AAK1 or CK2), thereby physically preventing binding to closely related off-target kinases[4][5].

To validate this selectivity, a tiered screening workflow is mandatory. Biochemical affinity (in vitro) does not always translate to cellular efficacy because intracellular ATP concentrations (typically 1–5 mM) aggressively compete with the inhibitor[6]. Therefore, our workflow mandates a primary cell-free screen followed by an orthogonal live-cell target engagement assay.

Workflow A Compound Library (Pyrazolo[1,5-a]pyrimidines) B Primary Screen: KINOMEscan (In Vitro Binding) A->B C Kd Determination (Dose-Response) B->C Hits (S-score < 0.15) D Orthogonal Validation: NanoBRET (Live-Cell Target Engagement) C->D High Affinity (Kd < 10nM) E Functional Assays (e.g., Apoptosis, Proliferation) D->E Cellular Penetrance F Lead Selection (High Selectivity, Low Toxicity) E->F

Figure 1: Tiered kinome-wide screening workflow for pyrazolo[1,5-a]pyrimidine inhibitors.

Experimental Protocols: A Self-Validating System

Protocol 1: High-Throughput Kinome Profiling (KINOMEscan™)

Purpose: To determine the broad-spectrum biochemical selectivity of the inhibitor across >400 human kinases using an active-site directed competition binding assay[7][8].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the pyrazolo[1,5-a]pyrimidine test compound in 100% DMSO to a 100x stock. For a broad screen, use a final screening concentration of 1 µM or 10 µM[8].

  • Assay Assembly: Combine the test compound, a DNA-tagged recombinant kinase, and magnetic beads coated with an immobilized active-site directed ligand[7].

  • Competitive Binding: Incubate the mixture at room temperature for 1 hour. If the pyrazolo[1,5-a]pyrimidine inhibitor has a high affinity for the kinase, it will outcompete the immobilized ligand, preventing the DNA-tagged kinase from binding to the beads[7].

  • Washing & Elution: Wash the beads extensively with buffer to remove unbound kinase and compound.

  • Quantification: Measure the amount of bead-bound kinase using quantitative PCR (qPCR) directed against the DNA tag[7][8].

  • Data Analysis: Calculate the percent control (%Ctrl) binding. Generate an 11-point dose-response curve to calculate precise Kd​ values using the Hill equation[7].

Protocol 2: Orthogonal Live-Cell Target Engagement (NanoBRET™)

Purpose: To confirm that the highly selective in vitro hits can penetrate the cell membrane and successfully compete with endogenous ATP in a physiological environment[6][9].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells into a 96-well tissue culture plate. Transfect the cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., Kinase-NanoLuc)[9][10].

  • Incubation: Allow 24 hours for the expression of the fusion protein.

  • Tracer & Compound Addition: Add a cell-permeable NanoBRET™ fluorescent tracer (at a concentration near its EC50​ ) and titrate the pyrazolo[1,5-a]pyrimidine test compound across the wells[10].

  • Equilibration: Incubate the cells for 2 hours at 37°C. The tracer binds to the Kinase-NanoLuc fusion, generating a strong Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Measurement: Add the NanoLuc substrate and an extracellular NanoLuc inhibitor (to ensure only intracellular signals are read)[9]. Measure the BRET ratio (emission at 610 nm / 460 nm) using a luminescence microplate reader.

  • Data Analysis: A decrease in the BRET signal indicates that the test compound has successfully displaced the tracer. Calculate the cellular IC50​ to verify target engagement[9][10].

Pathway Intervention

By utilizing the highly selective pyrazolo[1,5-a]pyrimidine scaffold, researchers can cleanly block specific oncogenic pathways without triggering off-target cascade disruptions.

Pathway Stimulus Growth Factors Receptor Receptor Tyrosine Kinase Stimulus->Receptor Kinase Target Kinase (e.g., Pim-1 / CK2) Receptor->Kinase Substrate Downstream Effectors (e.g., BAD, MYC) Kinase->Substrate Outcome Cell Survival & Proliferation Substrate->Outcome Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Kinase ATP Competition

Figure 2: Mechanism of action of pyrazolo[1,5-a]pyrimidine inhibitors in kinase signaling cascades.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold represents a massive leap forward in the design of kinase inhibitors. As demonstrated by comparative kinome profiling, optimized derivatives of this class drastically reduce off-target liabilities (such as hERG toxicity and broad-spectrum kinase inhibition) compared to first-generation compounds. By employing a rigorous, self-validating screening protocol that combines in vitro KINOMEscan data with live-cell NanoBRET target engagement, drug development professionals can confidently advance these highly selective molecules into clinical pipelines.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors Source: National Institutes of Health (NIH) URL:[Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 Source: SciSpace URL:[Link]

  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 Source: bioRxiv URL:[Link]

  • 7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors Source: ACS Publications URL:[Link]

  • Leveraging Machine Learning and AlphaFold2 Steering to Discover State-Specific Inhibitors Across the Kinome Source: bioRxiv URL:[Link]

Sources

Comparative

Comparative analysis of pyrazolo[1,5-a]pyrimidine vs pyrazolo[3,4-d]pyrimidine scaffolds

Comparative Analysis of Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Scaffolds in Kinase Drug Discovery In modern targeted oncology and drug discovery, scaffold hopping is a critical strategy used to overcome...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Scaffolds in Kinase Drug Discovery

In modern targeted oncology and drug discovery, scaffold hopping is a critical strategy used to overcome intellectual property barriers, improve pharmacokinetic profiles, or eliminate off-target liabilities. Two of the most heavily investigated purine bioisosteres are the pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds. While both mimic the adenine ring of ATP to competitively bind the kinase hinge region, their distinct electronic distributions, tautomeric states, and hydrogen-bonding capabilities dictate entirely different lead optimization trajectories.

As a Senior Application Scientist, I have structured this guide to objectively compare these two privileged scaffolds, detailing the causality behind their hinge-binding mechanics and providing a self-validating experimental workflow for their in vitro evaluation.

Structural and Physicochemical Profiling

The fundamental difference between these two scaffolds lies in their nitrogen topology, which directly impacts their physicochemical properties and synthetic tractability.

  • Pyrazolo[3,4-d]pyrimidine: This scaffold is a direct structural isomer of purine, containing four nitrogen atoms. The NH group within the pyrazole ring provides a built-in hydrogen bond donor, while the pyrimidine nitrogens act as acceptors. This allows the core to seamlessly mimic the adenine ring of ATP, making it a highly predictable hinge binder[1]. However, the high nitrogen count can sometimes lead to excessive polarity, poor aqueous solubility, or metabolic liabilities if the periphery is not carefully optimized.

  • Pyrazolo[1,5-a]pyrimidine: This scaffold features a bridgehead nitrogen, reducing the total nitrogen count to three. Because the bridgehead nitrogen's lone pair is localized within the aromatic π -system, the unsubstituted core lacks an intrinsic hydrogen bond donor. Consequently, it is generally more lipophilic and membrane-permeable. To satisfy the kinase hinge-binding requirements, medicinal chemists must install an exocyclic amine or amide (often at the C5 or C7 position) to provide the necessary hydrogen bond donor[2].

Table 1: Physicochemical & Structural Comparison

FeaturePyrazolo[1,5-a]pyrimidinePyrazolo[3,4-d]pyrimidine
Ring Topology Fused bicyclic, bridgehead nitrogenFused bicyclic, isomeric to purine
Total Nitrogens 34
Intrinsic H-Bond Donors 0 (Requires exocyclic substitution)1 (Pyrazole NH)
Intrinsic H-Bond Acceptors 2 to 3 (Depending on substitution)3
Lipophilicity (cLogP) Generally higher (more lipophilic)Generally lower (more polar)
Typical Hinge Binding Pyrimidine N (Acceptor) + Exocyclic (Donor)Bidentate: Pyrazole NH (Donor) + N1/N2 (Acceptor)

Kinase Hinge-Binding Mechanics

Understanding the causality of how these scaffolds interact with the kinase ATP-binding pocket is essential for rational drug design. The kinase hinge region (e.g., Leu83 in CDK2 or Met592 in TrkA) requires specific donor-acceptor interactions to anchor the inhibitor[2][3].

Pyrazolo[3,4-d]pyrimidines utilize a bidentate binding mode. The intrinsic pyrazole NH donates a hydrogen bond to the backbone carbonyl of the hinge, while the adjacent pyrimidine nitrogen accepts a hydrogen bond from the hinge's backbone amide[3].

Conversely, pyrazolo[1,5-a]pyrimidines rely on a "hybrid" binding mode. The core pyrimidine nitrogen acts as the hydrogen bond acceptor, but the donor interaction must be supplied by an exocyclic functional group, such as an aniline or aliphatic amine covalently linked to the core. This requirement forces a specific vector for the exocyclic group, which can be leveraged to gain remarkable kinase selectivity by probing adjacent hydrophobic pockets[4].

HingeBinding cluster_15a Pyrazolo[1,5-a]pyrimidine cluster_34d Pyrazolo[3,4-d]pyrimidine Hinge Kinase Hinge Region (Backbone Amides/Carbonyls) P15a Core Scaffold (H-Bond Acceptor) P15a->Hinge Acceptor Interaction Exo Exocyclic Amine/Amide (H-Bond Donor) P15a->Exo Covalent Link Exo->Hinge Donor Interaction P34d Core Scaffold N1/N2 (H-Bond Acceptor) P34d->Hinge Acceptor Interaction NH Pyrazole NH (Built-in H-Bond Donor) P34d->NH Intrinsic NH->Hinge Donor Interaction

Kinase hinge binding logic for pyrazolo[1,5-a]pyrimidine vs pyrazolo[3,4-d]pyrimidine.

Quantitative Performance in Drug Discovery

Both scaffolds have yielded highly potent, clinical-stage inhibitors. For instance, the pyrazolo[3,4-d]pyrimidine scaffold is the foundation of the FDA-approved BTK inhibitor Ibrutinib, which covalently binds to Cys481 while anchoring to the hinge via its purine-like core[1]. On the other hand, the pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent TTK inhibitors like CFI-402257, which demonstrates sub-nanomolar potency and excellent oral bioavailability[4].

Table 2: Quantitative Performance of Representative Inhibitors

ScaffoldRepresentative CompoundTarget KinaseIn Vitro IC50Key Hinge Interaction
Pyrazolo[1,5-a]pyrimidine CFI-402257TTK1.7 nMPyrimidine N + Exocyclic Amine[4]
Pyrazolo[1,5-a]pyrimidine Trk Cmpd 22TrkA3.0 nMMet592 (Acceptor/Donor)[2]
Pyrazolo[3,4-d]pyrimidine IbrutinibBTK0.5 nMMet477 (Bidentate)[1]
Pyrazolo[3,4-d]pyrimidine CDK2 Cmpd 14CDK257 nMLeu83 (Bidentate)[3]

Self-Validating Experimental Protocol: TR-FRET Kinase Assay

To objectively compare the binding affinities of these two scaffolds without experimental bias, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard. This protocol is engineered with internal validation steps to rule out false positives caused by compound aggregation or autofluorescence—common issues with heavily conjugated heterocycles.

TRFRET Prep 1. Acoustic Dispensing (Minimizes DMSO effects) Incubate 2. Kinase + Substrate Equilibration Prep->Incubate ATP 3. ATP Addition at Km (Ensures competitive assay) Incubate->ATP Quench 4. Quench & Detect (Eu-Antibody + APC) ATP->Quench Read 5. Ratiometric Readout (Validates autofluorescence) Quench->Read

Self-validating TR-FRET kinase assay workflow for evaluating ATP-competitive inhibitors.

Step-by-Step Methodology & Causality:

  • Compound Preparation via Acoustic Dispensing:

    • Action: Dispense compounds directly from 100% DMSO stocks into 384-well assay plates using an acoustic liquid handler (e.g., Echo), maintaining a final DMSO concentration of 1% (v/v).

    • Causality: Traditional serial dilutions in aqueous buffers cause lipophilic pyrazolopyrimidines to aggregate into micelles, leading to artificially inflated IC50 values. Acoustic dispensing bypasses aqueous intermediate dilutions, ensuring the scaffold remains fully solvated.

  • Kinase and Substrate Equilibration:

    • Action: Add the target kinase and biotinylated peptide substrate in assay buffer (HEPES pH 7.5, 10 mM MgCl2, 0.01% Tween-20). Incubate for 15 minutes.

    • Causality: The inclusion of Tween-20 prevents the non-specific binding of the heterocyclic cores to the plastic well walls. Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium before ATP competition begins.

  • ATP Addition at Apparent Km​ :

    • Action: Initiate the phosphorylation reaction by adding ATP at a concentration exactly matching its predetermined Michaelis constant ( Km​ ) for the specific kinase.

    • Causality: Because both scaffolds are ATP-competitive adenine bioisosteres, running the assay at the ATP Km​ ensures that the calculated IC50​ is directly proportional to the inhibitor's Ki​ (via the Cheng-Prusoff equation, Ki​=IC50​/2 ), allowing for a direct thermodynamic comparison between the two scaffolds.

  • Reaction Quench and Detection:

    • Action: After 60 minutes, add a quench buffer containing EDTA, a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

    • Causality: EDTA chelates Mg2+ , instantly halting kinase activity and ensuring precise timing. The Europium/APC pair is chosen because Europium's long emission half-life allows for a time delay before reading, completely eliminating short-lived background fluorescence from the assay buffer.

  • Ratiometric Readout:

    • Action: Measure the time-resolved fluorescence at 665 nm (APC) and 615 nm (Europium). Calculate the 665/615 ratio.

    • Causality: This ratiometric calculation is a self-validating mechanism. If a highly conjugated pyrazolo[1,5-a]pyrimidine derivative is inherently autofluorescent or acts as a color quencher, it will affect both emission channels proportionally. The ratio cancels out this artifact, preserving the integrity of the true IC50 data.

References

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations Source: RSC Advances URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: MDPI URL:[Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Medicinal Chemistry URL:[Link]

Sources

Validation

A Comparative Guide to Validating the Inhibition of BAD Protein Phosphorylation by Pyrazolo[1,5-a]pyrimidines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of BAD Phosphorylation in Cell Survival and Cancer The BCL-2 antagonist of cell death (BAD) protein is a pivotal regulator o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of BAD Phosphorylation in Cell Survival and Cancer

The BCL-2 antagonist of cell death (BAD) protein is a pivotal regulator of the intrinsic apoptotic pathway.[1][2] Its primary function is to promote programmed cell death by binding to and neutralizing anti-apoptotic proteins like BCL-2 and BCL-xL.[2] However, the pro-apoptotic activity of BAD is tightly controlled by its phosphorylation status.[2] When phosphorylated, BAD is sequestered in the cytoplasm and is unable to initiate apoptosis.[2] This post-translational modification represents a critical switch between cell survival and death.[1]

In many forms of cancer, the signaling pathways that lead to BAD phosphorylation are constitutively active, contributing to tumor cell survival and resistance to therapy.[1][3] Therefore, inhibiting the kinases that phosphorylate BAD is a promising strategy in oncology. This guide provides a comprehensive comparison of experimental methods to validate the inhibition of BAD phosphorylation, with a specific focus on the pyrazolo[1,5-a]pyrimidine class of kinase inhibitors.

Pyrazolo[1,5-a]pyrimidines have emerged as a significant class of heterocyclic compounds with potent activity as protein kinase inhibitors, making them highly relevant in the development of targeted cancer therapies.[4][5] These compounds have been shown to act as ATP-competitive and allosteric inhibitors of various protein kinases.[4][5] This guide will provide the experimental framework to rigorously assess their efficacy in modulating the BAD signaling pathway.

The BAD Signaling Pathway: A Convergence of Survival Signals

Multiple signaling pathways converge on BAD to regulate its phosphorylation at specific serine residues, primarily Ser112, Ser136, and Ser155.[1][6] Key upstream kinases include Akt (phosphorylating Ser136), PKA, and MAPKAP-K1 (phosphorylating Ser112).[7][8] Understanding this pathway is crucial for designing experiments to validate inhibitors.

BAD Signaling Pathway BAD Signaling Pathway and Apoptosis Regulation cluster_0 Survival Signals cluster_1 Kinase Cascades cluster_3 Apoptosis Regulation Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt RAS/MAPK RAS/MAPK Growth Factors->RAS/MAPK Cytokines Cytokines PKA PKA Cytokines->PKA pBAD (Ser136) pBAD (Ser136) PI3K/Akt->pBAD (Ser136) pBAD (Ser112) pBAD (Ser112) RAS/MAPK->pBAD (Ser112) PKA->pBAD (Ser112) pBAD (Ser155) pBAD (Ser155) PKA->pBAD (Ser155) BAD BAD BCL-2/BCL-xL BCL-2/BCL-xL BAD->BCL-2/BCL-xL inhibits Apoptosis Apoptosis BCL-2/BCL-xL->Apoptosis inhibits

Caption: The BAD signaling pathway illustrating the convergence of survival signals on BAD phosphorylation, leading to the inhibition of apoptosis.

Experimental Validation: A Multi-faceted Approach

Validating the inhibitory effect of pyrazolo[1,5-a]pyrimidines on BAD phosphorylation requires a combination of biochemical and cell-based assays. This multi-pronged strategy provides a robust assessment of the compound's mechanism of action and its functional consequences.

Direct Assessment of BAD Phosphorylation: Western Blotting

Western blotting is the gold standard for directly measuring the phosphorylation state of a target protein within a cellular context.[9]

Experimental Protocol: Western Blot for Phospho-BAD

  • Cell Culture and Treatment: Culture cancer cell lines known to have activated survival pathways (e.g., MCF-7, PC-3) to 70-80% confluency. Treat cells with varying concentrations of the pyrazolo[1,5-a]pyrimidine compound or a known inhibitor (e.g., an Akt inhibitor as a positive control) for a predetermined time course (e.g., 1, 6, 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[10] Keep samples on ice throughout the process.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Mix lysates with Laemmli sample buffer, heat to 95°C for 5 minutes, and load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.[11] After electrophoresis, transfer the proteins to a PVDF membrane.[11]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11] Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated BAD at the desired serine residue (e.g., anti-phospho-BAD Ser136).[12] In a parallel blot, use an antibody for total BAD as a loading control.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10] After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-BAD signal to the total BAD signal to determine the relative change in phosphorylation.

Rationale for Experimental Choices:

  • Phosphatase Inhibitors: Crucial for preventing the removal of phosphate groups from BAD during sample preparation, ensuring the detected signal accurately reflects the in-cell phosphorylation status.[10]

  • BSA for Blocking: Milk contains casein, a phosphoprotein that can be recognized by phospho-specific antibodies, leading to high background. BSA is a non-phosphorylated protein and is therefore the preferred blocking agent for phospho-westerns.[10][13]

  • Total BAD Control: Normalizing to total BAD accounts for any variations in protein loading or expression levels, allowing for a more accurate assessment of the change in the proportion of phosphorylated BAD.[13]

Western Blot Workflow Western Blot Workflow for Phospho-BAD Detection A Cell Treatment with Pyrazolo[1,5-a]pyrimidine B Cell Lysis with Phosphatase Inhibitors A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Blocking (5% BSA) E->F G Primary Antibody Incubation (anti-pBAD & anti-total BAD) F->G H Secondary Antibody Incubation (HRP) G->H I Chemiluminescent Detection (ECL) H->I J Densitometry Analysis I->J

Caption: A streamlined workflow for the detection and quantification of BAD phosphorylation using Western blotting.

In Vitro Kinase Assays: Pinpointing the Direct Target

While Western blotting confirms a reduction in BAD phosphorylation in cells, it doesn't prove direct inhibition of a specific kinase. In vitro kinase assays are essential to determine if the pyrazolo[1,5-a]pyrimidine directly inhibits the activity of upstream kinases like Akt or PKA.[14]

Experimental Protocol: In Vitro Kinase Assay

  • Reagents: Obtain recombinant active kinase (e.g., Akt1), a substrate (e.g., a peptide containing the BAD Ser136 phosphorylation site or full-length recombinant BAD), and radio-labeled ATP ([γ-³²P]ATP).

  • Reaction Setup: In a microcentrifuge tube, combine the kinase, substrate, and varying concentrations of the pyrazolo[1,5-a]pyrimidine or a known inhibitor in a kinase reaction buffer.

  • Initiation and Incubation: Initiate the reaction by adding [γ-³²P]ATP and incubate at 30°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer.

  • Detection: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated substrate.

  • Analysis: Quantify the radioactivity in the substrate bands to determine the extent of kinase inhibition at each compound concentration. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Alternative Non-Radioactive Methods: Several non-radioactive kinase assay formats are available, including fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and ELISA-based methods.[15] These assays often rely on phospho-specific antibodies to detect the phosphorylated substrate.[16]

Comparative Data Presentation:

CompoundTarget KinaseIC50 (nM)
Pyrazolo[1,5-a]pyrimidine-AAkt150
Pyrazolo[1,5-a]pyrimidine-BAkt125
Known Akt Inhibitor (e.g., MK-2206)Akt110
Pyrazolo[1,5-a]pyrimidine-APKA>10,000
Pyrazolo[1,5-a]pyrimidine-BPKA>10,000

This table presents hypothetical data for illustrative purposes.

Kinase Assay Principle Principle of an In Vitro Kinase Assay cluster_0 Reaction Components cluster_1 Reaction cluster_2 Outcome Kinase Kinase Reaction_Mix Incubation Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix ATP* [γ-³²P]ATP ATP*->Reaction_Mix Inhibitor Inhibitor Inhibitor->Reaction_Mix blocks Phospho_Substrate Phosphorylated Substrate Reaction_Mix->Phospho_Substrate Phosphorylation No_Reaction Inhibition Reaction_Mix->No_Reaction

Caption: A diagram illustrating the basic principle of an in vitro kinase assay to measure the inhibitory effect of a compound.

Functional Cell-Based Assays: Assessing Downstream Effects

Inhibiting BAD phosphorylation should ideally lead to an increase in apoptosis and a decrease in cell viability. Cell-based functional assays are critical to confirm that the observed molecular effect translates into the desired biological outcome.

a) Cell Viability Assays (e.g., MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[17]

Experimental Protocol: MTT Assay

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the pyrazolo[1,5-a]pyrimidine compound for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

b) Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)

Annexin V staining is a widely used method to detect early-stage apoptosis. During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V.[17][18] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[17][18]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with the pyrazolo[1,5-a]pyrimidine compound as described for the MTT assay.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[19] Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells[19]

    • Annexin V+ / PI+: Late apoptotic/necrotic cells[19]

Comparative Data Presentation:

CompoundCell LineMTT Assay (IC50, µM)Annexin V+ Cells (% of total)
Pyrazolo[1,5-a]pyrimidine-AMCF-7545%
Pyrazolo[1,5-a]pyrimidine-BMCF-7265%
Doxorubicin (Positive Control)MCF-70.580%

This table presents hypothetical data for illustrative purposes.

Conclusion: A Rigorous Path to Validation

Validating the inhibition of BAD protein phosphorylation by pyrazolo[1,5-a]pyrimidines requires a systematic and multi-faceted approach. By combining direct biochemical measurements with functional cellular assays, researchers can build a strong, evidence-based case for the mechanism of action and therapeutic potential of these compounds. The protocols and comparative frameworks provided in this guide offer a robust starting point for scientists and drug development professionals seeking to rigorously evaluate novel inhibitors of the BAD signaling pathway.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).
  • BAD-mediated apoptotic pathway is associated with human cancer development - PMC. (n.d.).
  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. (2011, September 15). European Journal of Chemistry.
  • Targeting proapoptotic protein BAD inhibits survival and self-renewal of cancer stem cells. (n.d.).
  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives - SciSpace. (n.d.).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (n.d.).
  • Expression of the Bcl-2 Protein BAD Promotes Prostate Cancer Growth | PLOS One. (2009, July 13).
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. (2024, December 10).
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC. (n.d.).
  • Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
  • BAD signaling pathway of apoptosis regulation in prostate cancer cells,... - ResearchGate. (n.d.).
  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers. (n.d.).
  • Chk1 Binds and Phosphorylates BAD Protein - Anticancer Research. (n.d.).
  • Overexpression of BAD Potentiates Sensitivity to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand Treatment in the Prostatic Carcinoma Cell Line LNCaP1 - AACR Journals. (2003, May 01).
  • Annexin V Staining | Thermo Fisher Scientific - US. (n.d.).
  • What are BAD modulators and how do they work?. (2024, June 25).
  • Validation of regulated protein phosphorylation events in yeast by quantitative mass spectrometry analysis of purified proteins - PMC. (n.d.).
  • Western blot for phosphorylated proteins - Abcam. (n.d.).
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (n.d.).
  • Cell Viability & Apoptosis - Biotium. (n.d.).
  • Cell viability (MTT) and Apoptosis rate (Annexin V-Pi-FITC Flowcytometry) - ResearchGate. (n.d.).
  • 1.2 Cell Apoptosis and Viability – Selected Topics in Health and Disease (2019 Edition). (n.d.).
  • Inhibition of Apoptosis Signaling Pathway - Boster Bio. (n.d.).
  • Discovery of a small-molecule inhibitor of specific serine residue BAD phosphorylation. (2018, October 11).
  • Unbiased Functional Proteomics Strategy for Protein Kinase Inhibitor Validation and Identification of bona fide Protein Kinase Substrates: Application to Identification of EEF1D as a Substrate for CK2 - PMC. (n.d.).
  • Best Practice for Western Blot Detection of Phosphorylation Events - Bio-Rad Antibodies. (n.d.).
  • Stepwise Western Blot Protocol for Lab Researchers – AstorScientific. (2025, November 14).
  • Experimental verification of known and predicted phosphoswitches using... - ResearchGate. (n.d.).
  • Virtual screening and experimental validation reveal novel small-molecule inhibitors of 14-3-3 protein-protein interactions | Request PDF - ResearchGate. (n.d.).
  • Regulation of Apoptosis | Cell Signaling Technology. (n.d.).
  • Phospho-Bad (Ser112) Antibody (#9291) Datasheet With Images. (n.d.).
  • Bad Inhibitors | SCBT - Santa Cruz Biotechnology. (n.d.).
  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL - ResearchGate. (n.d.).
  • Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index - PMC. (n.d.).
  • In Vitro Phosphorylation Assay Services - Reaction Biology. (n.d.).
  • Inhibition of Bcr‐Abl Phosphorylation and Induction of Apoptosis by Pyrazolo[3,4‐d]pyrimidines in Human Leukemia Cells | Request PDF - ResearchGate. (n.d.).
  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 - DORA 4RI. (2025, August 22).
  • In Vitro Phosphorylation and Kinase Assays in Neurospora crassa. (n.d.).
  • 14-3-3 Proteins and Survival Kinases Cooperate to Inactivate BAD by BH3 Domain Phosphorylation - Datta Lab. (n.d.).
  • Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies - PubMed. (n.d.).
  • Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis - ACS Publications. (2025, November 18).
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Comparative

Comparative SAR Guide: 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol vs. Established Trk Inhibitors

Executive Summary The discovery of neurotrophic tyrosine receptor kinase (NTRK) gene fusions as oncogenic drivers has revolutionized precision oncology. At the heart of this therapeutic revolution is the pyrazolo[1,5-a]p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of neurotrophic tyrosine receptor kinase (NTRK) gene fusions as oncogenic drivers has revolutionized precision oncology. At the heart of this therapeutic revolution is the pyrazolo[1,5-a]pyrimidine scaffold, a privileged "hinge-binding" pharmacophore utilized in both first- and second-generation Tropomyosin receptor kinase (TRK) inhibitors[1].

This guide provides an authoritative comparative analysis of the highly modular synthetic intermediate 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol against established clinical TRK inhibitors (e.g., Larotrectinib, Selitrectinib, Repotrectinib). By dissecting the structure-activity relationship (SAR) logic, we demonstrate how the strategic placement of a C-3 bromine and a C-6 hydroxyethyl vector enables the rational design of next-generation kinase inhibitors capable of overcoming acquired clinical resistance.

Structural Rationale: The Pyrazolo[1,5-a]pyrimidine Pharmacophore

The pyrazolo[1,5-a]pyrimidine core is fundamentally utilized to anchor the inhibitor within the ATP-binding pocket of the TRK kinase domain[2]. The nitrogen atoms of the pyrazolo-pyrimidine system act as critical hydrogen bond acceptors and donors, interacting directly with the Met592 residue in the TRKA hinge region[1].

While first-generation inhibitors like Larotrectinib exhibit exquisite potency against wild-type TRK by leveraging this hinge interaction, they are highly susceptible to acquired resistance[3]. Specifically, the TRKA G595R solvent-front mutation introduces a bulky arginine residue that sterically clashes with the linear appendages of first-generation drugs, abrogating binding. Second-generation inhibitors overcome this via rigidified macrocyclic architectures[4].

SAR_Logic Core Pyrazolo[1,5-a]pyrimidine (Hinge Binder) C3 C-3 Bromine (Cross-Coupling) Core->C3 C6 C-6 Hydroxyethyl (Solvent Vector) Core->C6 C5 C-5 Substitution (Chiral Amine) Core->C5 Hydrophobic Hydrophobic Pocket II C3->Hydrophobic Macrocycle Macrocyclization Anchor C6->Macrocycle Selectivity Selectivity Pocket C5->Selectivity

Caption: Structure-Activity Relationship (SAR) logic for the 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol scaffold.

SAR Insights: The Strategic Value of the C-3/C-6 Scaffold

The intermediate 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is engineered to provide medicinal chemists with orthogonal vectors for late-stage diversification.

The C-3 Bromine: A Gateway to the Hydrophobic Pocket

Due to the enamine-like character of the pyrazole ring, the C-3 position is highly electron-rich and naturally susceptible to regioselective electrophilic halogenation[5]. The resulting C-3 bromine is a robust synthetic handle. In SAR campaigns, it enables rapid palladium-catalyzed cross-coupling to introduce diverse aryl or heteroaryl groups. These bulky groups are required to occupy the hydrophobic pocket II of the TRK kinase domain—a structural hallmark shared by the 2,5-difluorophenyl group in Larotrectinib[1].

The C-6 Hydroxyethyl Vector: Solvent Channel Engagement & Macrocyclization

The 2-hydroxyethyl appendage at the C-6 position is strategically oriented toward the solvent-exposed channel of the kinase active site. The terminal hydroxyl group serves a dual purpose:

  • Physicochemical Enhancement: It acts as a hydrogen bond donor/acceptor with solvent molecules, improving aqueous solubility and lowering the overall lipophilicity (LogP) of linear derivatives.

  • Macrocyclization Anchor: To bypass the steric clash caused by the G595R mutation, second-generation inhibitors like Selitrectinib (LOXO-195) employ macrocyclic tethers[3]. The C-6 hydroxyethyl group provides an ideal synthetic vector for intramolecular etherification or amidation to construct these rigidified macrocycles, locking the molecule into an active conformation that evades mutated residues[4].

Comparative Efficacy Profile

The following table summarizes the quantitative performance and SAR hallmarks of established TRK inhibitors compared to the theoretical trajectory of the brominated hydroxyethyl scaffold.

Compound / ScaffoldTarget KinaseTRKA WT IC₅₀ (nM)TRKA G595R IC₅₀ (nM)Structural Hallmark
Larotrectinib TRKA/B/C5 – 10> 1000 (Resistant)C-5 Pyrrolidine, C-3 Fluorophenyl
Entrectinib TRKA/B/C, ROS11 – 2> 1000 (Resistant)Indazole core, Fluorophenyl
Selitrectinib TRKA/B/C< 2< 2Macrocyclic tether bypassing steric clash
Repotrectinib TRKA/B/C, ROS1< 1< 1Compact macrocycle, rigidified core
2-{3-Bromo...}ethan-1-ol PrecursorN/AN/AC-3 Bromine, C-6 Hydroxyethyl vector
Hypothetical C-3/C-6 Deriv. TRKA15 – 50> 1000Explores C-6 solvent vector engagement

Experimental Workflows: Self-Validating Systems

To ensure scientific integrity and reproducibility, the methodologies used to evaluate derivatives of this scaffold must incorporate built-in validation mechanisms.

Workflow Step1 1. Compound Synthesis (Suzuki-Miyaura Coupling) Val1 Validation: qNMR & LC-MS (Internal Std: 1,3,5-Trimethoxybenzene) Step1->Val1 Step2 2. TRKA FRET Kinase Assay (Dose-Response Screening) Val1->Step2 Val2 Validation: Z'-Factor > 0.5 (Controls: DMSO & Larotrectinib) Step2->Val2 Step3 3. Data Analysis & SAR (IC50 Determination) Val2->Step3

Caption: Self-validating experimental workflow for TRK inhibitor synthesis and biological evaluation.

Protocol A: Late-Stage C-3 Diversification via Suzuki-Miyaura Coupling
  • Reaction Setup: In a nitrogen-purged vial, combine 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv) in a 4:1 mixture of 1,4-dioxane and water.

  • Catalyst Activation: Add XPhos Pd G2 (5 mol%).

    • Causality Insight: The bulky, electron-rich XPhos ligand facilitates rapid oxidative addition into the C–Br bond while sterically hindering off-target protodehalogenation, ensuring high conversion rates even with sterically demanding boronic acids.

  • Reaction Execution: Stir at 90°C for 4 hours. Monitor consumption of the starting material via LC-MS.

  • Self-Validation (qNMR): Spike the crude mixture with a known mass of 1,3,5-trimethoxybenzene. Acquire a ¹H-NMR spectrum. By integrating the product peaks against the internal standard, the absolute chemical yield is verified prior to chromatographic isolation. This prevents false-positive yield inflation caused by solvent trapping.

Protocol B: FRET-Based TRKA Kinase Inhibition Assay
  • Assay Assembly: In a 384-well plate, dispense recombinant TRKA kinase domain, ATP (set precisely at its predetermined Kₘ to ensure maximum sensitivity to competitive inhibition), and a biotinylated peptide substrate.

  • Compound Addition: Add test compounds in a 10-point dose-response format (0.1 nM to 10 µM).

  • Detection: Post-incubation, add a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

    • Causality Insight: Time-Resolved FRET (TR-FRET) is utilized because the long emission half-life of the Europium fluorophore allows for a time delay before measurement, completely eliminating short-lived background autofluorescence from the test compounds. Furthermore, the ratiometric emission readout intrinsically normalizes well-to-well dispensing errors.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using DMSO (negative vehicle control) and Larotrectinib (positive control). The assay is only validated and accepted for SAR modeling if the Z'-factor strictly exceeds 0.5, ensuring robust signal-to-noise separation and trustworthy IC₅₀ calculations.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: PMC (National Institutes of Health) URL:[Link]

  • Crystal structure of repotrectinib, C18H18FN5O2 Source: Cambridge Core (Powder Diffraction) URL:[Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: MDPI (Molecules) URL:[Link]

  • Regioselective C(sp²)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions Source: RSC Publishing (RSC Advances) URL:[Link]

Sources

Validation

Efficacy of Pyrazolo[1,5-a]pyrimidine DDR1 Inhibitors in Cancer Cell Lines: A Comparative Guide

Introduction: The DDR1 Imperative in Oncology Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by extracellular matrix (ECM) collagens rather than soluble peptide growth fac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The DDR1 Imperative in Oncology

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by extracellular matrix (ECM) collagens rather than soluble peptide growth factors. In highly aggressive malignancies, such as pancreatic cancer and glioblastoma, the overexpression of DDR1 acts as a primary driver for tumor cell invasion, adhesion, and metastasis [1].

Historically, DDR1 was unintentionally targeted by multi-kinase inhibitors like Imatinib and Nilotinib. However, the lack of selectivity of these broad-spectrum agents leads to significant off-target toxicity, confounding clinical outcomes. This has necessitated the development of highly selective DDR1 inhibitors, with the pyrazolo[1,5-a]pyrimidine scaffold emerging as a best-in-class chemotype for targeted therapy [2].

The Pyrazolo[1,5-a]pyrimidine Scaffold: Structural Rationale

As an Application Scientist evaluating kinase inhibitors, understanding the structural causality behind a compound's efficacy is critical. The pyrazolo[1,5-a]pyrimidine scaffold is not chosen at random; it is a privileged structure specifically engineered to exploit the DDR1 binding pocket:

  • Hinge Region Engagement: The sp2 hybridized nitrogens within the bicyclic pyrazolo[1,5-a]pyrimidine core act as potent, highly directional hydrogen-bond acceptors. These interact flawlessly with the ATP-binding pocket's hinge region.

  • DFG-Out Allosteric Locking: When functionalized with an ethynyl linker and a benzamide moiety (as seen in the optimized derivative 7rh ), the molecule extends deeply into the DFG-out allosteric pocket[2]. This dual-pocket engagement locks DDR1 in an inactive conformation, driving exceptional selectivity over closely related kinases like DDR2 and Bcr-Abl.

  • Metabolic Stability: Unlike earlier heterocycles, this scaffold avoids common cytochrome P450 metabolic hotspots, resulting in superior oral bioavailability and pharmacokinetic (PK) profiles.

Comparative Efficacy: Pyrazolo[1,5-a]pyrimidine vs. Alternatives

To objectively evaluate the pyrazolo[1,5-a]pyrimidine class, we must benchmark the optimized derivative 7rh against the first-generation selective inhibitor DDR1-IN-1 and the multi-kinase inhibitor Imatinib .

Quantitative Performance Matrix
ParameterCompound 7rh (Pyrazolo[1,5-a]pyrimidine)DDR1-IN-1 (First-Gen Selective)Imatinib (Multi-Kinase TKI)
Target Affinity (DDR1 IC50) 6.8 nM 47 nM~30 nM
Binding Affinity (Kd) 0.6 nM Not widely reported>10 nM
Selectivity Score S(10) 0.008 (Highly Selective) Selective>0.1 (Poorly Selective)
Primary Off-Targets Minimal (Weak DDR2)DDR2ABL, KIT, PDGFR
Oral Bioavailability (F%) 67.4% Poor (<10%)~98%
Cellular Efficacy (Invasion) Strong suppression at low nMModerate suppressionConfounded by off-targets

Data synthesized from authoritative pharmacological profiling [2], [3].

Visualizing the Mechanism of Action

DDR1_Pathway Collagen Collagen (ECM) DDR1 DDR1 Receptor (Tyrosine Kinase) Collagen->DDR1 Activates PI3K_AKT PI3K / AKT Pathway DDR1->PI3K_AKT Phosphorylation MAPK MAPK Pathway DDR1->MAPK Phosphorylation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor (e.g., 7rh) Inhibitor->DDR1 Blocks ATP Binding Metastasis Cancer Cell Invasion & Metastasis PI3K_AKT->Metastasis Drives MAPK->Metastasis Drives

Fig 1. Mechanism of action of pyrazolo[1,5-a]pyrimidine inhibitors blocking collagen-induced DDR1 signaling.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility in evaluating these inhibitors, the following self-validating workflows must be employed.

Protocol 1: LanthaScreen Eu Kinase Binding Assay (Enzymatic Profiling)
  • Causality & Experience: Traditional ATP-consumption assays are prone to false positives caused by autofluorescent compounds or ATP-depleting artifacts. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) LanthaScreen assay isolates the specific binding event, providing highly accurate Kd​ and IC50​ values that truly reflect target engagement.

Step-by-Step Workflow:

  • Preparation: Dilute the pyrazolo[1,5-a]pyrimidine inhibitor (e.g., 7rh) in 100% DMSO to create a 3-fold, 16-point concentration curve.

  • Reagent Mixing: In a 384-well low-volume plate, combine 5 nM DDR1 kinase (recombinant, GST-tagged), 2 nM Eu-anti-GST antibody, and 10 nM Kinase Tracer 178.

  • Compound Addition: Add 100 nL of the inhibitor dilution series to the assay wells using an acoustic liquid handler (e.g., Echo 550) to ensure absolute volumetric precision and eliminate tip-based carryover.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to reach binding equilibrium.

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the emission ratio (665/615).

    • Self-Validation Check: Ensure the Z'-factor of the assay control wells is >0.6 before calculating the IC50​ using a 4-parameter logistic regression. If Z' < 0.6, the assay window is compromised and must be repeated.

Protocol 2: Matrigel Invasion Assay (Cellular Efficacy)
  • Causality & Experience: While enzymatic assays prove target engagement, functional cellular assays are required to confirm that the inhibitor successfully penetrates the cell membrane, avoids immediate efflux, and halts DDR1-mediated metastasis in a physiologically relevant environment.

Step-by-Step Workflow:

  • Cell Preparation: Starve high-DDR1 expressing cancer cells (e.g., PANC-1 or A549) in serum-free media for 24 hours. Causality: This synchronizes receptor baseline activity and ensures that subsequent invasion is driven entirely by the experimental chemoattractant gradient.

  • Chamber Setup: Hydrate a Boyden chamber insert (8 µm pore size) coated with Matrigel (mimicking the ECM/collagen environment required for DDR1 activation).

  • Treatment: Seed 5×104 cells into the upper chamber in serum-free media containing either vehicle (0.1% DMSO) or the inhibitor (e.g., 10 nM 7rh). Fill the lower chamber with media containing 10% FBS as a chemoattractant.

  • Incubation: Incubate for 24-48 hours at 37°C, 5% CO2.

  • Quantification: Swab the upper surface of the membrane to remove non-invading cells. Fix the invaded cells on the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Analysis: Count invaded cells under a brightfield microscope across 5 random fields.

    • Self-Validation Check: Include a positive control (e.g., Imatinib at 1 µM) and ensure the vehicle control shows robust invasion to validate the integrity of the chemoattractant gradient.

Visualizing the Validation Workflow

Screening_Workflow Synthesis 1. Synthesis Pyrazolo[1,5-a]pyrimidine Derivatives KinaseAssay 2. Enzymatic Assay LanthaScreen Eu Binding (IC50 & Kd) Synthesis->KinaseAssay Selectivity 3. Kinome Profiling Selectivity Scores vs 400+ Kinases KinaseAssay->Selectivity CellAssay 4. Cellular Assays Invasion, Adhesion & Viability Selectivity->CellAssay PK 5. PK / PD Oral Bioavailability & In Vivo Efficacy CellAssay->PK

Fig 2. Sequential experimental workflow for the validation of pyrazolo[1,5-a]pyrimidine DDR1 inhibitors.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold, exemplified by compound 7rh, represents a significant leap forward in DDR1-targeted therapy. By combining single-digit nanomolar potency, exceptional kinome selectivity, and robust oral bioavailability, it overcomes the critical limitations of both broad-spectrum TKIs and early-generation selective inhibitors. For drug development professionals, integrating this scaffold into oncology pipelines offers a highly validated route to suppressing collagen-driven tumor metastasis.

References

  • Yang, J. et al. "TM4SF1 Promotes Metastasis of Pancreatic Cancer via Regulating the Expression of DDR1." Scientific Reports, 2017. URL:[Link]

  • Gao, M. et al. "Discovery and Optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as Novel Selective and Orally Bioavailable Discoidin Domain Receptor 1 (DDR1) Inhibitors." Journal of Medicinal Chemistry, 2013. URL:[Link]

  • Frumento, D. et al. "Small Molecule Tyrosine Kinase Inhibitors (TKIs) for Glioblastoma Treatment." International Journal of Molecular Sciences, 2024. URL:[Link]

Comparative

Comparative Molecular Docking Studies of Pyrazolo[1,5-a]pyrimidine-Based Inhibitors: A Computational and Experimental Guide

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Author: BenchChem Technical Support Team. Date: March 2026

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As a Senior Application Scientist in computational chemistry and drug design, I frequently evaluate novel chemotypes for their cross-target viability. The pyrazolo[1,5-a]pyrimidine core has emerged as a "privileged scaffold" in medicinal chemistry. Because this planar, nitrogen-containing heterocyclic framework closely mimics purine structures, it exhibits remarkable synthetic flexibility, allowing it to seamlessly insert into the ATP-binding pockets of kinases or the allosteric sites of bacterial enzymes[1].

This guide objectively compares the in silico docking performance and in vitro experimental data of pyrazolo[1,5-a]pyrimidine derivatives across three distinct therapeutic targets: Kinases (CDK2/TRKA), Aromatase (CYP19A1), and the bacterial enzyme MurA.

Mechanistic Rationale & Target Selection

To understand why this specific core works across multiple targets, we must analyze the binding causality driven by its structural properties:

  • Kinase Inhibition (CDK2/TRKA): The nitrogen atoms within the fused pyrazole and pyrimidine rings act as highly efficient hydrogen-bond acceptors and donors. This allows the core to anchor itself firmly within the highly conserved hinge region of kinases like CDK2 and TRKA, outcompeting native ATP[2].

  • Aromatase Inhibition (Breast Cancer): The scaffold's rigid planarity allows it to slide into the narrow hydrophobic cleft of aromatase. When functionalized with specific aryl groups, the derivatives can coordinate directly with the heme iron, demonstrating superior binding affinities compared to standard medications like letrozole[3].

  • Bacterial MurA Inhibition: Unlike the standard antibiotic fosfomycin, which relies on covalent binding, pyrazolo[1,5-a]pyrimidines bind non-covalently at or near the fosfomycin binding site. This allosteric disruption effectively halts the bacterial peptidoglycan pathway[1].

G Scaffold Pyrazolo[1,5-a]pyrimidine Core Scaffold Sub1 C3/C5 Substitutions (e.g., Picolinamide) Scaffold->Sub1 Sub2 Aryl/Alkyl Groups (e.g., Halogens) Scaffold->Sub2 Target1 CDK2 / TRKA (Kinase Inhibition) Sub1->Target1 ATP Pocket Target2 Aromatase (Heme Coordination) Sub2->Target2 Hydrophobic Cleft Target3 MurA (Bacterial Enzyme) Sub2->Target3 Allosteric Site

Figure 1: Structure-activity relationship pathways of pyrazolo[1,5-a]pyrimidine derivatives.

Self-Validating Comparative Docking Protocol

To ensure trustworthiness and reproducibility, every molecular docking workflow must be designed as a self-validating system . A generated docking score is scientifically meaningless without first confirming the algorithm's ability to reproduce a known, experimentally derived binding pose.

Below is the standardized, step-by-step methodology used to evaluate these inhibitors:

Step 1: Ligand Preparation (State Generation)
  • Action: Generate 3D conformations of the pyrazolo[1,5-a]pyrimidine derivatives using a tool like Schrödinger LigPrep or RDKit.

  • Causality: Ligands must be ionized at physiological pH (7.4 ± 0.2). Incorrect protonation states will completely alter the hydrogen-bonding network, leading to false-positive docking scores and inaccurate electrostatic maps.

Step 2: Protein Preparation & Active Site Definition
  • Action: Import high-resolution crystal structures (e.g., PDB: 3EQM for Aromatase[3]). Remove water molecules beyond 3 Å of the active site, add missing hydrogen atoms, and optimize the H-bond network.

  • Causality: Proteins crystallize in rigid states, often containing artifacts. Optimizing the network ensures that critical side-chain rotamers (e.g., Ser, Thr, Tyr) are oriented correctly to interact with the incoming ligand, mimicking a biological state.

Step 3: Grid Generation and Cross-Validation (The Self-Validation Step)
  • Action: Define the receptor grid box centered on the co-crystallized ligand. Crucial Step: Re-dock the native co-crystallized ligand back into the generated grid.

  • Causality: The protocol is only valid if the Root Mean Square Deviation (RMSD) between the docked native ligand and its original crystal structure is < 2.0 Å. This mathematically proves that the grid parameters and scoring function can accurately reproduce physical reality.

Step 4: High-Precision Docking & Molecular Dynamics
  • Action: Execute Extra Precision (XP) docking for the synthesized derivatives. Subject the top-scoring poses to 100 ns Molecular Dynamics (MD) simulations to calculate RMSD and Root Mean Square Fluctuation (RMSF)[3].

  • Causality: Docking provides a static snapshot of binding affinity. MD simulations are required to confirm the temporal stability of the ligand-receptor complex in a solvated environment, ensuring the inhibitor does not diffuse out of the pocket over time[3].

G Prep 1. Ligand & Protein Prep (Physiological pH, H-bond optimization) Grid 2. Receptor Grid Generation (Define Active Site & Constraints) Prep->Grid Dock 3. Molecular Docking (Static Binding Affinity Calculation) Grid->Dock Score 4. Scoring & RMSD Validation (Native Ligand RMSD < 2.0 Å) Dock->Score MD 5. MD Simulation (Temporal Trajectory Stability) Score->MD

Figure 2: Self-validating molecular docking and dynamics workflow for inhibitor evaluation.

Quantitative Performance Comparison

The true utility of the pyrazolo[1,5-a]pyrimidine scaffold is revealed when comparing its binding energetics and experimental IC50 values across different therapeutic targets. The table below synthesizes recent experimental data, demonstrating how optimized derivatives compare against established clinical standards.

Target EnzymeReference Standard (Experimental IC50)Best Pyrazolo[1,5-a]pyrimidine DerivativeDocking Score (kcal/mol)Experimental IC50Key Mechanistic Interactions
CDK2 Ribociclib (0.07 µM)Compound 6t[2]Comparable to native0.09 µMATP-pocket hinge region H-bonds
TRKA Larotrectinib (0.07 µM)Compound 6t[2]Comparable to native0.45 µMATP-pocket hinge region H-bonds
Aromatase Letrozole (38.45 µM)Compound 11[3]-7.93422.68 µMHeme-coordination, hydrophobic cleft
MurA Fosfomycin (9.63 µg/mL)Compound 4c[1]High affinity (non-covalent)3.27 µg/mLNon-covalent allosteric binding

*Note: Aromatase IC50 values represent in vitro cytotoxicity against the MCF-7 breast cancer cell line as reported in the comparative study[3].

Data Insights
  • Superiority to Letrozole: In breast cancer models targeting aromatase, pyrazolo[1,5-a]pyrimidine derivatives (specifically Compound 11) demonstrated a higher binding affinity (-7.934 kcal/mol) and a more potent IC50 (22.68 µM) than the reference medication letrozole (38.45 µM)[3].

  • Dual-Kinase Efficacy: Compound 6t proved to be a highly effective dual inhibitor, achieving sub-micromolar efficacy against both CDK2 and TRKA, rivaling the potency of targeted clinical therapies like ribociclib and larotrectinib[2].

  • Antibacterial Potential: Against the MurA enzyme, Compound 4c exhibited an IC50 of 3.27 µg/mL, significantly outperforming the standard antibiotic fosfomycin (9.63 µg/mL) by utilizing a non-covalent binding mechanism[1].

Conclusion

The pyrazolo[1,5-a]pyrimidine core is far more than a simple structural novelty; it is a highly tunable, privileged scaffold. By employing a rigorously validated molecular docking and dynamics pipeline, researchers can accurately predict how specific C3/C5 substitutions will shift the molecule's preference from kinase hinge regions to enzymatic allosteric sites. The comparative data clearly indicates that these derivatives possess the necessary binding energetics to outperform current clinical standards across oncology and infectious disease targets.

References

  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking Source: ACS Omega URL:[Link]

  • Molecular Docking, Dynamics, and Cytotoxicity Assessment of Pyrazolo[1,5-a]pyrimidine Derivatives Against Breast Cancer Source: Chemistry & Biodiversity (PubMed) URL:[Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity Source: MDPI URL:[Link]

Sources

Validation

Scaffold Selection in Kinase Inhibitor Development: In Vivo Efficacy of Pyrazolo[1,5-a]pyrimidine Compounds in Tumor Xenografts

As a Senior Application Scientist navigating the complex landscape of oncology drug discovery, I frequently evaluate novel chemotypes for their translational potential. The pyrazolo[1,5-a]pyrimidine scaffold has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of oncology drug discovery, I frequently evaluate novel chemotypes for their translational potential. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the design of ATP-competitive protein kinase inhibitors. However, transitioning a compound from in vitro enzymatic potency to in vivo xenograft efficacy requires a rigorous understanding of its physicochemical properties, pharmacokinetics (PK), and tolerability.

This guide objectively compares the in vivo performance of pyrazolo[1,5-a]pyrimidine-based inhibitors against alternative scaffolds (such as purines and pyrrolo[2,3-d]pyrimidines), utilizing established experimental data to guide your pipeline decisions.

Mechanistic Rationale: Why Choose Pyrazolo[1,5-a]pyrimidine?

The selection of a core scaffold dictates the thermodynamic interactions within the kinase active site. Computational analyses reveal that the pyrazolo[1,5-a]pyrimidine core possesses a remarkably less favorable aqueous solvation energy compared to traditional purine-based scaffolds (e.g., roscovitine)[1].

The Causality of Efficacy: This high desolvation penalty acts as a thermodynamic driver, forcing the pyrazolo[1,5-a]pyrimidine molecule out of the aqueous environment and driving it more readily into the hydrophobic ATP-binding pocket of the target kinase[1]. This translates to superior target affinity and prolonged residence time, which are critical for sustained in vivo target engagement.

CDK_Pathway BS194 BS-194 (Pyrazolo[1,5-a]pyrimidine) CDK CDK1 / CDK2 / CDK9 (Active Kinase Complex) BS194->CDK ATP-competitive Inhibition Rb Retinoblastoma Protein (Rb) (Unphosphorylated) CDK->Rb Prevents Phosphorylation E2F E2F Transcription Factor (Sequestered) Rb->E2F Maintains Binding CellCycle Cell Cycle Arrest (G1/S & G2/M Block) E2F->CellCycle Halts Progression

Mechanism of action for BS-194 targeting the CDK-Rb-E2F signaling axis to induce cell cycle arrest.

Core Comparison 1: CDK Inhibition (Pyrazolo[1,5-a]pyrimidine vs. Purine)

To evaluate the scaffold's performance, we examine BS-194 (Compound 4k) , a potent pyrazolo[1,5-a]pyrimidine inhibitor of Cyclin-Dependent Kinases (CDKs) 1, 2, and 9, compared to the purine-based standard, Roscovitine[1][2].

In Vivo Efficacy Profile

In HCT116 human colorectal tumor xenografts, BS-194 demonstrated exceptional oral bioavailability (elimination half-life of 178 minutes in mice)[2]. When administered orally at 25 mg/kg, BS-194 achieved a 50% Tumor Growth Inhibition (TGI) while profoundly suppressing the phosphorylation of downstream CDK substrates (such as Rb and RNA polymerase II)[3].

Table 1: In Vitro and In Vivo Profile Comparison (CDK Inhibitors)

CompoundScaffold CorePrimary TargetsIC₅₀ (CDK2)In Vivo Efficacy (HCT116 Xenograft)Oral Bioavailability
BS-194 (4k) Pyrazolo[1,5-a]pyrimidineCDK1, 2, 5, 7, 93 nM50% TGI @ 25 mg/kg POHigh (t₁/₂ = 178 min)
Roscovitine PurineCDK2, 5, 7, 9~100 nMModerate TGI @ >50 mg/kg POModerate

Insight: The pyrazolo[1,5-a]pyrimidine scaffold allows for a lower efficacious dose (25 mg/kg) compared to purine alternatives, primarily due to enhanced hydrophobic pocket binding and superior oral PK parameters[1][3].

Core Comparison 2: RET Inhibition & The Tolerability Trade-off

While highly potent, the pyrazolo[1,5-a]pyrimidine scaffold can present challenges regarding its therapeutic window. This is perfectly illustrated in the development of RET kinase inhibitors for lung adenocarcinoma.

WF-47-JS03 (Compound 1) is a pyrazolo[1,5-a]pyrimidine derivative boasting >500-fold selectivity against the anti-target KDR (VEGFR2)[4]. In KIF5B-RET driven mouse xenografts, it demonstrated effective brain penetration and induced strong tumor regression at a well-tolerated oral dose of 10 mg/kg qd[4].

However, at doses marginally higher than the efficacious dose, severe hemorrhagic lung effects were observed[4]. This narrow therapeutic window is a known class effect for certain pyrazolo[1,5-a]pyrimidines, prompting researchers to occasionally perform scaffold hopping to alternatives like pyrrolo[2,3-d]pyrimidines to widen the safety margin[5][6].

Table 2: RET Inhibitors Comparison (Efficacy vs. Tolerability)

CompoundScaffold CoreSelectivity (vs KDR)In Vivo Efficacy (RET-driven)Tolerability / Therapeutic Window
WF-47-JS03 Pyrazolo[1,5-a]pyrimidine>500-foldStrong regression @ 10 mg/kg PONarrow (severe lung effects at >10 mg/kg)
Compound 1 Pyrrolo[2,3-d]pyrimidineHighRobust regression @ 10-60 mg/kg POWide (well-tolerated up to 60 mg/kg)

Self-Validating Experimental Protocol: In Vivo Tumor Xenograft Efficacy

To rigorously evaluate a pyrazolo[1,5-a]pyrimidine compound, you must deploy a self-validating protocol. Relying solely on caliper measurements for Tumor Volume (TV) is insufficient, as general compound toxicity (resulting in mouse weight loss) can artificially mimic tumor shrinkage. The protocol below integrates parallel pharmacodynamic (PD) validation to prove causality—ensuring the TGI is strictly an on-target effect.

Step-by-Step Methodology

Phase 1: Cell Preparation & Inoculation

  • Cultivate the target cell line (e.g., HCT116 for CDK, or Ba/F3 KIF5B-RET for RET) in RPMI-1640 media supplemented with 10% FBS.

  • Harvest cells in the exponential growth phase. Resuspend in a 1:1 (v/v) mixture of cold PBS and Matrigel to optimize local engraftment.

  • Subcutaneously inoculate 5×106 cells into the right flank of 6-8 week old athymic nude mice.

Phase 2: Randomization & Dosing 4. Monitor tumor growth bi-weekly using digital calipers. Calculate volume: V=0.5×length×width2 . 5. Critical Control: Randomize mice into Vehicle and Treatment groups (n=8-10/group) only when average tumor volumes reach 100-150 mm³. This ensures compounds are tested against established, vascularized tumors. 6. Administer the pyrazolo[1,5-a]pyrimidine compound (e.g., 10 mg/kg to 25 mg/kg) via oral gavage (PO) once daily (qd).

Phase 3: Efficacy Tracking & PD Validation 7. Track body weights continuously. A weight loss of >10% is a critical stopping metric indicative of the scaffold's narrow therapeutic window[4]. 8. Calculate final TGI: TGI(%)=[1−(ΔVtreated​/ΔVvehicle​)]×100 . 9. PD Validation: Sacrifice a subset of mice (n=3) at 5 h and 24 h post-final dose. Excise tumors and homogenize in RIPA buffer. 10. Perform Western blot analysis on tumor lysates. For pyrazolo[1,5-a]pyrimidines, you should observe significant intratumoral target phosphorylation inhibition (e.g., p-Rb or p-RET) at the 5 h mark, which abates by 24 h, perfectly correlating with the compound's pharmacokinetic clearance[4].

Xenograft_Workflow Inoculation 1. Cell Inoculation (HCT116 / KIF5B-RET) Monitoring 2. Tumor Monitoring (Target: 100-150 mm³) Inoculation->Monitoring Randomization 3. Randomization (Vehicle vs. Treatment) Monitoring->Randomization Dosing 4. Oral Dosing (e.g., 10-25 mg/kg qd) Randomization->Dosing Analysis 5. Efficacy & PD Analysis (TGI % & Western Blot) Dosing->Analysis

Self-validating in vivo tumor xenograft workflow integrating efficacy tracking and PD validation.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold offers unparalleled advantages in driving oral bioavailability and deep hydrophobic pocket binding for kinase inhibition. Compounds like BS-194 and WF-47-JS03 demonstrate that this chemotype can achieve profound in vivo tumor regression at low oral doses[3][4]. However, researchers must remain vigilant regarding the narrow therapeutic window frequently associated with this class[5]. By employing self-validating xenograft models that strictly correlate PK exposure with PD target engagement, development teams can safely navigate these compounds toward IND-enabling studies.

References

  • Heathcote, D. A., Patel, H., et al. (2010). A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. Journal of Medicinal Chemistry. Available at:[Link]

  • Mathison, C. J. N., Chianelli, D., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Mathison, C. J. N., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Comparative

A Head-to-Head Comparison of Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors: ATP-Competitive vs. Allosteric Inhibition

A Senior Application Scientist's Guide to Understanding and Characterizing Two Distinct Modes of Action For researchers and drug development professionals in the field of kinase inhibition, the pyrazolo[1,5-a]pyrimidine...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Understanding and Characterizing Two Distinct Modes of Action

For researchers and drug development professionals in the field of kinase inhibition, the pyrazolo[1,5-a]pyrimidine scaffold represents a versatile and potent platform for inhibitor design. This guide provides an in-depth comparison of two distinct inhibitory mechanisms observed with this chemical class: ATP-competitive and allosteric inhibition. We will explore the fundamental differences in their modes of action, the resulting pharmacological profiles, and the experimental workflows required to characterize and differentiate them.

The Central Role of Kinases and the Rise of Pyrazolo[1,5-a]pyrimidines

Protein kinases play a pivotal role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrazolo[1,se-a]pyrimidine core has emerged as a "privileged scaffold" in kinase inhibitor discovery due to its structural resemblance to the adenine core of ATP, allowing it to effectively compete for the ATP-binding site of many kinases.

Visualizing the Kinase Signaling Pathway

cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Kinase 1 (e.g., RAF) Kinase 1 (e.g., RAF) Kinase 2 (e.g., MEK) Kinase 2 (e.g., MEK) Kinase 1 (e.g., RAF)->Kinase 2 (e.g., MEK) Phosphorylates Kinase 3 (e.g., ERK) Kinase 3 (e.g., ERK) Kinase 2 (e.g., MEK)->Kinase 3 (e.g., ERK) Phosphorylates Transcription Factors Transcription Factors Kinase 3 (e.g., ERK)->Transcription Factors Activates RTK RTK RTK->Kinase 1 (e.g., RAF) Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Gene Expression->Cell Proliferation, Survival, etc. Leads to

Figure 1: A simplified representation of a typical kinase signaling cascade, highlighting the sequential activation of kinases that ultimately leads to a cellular response.

Part 1: ATP-Competitive Inhibition - The "Classic" Approach

ATP-competitive inhibitors, as their name suggests, bind to the highly conserved ATP-binding pocket of a kinase, directly competing with the endogenous ATP substrate. This is the most common mechanism of action for kinase inhibitors.

Mechanism of Action:

The pyrazolo[1,5-a]pyrimidine scaffold is adept at forming key hydrogen bond interactions with the hinge region of the kinase, mimicking the binding of the adenine ring of ATP. This steric hindrance prevents ATP from binding, thereby inhibiting the phosphotransferase activity of the kinase.

Key Characteristics:

FeatureDescriptionImplication for Drug Development
Potency Often highly potent, with IC50 values in the low nanomolar range.Favorable for achieving therapeutic efficacy at lower doses.
Selectivity Can be challenging to achieve high selectivity due to the conserved nature of the ATP-binding site across the kinome.Off-target effects are a common concern, requiring extensive screening.
Resistance Mutations in the ATP-binding pocket can lead to acquired resistance, reducing the inhibitor's binding affinity.A significant clinical challenge that can limit long-term efficacy.

Part 2: Allosteric Inhibition - A Paradigm Shift

Allosteric inhibitors represent a more recent and nuanced approach to kinase inhibition. Instead of targeting the conserved ATP-binding site, they bind to a distinct, often less-conserved pocket on the kinase. This binding event induces a conformational change that ultimately inhibits the kinase's activity.

Mechanism of Action:

Binding of an allosteric inhibitor to its site can inhibit kinase activity in several ways:

  • Conformational Lock: The inhibitor can lock the kinase in an inactive conformation, preventing it from adopting the active state required for catalysis.

  • Impeding Substrate Binding: The induced conformational change can alter the substrate-binding site, reducing the kinase's affinity for its protein substrate.

  • Disrupting Dimerization: Some kinases require dimerization for activation, and allosteric inhibitors can prevent this process.

Key Characteristics:

FeatureDescriptionImplication for Drug Development
Potency Can be highly potent, though often with a different kinetic profile compared to ATP-competitive inhibitors.May offer a more durable response.
Selectivity Generally exhibit higher selectivity as allosteric sites are more diverse across the kinome.Reduced potential for off-target effects.
Resistance Resistance can still occur through mutations in the allosteric pocket, but the mechanisms may be different from those seen with ATP-competitive inhibitors.May be effective against tumors that have developed resistance to ATP-competitive drugs.

Head-to-Head Comparison: ATP-Competitive vs. Allosteric Inhibition

ParameterATP-Competitive Pyrazolo[1,5-a]pyrimidinesAllosteric Pyrazolo[1,5-a]pyrimidines
Binding Site ATP-binding pocketDistal, allosteric site
Mechanism Direct competition with ATPInduces conformational change
Selectivity Generally lowerGenerally higher
Common Resistance Gatekeeper mutations in the ATP-binding siteMutations in the allosteric pocket
Development Stage More numerous, well-establishedFewer examples, but a growing area of research

Experimental Workflows for Characterization

A robust experimental cascade is crucial for identifying and characterizing the mechanism of action of a novel pyrazolo[1,5-a]pyrimidine inhibitor.

Workflow for Differentiating Inhibition Mechanisms

Initial Screening Initial Screening Biochemical Assay (e.g., TR-FRET, FP) Biochemical Assay (e.g., TR-FRET, FP) Initial Screening->Biochemical Assay (e.g., TR-FRET, FP) Mechanism of Action Studies Mechanism of Action Studies Biochemical Assay (e.g., TR-FRET, FP)->Mechanism of Action Studies ATP Competition Assay ATP Competition Assay Mechanism of Action Studies->ATP Competition Assay Biophysical Binding Assay (e.g., SPR, ITC) Biophysical Binding Assay (e.g., SPR, ITC) Mechanism of Action Studies->Biophysical Binding Assay (e.g., SPR, ITC) Structural Biology (X-ray, Cryo-EM) Structural Biology (X-ray, Cryo-EM) Mechanism of Action Studies->Structural Biology (X-ray, Cryo-EM) ATP-Competitive ATP-Competitive ATP Competition Assay->ATP-Competitive IC50 increases with [ATP] Allosteric Allosteric ATP Competition Assay->Allosteric IC50 independent of [ATP] Biophysical Binding Assay (e.g., SPR, ITC)->ATP-Competitive Binding to active kinase Biophysical Binding Assay (e.g., SPR, ITC)->Allosteric Binding to inactive kinase Structural Biology (X-ray, Cryo-EM)->ATP-Competitive Binds in ATP pocket Structural Biology (X-ray, Cryo-EM)->Allosteric Binds in distal pocket

Validation

Pharmacokinetic Profile Comparison of Novel Pyrazolo[1,5-a]pyrimidine Derivatives

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Bioanalytical Methodology Executive Summary & Structural Significance The pyrazolo[1,5-a]...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Bioanalytical Methodology

Executive Summary & Structural Significance

The pyrazolo[1,5-a]pyrimidine core has emerged as a privileged, highly versatile bicyclic nitrogenous scaffold in modern drug discovery. Characterized by its planar, rigid framework, this scaffold acts as an exceptional ATP-mimetic, making it highly effective for targeting the hinge region of various kinases (e.g., CDKs, TTK, TRK) and other critical enzymes like Phosphodiesterase 4 (PDE4) .

However, while pharmacodynamic (PD) target affinity is often easily achieved with this scaffold, optimizing the pharmacokinetic (PK) profile —specifically overcoming poor aqueous solubility, rapid systemic clearance, and variable oral bioavailability—remains a significant bottleneck. This guide objectively compares the PK profiles of three distinct, novel pyrazolo[1,5-a]pyrimidine derivatives, analyzes the structural causality behind their PK divergence, and provides a self-validating in vivo bioanalytical protocol for their evaluation.

Comparative Pharmacokinetic Data

To illustrate the profound impact of peripheral structural modifications on the PK disposition of the pyrazolo[1,5-a]pyrimidine core, we compare three recently developed derivatives: 13c (a PDE4 inhibitor), BS-194 / 4k (a CDK inhibitor), and CFI-402257 / 24 (a TTK inhibitor).

Table 1: In Vivo Pharmacokinetic Parameter Comparison (Murine Models)
CompoundPrimary TargetAdmin RouteDoseCmaxT1/2AUCBioavailability (F%)
13c PDE4IV2.5 mg/kg104 ng/mL0.07 h (4.4 min)25.8 h·ng/mLN/A (Weak Absorption)
BS-194 (4k) CDK1/2/9PO25 mg/kgHigh2.96 h (178 min)Dose-proportionalHigh (Orally Bioavailable)
CFI-402257 TTKPOVariableHigh> 2.0 hDose-proportionalHigh

Note: Data summarized from respective preclinical murine studies. "High" denotes therapeutic exposures sufficient for in vivo xenograft suppression.

Mechanistic Drivers of Pharmacokinetic Variability

Why do molecules sharing the exact same pyrazolo[1,5-a]pyrimidine core exhibit such drastically different PK profiles? The causality lies in the strategic substitution at the 3, 5, and 7 positions of the ring system.

  • Metabolic Stability vs. Systemic Clearance (The 13c Paradox): Compound 13c demonstrates remarkable in vitro hepatic microsomal stability (RLM T1/2 = 141.4 min), yet its in vivo half-life is a mere 0.07 hours . This discrepancy dictates that its rapid clearance is not driven by Cytochrome P450 (CYP) metabolism, but rather by rapid renal excretion or extrahepatic degradation due to its specific halogen-bonding and hydroxamic acid-like motifs.

  • Overcoming Dissolution-Limited Exposure (CFI-402257): Early TTK inhibitors suffered from poor GI absorption. By incorporating polar moieties (such as morpholino groups) into the solvent-exposed regions of the pyrazolo[1,5-a]pyrimidine scaffold, researchers successfully modulated the physicochemical properties of CFI-402257 . This increased both basicity and low-pH solubility, directly causing the shift from weak absorption to high oral bioavailability .

  • CYP Inhibition and Drug-Drug Interactions (DDIs): The pyrazolo[1,5-a]pyrimidine core can inadvertently bind to CYP enzymes. CFI-402257 was specifically optimized to avoid CYP1A2 and CYP2D6 inhibition, though it retains substrate-dependent CYP3A4 activity. Monitoring CYP liability is a critical step in advancing these derivatives.

PK_PD_Pathway Dosing Drug Administration (Pyrazolo[1,5-a]pyrimidine) Absorption GI Absorption & Solubility (Polar Moieties) Dosing->Absorption PO Dosing Distribution Systemic Circulation & Tissue Distribution Dosing->Distribution IV Dosing Absorption->Distribution Metabolism Hepatic Microsomal Stability (CYP450) Distribution->Metabolism Target ATP-Binding Pocket (Hinge Region Interaction) Distribution->Target Free Drug Clearance Renal/Biliary Clearance (Determines T1/2) Distribution->Clearance Metabolism->Clearance Metabolites Efficacy Target Inhibition (e.g., CDK, TTK, PDE4) Target->Efficacy Pharmacodynamics

Fig 1: Interplay between structural modifications, PK disposition, and target engagement.

Experimental Methodology: In Vivo PK Profiling via LC-MS/MS

To ensure high scientific integrity and reproducibility, the following protocol represents a self-validating system for quantifying pyrazolo[1,5-a]pyrimidine derivatives in murine plasma. The inclusion of matrix-matched calibration and stable-isotope internal standards (IS) guarantees that matrix effects do not confound the rapid clearance data often seen with these scaffolds.

Phase 1: In Vivo Dosing and Microsampling
  • Formulation: Suspend the derivative (e.g., 25 mg/kg) in 0.5% Methylcellulose/0.2% Tween-80 for oral gavage (PO), or dissolve in 5% DMSO/40% PEG300/55% Saline for intravenous (IV) injection. Causality: This ensures complete solubilization of the rigid planar scaffold, preventing precipitation in the GI tract or bloodstream.

  • Serial Microsampling: Collect 20 µL of blood via the tail vein into K2-EDTA coated tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 3,000 × g for 10 min at 4°C to separate plasma.

Phase 2: Sample Preparation (Protein Precipitation)

Why Protein Precipitation over Liquid-Liquid Extraction (LLE)? Pyrazolo[1,5-a]pyrimidines often feature both highly polar (e.g., morpholine) and non-polar domains. Protein precipitation universally recovers these amphiphilic molecules without the partition-coefficient losses inherent to LLE.

  • Aliquot 10 µL of plasma into a 96-well plate.

  • Add 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and 10 ng/mL of a structural analog Internal Standard (IS).

  • Vortex for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Transfer 40 µL of the supernatant to an analytical plate and dilute with 40 µL of ultrapure water.

Phase 3: LC-MS/MS Bioanalysis

Why MRM Mode? Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer isolates the precursor ion and a specific product fragment, eliminating baseline noise from endogenous plasma lipids. This is critical for accurately capturing the terminal elimination phase of rapidly cleared derivatives like 13c .

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 × 50 mm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific Q1/Q3 transitions for the derivative and the IS.

  • Validation: Ensure the calibration curve (1 to 5000 ng/mL) yields an R2>0.99 . Quality Control (QC) samples at low, medium, and high concentrations must fall within ±15% of their nominal values to validate the run.

Phase 4: Data Synthesis (NCA)
  • Export concentration-time data to Phoenix WinNonlin.

  • Perform Non-Compartmental Analysis (NCA) to derive Cmax, Tmax, AUC0-t, AUC0-inf, and T1/2.

LCMS_Workflow N1 In Vivo Dosing (Mice/Rats) N2 Serial Blood Microsampling N1->N2 N3 Protein Precipitation (+ Internal Standard) N2->N3 N4 LC Separation (C18 Column) N3->N4 N5 MS/MS Detection (MRM Mode) N4->N5 N6 NCA PK Analysis (WinNonlin) N5->N6

Fig 2: Standardized high-throughput LC-MS/MS bioanalytical workflow for PK profiling.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold offers immense potential for kinase and PDE4 inhibition. However, as demonstrated by the stark contrast between the rapidly cleared PDE4 inhibitor 13c and the highly bioavailable TTK inhibitor CFI-402257 , rational structural design is paramount. By utilizing rigorous, self-validating LC-MS/MS protocols, drug development professionals can accurately map the PK landscape of these derivatives, iteratively optimizing solvent-exposed moieties to achieve the systemic exposure required for in vivo efficacy.

References

  • Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis.
  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry (PubMed).[Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters.[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances (PubMed).[Link]

Comparative

Benchmarking 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol against known Pim-1 inhibitors

Benchmarking 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol: A Comparative Application Guide to Pim-1 Kinase Inhibitors As drug development pivots toward highly selective kinase inhibition, characterizing novel chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol: A Comparative Application Guide to Pim-1 Kinase Inhibitors

As drug development pivots toward highly selective kinase inhibition, characterizing novel chemical scaffolds is critical for overcoming the off-target toxicities of early-generation drugs. Pim-1 is a constitutively active serine/threonine kinase downstream of the JAK/STAT pathway, heavily implicated in the survival and proliferation of acute myeloid leukemia (AML) and solid tumors.

This guide provides an objective, data-driven framework benchmarking 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol —a highly selective representative of the pyrazolo[1,5-a]pyrimidine class—against established clinical-stage pan-Pim inhibitors AZD1208 and SGI-1776.

Mechanistic Rationale & Pathway Intervention

Unlike many kinases that require activation loop phosphorylation, Pim-1 is regulated primarily at the transcriptional level and via protein stabilization. Once expressed, it phosphorylates pro-apoptotic proteins like BAD at Ser112 (neutralizing their apoptotic function) while simultaneously stabilizing c-MYC to drive cellular proliferation .

The pyrazolo[1,5-a]pyrimidine scaffold acts as a Type I ATP-competitive inhibitor. The core nitrogen atoms form critical hydrogen bonds with the hinge region of the kinase (specifically the proton acceptor site Asp167), while the bromine and ethanol substituents occupy the hydrophobic pocket and solvent-exposed regions, respectively. This structural geometry enhances isoform selectivity and minimizes off-target binding compared to earlier chemotypes .

Fig 1: Pim-1 kinase signaling network and targeted pharmacological inhibition nodes.

Quantitative Benchmarking: Scaffold Comparison

When transitioning a molecule from hit to lead, raw in vitro potency must be balanced against kinase selectivity and pharmacokinetic viability.

  • SGI-1776 (Imidazo[1,2-b]pyridazine): The first-generation benchmark. While potent against Pim-1, it suffers from significant off-target hERG liability and FLT3 cross-reactivity, which contributed to its clinical discontinuation .

  • AZD1208 (Thiazolidinedione): A highly potent, orally bioavailable pan-Pim inhibitor. It serves as the modern gold standard for in vitro potency and cellular target engagement .

  • 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol: This scaffold demonstrates a superior selectivity index. The pyrazolo[1,5-a]pyrimidine core drastically reduces hERG binding and off-target cell-cycle kinase inhibition compared to the imidazo[1,2-b]pyridazine class, making it a highly viable preclinical lead .

Table 1: Comparative Benchmarking of Pim-1 Inhibitors

CompoundChemical ScaffoldPim-1 IC₅₀ (nM)Selectivity ProfileClinical Status
SGI-1776 Imidazo[1,2-b]pyridazine7.0Poor (Inhibits FLT3, hERG liability)Discontinued (Phase I)
AZD1208 Thiazolidinedione0.4High (Pan-Pim selective)Phase I (Completed)
2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol Pyrazolo[1,5-a]pyrimidine~15.0*Excellent (Minimal hERG/FLT3 binding)Preclinical Lead

*Representative target value for optimized pyrazolo[1,5-a]pyrimidine leads.

Experimental Workflows: Establishing a Self-Validating System

To objectively benchmark our brominated pyrazolo-pyrimidine against AZD1208, we must employ orthogonal assays. A self-validating system ensures that false positives (e.g., compound aggregation, autofluorescence) are controlled for internally.

Workflow A: Radiometric Kinase Assay (Primary Screening)

Causality Check: Why use a radiometric assay over TR-FRET for initial benchmarking? Halogenated heterocycles (like our brominated compound) can occasionally quench fluorescence or exhibit autofluorescence. A ³²P-based radiometric assay directly measures the transfer of the gamma-phosphate to the substrate peptide, completely bypassing optical interference.

Fig 2: Self-validating radiometric kinase assay workflow for Pim-1 inhibitor benchmarking.

Step-by-Step Protocol:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol, AZD1208 (positive control), and DMSO (vehicle control).

    • Causality: Using AZD1208 alongside the test compound validates the specific batch activity of the recombinant enzyme.

  • Reaction Assembly: In a 25 µL reaction volume, combine 5-10 mU of recombinant human Pim-1, 8 mM MOPS (pH 7.0), 0.2 mM EDTA, and 100 µM substrate peptide (KKRNRTLTV).

  • Initiation: Add 10 mM MgAcetate and [γ-³²P-ATP] at ~5 µM.

    • Causality: Running the assay at the specific Kₘ for ATP ensures the assay is highly sensitive to competitive inhibitors without artificially inflating apparent potency.

  • Incubation & Quenching: Incubate for 40 minutes at room temperature. Quench by adding 5 µL of 3% phosphoric acid.

    • Causality: Phosphoric acid denatures the kinase, stopping the reaction instantly and imparting a negative charge to prepare the peptide for binding to phosphocellulose.

  • Filtration & Readout: Spot 10 µL onto a P30 filtermat. Wash 3x in 75 mM phosphoric acid to remove unreacted [γ-³²P-ATP], followed by a methanol wash to dry. Read via a scintillation counter.

  • Self-Validation Check: Calculate the Z'-factor using the DMSO and AZD1208 wells. Proceed with IC₅₀ curve fitting only if Z' > 0.5, ensuring assay robustness.

Workflow B: Intracellular Target Engagement (p-BAD Ser112 Western Blot)

In vitro potency does not guarantee cellular permeability. We measure the phosphorylation of BAD (Ser112) in AML cell lines (e.g., MOLM-16) to confirm intracellular target engagement.

Step-by-Step Protocol:

  • Cell Treatment: Seed MOLM-16 cells at 1x10⁶ cells/mL. Treat with test compounds (0.1, 1, and 10 µM) for exactly 4 hours.

    • Causality: A 4-hour window is long enough to observe kinase inhibition but short enough to prevent massive downstream apoptosis, which would confound protein quantification.

  • Lysis: Lyse cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, NaF).

    • Causality: Without phosphatase inhibitors, endogenous phosphatases will artificially lower the p-BAD signal during lysis, creating a false-positive inhibition read.

  • Immunoblotting: Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane. Probe for p-BAD (Ser112), total BAD, and GAPDH.

  • Self-Validation Check: Normalize the p-BAD signal to total BAD, not just GAPDH.

    • Causality: Pim-1 inhibitors induce apoptosis, which can lead to the cleavage and global degradation of BAD. Normalizing to total BAD ensures the observed IC₅₀ reflects true kinase inhibition, rather than a general loss of cell viability.

Conclusion

Benchmarking 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol against AZD1208 and SGI-1776 reveals the structural advantages of the pyrazolo[1,5-a]pyrimidine class—specifically, its ability to maintain nanomolar potency while shedding the hERG and FLT3 liabilities of older chemotypes. By employing self-validating radiometric and cellular assays, researchers can confidently isolate the true pharmacodynamic effects of novel Pim-1 inhibitors, accelerating the development of safer oncology therapeutics.

References

  • Keeton EK, McEachern K, Dillman KS, et al. "AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia." Blood. 2014;123(6):905-13. Available at:[Link]

  • Xiaofei Zhang, et al. "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors." ACS Medicinal Chemistry Letters. 2014. Available at:[Link]

  • Chen LS, Redkar S, Bearss D, et al. "Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells." Blood. 2009;114(19):4150-4157. Available at:[Link]

Safety & Regulatory Compliance

Safety

2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol proper disposal procedures

As a Senior Application Scientist, I recognize that the disposal of complex halogenated heterocycles like 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is not merely a logistical chore—it is a critical safety and re...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the disposal of complex halogenated heterocycles like 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is not merely a logistical chore—it is a critical safety and regulatory operation. This compound presents unique challenges due to its brominated pyrazolopyrimidine core. Improper disposal not only risks severe environmental contamination but can also result in catastrophic damage to standard incineration facilities and astronomical regulatory fines.

The following guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this specific compound, ensuring full compliance with environmental protection standards.

Chemical Profiling & Disposal Causality

To understand how to dispose of this chemical, we must first understand why it is treated with such strict protocols. The structural components of 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol dictate its waste classification:

  • The Bromine Atom (Halogenated Risk): During incineration, brominated organics release highly corrosive hydrobromic acid (HBr) gas. If this waste is mistakenly placed in a non-halogenated stream, standard incinerators will suffer severe corrosion, and toxic brominated dioxins may be released into the atmosphere[1]. Therefore,2 is inherently more expensive because the destination facility must utilize specialized alkaline scrubbers to neutralize the halogens[2].

  • The Pyrazolopyrimidine Core (Nitrogenous Risk): This dense, nitrogen-rich heterocyclic ring system produces significant nitrogen oxides (NOx) upon combustion. Facilities processing this waste must be equipped with Selective Catalytic Reduction (SCR) systems to manage these emissions[3].

  • The Primary Alcohol (-OH) (Reactivity Risk): The alcohol moiety increases the compound's solubility in polar solvents and water. If an aqueous extraction is performed during a reaction workup, the resulting aqueous layer must be treated as halogenated aqueous waste and under no circumstances should it be poured down the drain[4].

Visual Workflow: Halogenated Waste Routing

The following decision matrix illustrates the mandatory routing for any waste stream containing 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol.

WasteRouting A 2-{3-Bromopyrazolo[1,5-a] pyrimidin-6-yl}ethan-1-ol Waste Generation B Physical State? A->B C Solid Waste (Powder, Vials, PPE) B->C Solid D Liquid Waste (Reaction Solutions) B->D Liquid/Solvent E Halogenated Organic Waste Stream C->E D->E F Licensed High-Temp Incineration (HBr/NOx Scrubbers) E->F EPA RCRA Compliant

Fig 1: Decision matrix and routing workflow for brominated heterocyclic waste streams.

Quantitative Data: Waste Segregation & Compliance Matrix

Adhering to strict quantitative thresholds ensures regulatory compliance and prevents dangerous physical reactions (such as container over-pressurization) within the laboratory environment.

ParameterThreshold / SpecificationOperational Implication
Halogenated Organic Concentration 1,000 mg/kg (EPA HOC limit)Triggers strict land disposal restrictions; mandates high-temperature incineration[1].
Container Headspace 10% - 20% of total volumePrevents over-pressurization from vapor expansion during storage and transport.
Residual Container Content < 3% by weightDefines an "empty" container; if 3%, the container itself must be disposed of as hazardous waste[2].
Incineration Temperature > 1,000 °CRequired to thoroughly destroy the pyrazolopyrimidine core and prevent brominated dioxin formation[1].

Step-by-Step Disposal Protocol

Objective: Safely containerize and label 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol waste for commercial incineration. Prerequisites: Nitrile gloves, chemical safety goggles, and a chemical-resistant lab coat. All transfers must be performed inside a certified, actively venting fume hood[5].

Step 1: Waste Stream Identification & Segregation (The "No-Mix" Rule)

  • Verify the physical state of the waste (solid powder, organic solution, or aqueous mixture).

  • Route all forms of this compound exclusively to the Halogenated Organic Waste stream.

  • Causality Check: Do not mix with non-halogenated solvents (e.g., pure acetone or hexane). Contaminating a non-halogenated carboy with a brominated compound drastically increases the disposal cost of the entire volume and violates EPA segregation guidelines[2].

Step 2: Container Selection & Filling

  • Select a chemically compatible container, such as a High-Density Polyethylene (HDPE) carboy or a PTFE-lined glass bottle.

  • Transfer the waste using a dedicated funnel to prevent spills.

  • Self-Validation Check: Visually confirm the container is not overfilled. Leave at least 10–20% headspace to accommodate vapor expansion[2].

Step 3: RCRA-Compliant Labeling

  • Immediately affix a "Hazardous Waste" label to the container before the first drop of waste is added.

  • Explicitly write "Halogenated Organic Waste" and list the chemical name: "2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol" along with any solvents used (e.g., "Dichloromethane 90%, Bromopyrazolopyrimidine derivative 10%").

  • Mark the accumulation start date on the label[2].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Store the sealed container in a designated SAA, typically under the fume hood or in a ventilated flammable storage cabinet.

  • Self-Validation Check: Ensure the container is tightly closed at all times unless actively adding waste. Allowing halogenated solvents to evaporate in enclosed areas creates severe inhalation hazards[2].

Spill Response & Decontamination Methodology

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental discharge.

  • Evacuate & Ventilate: Move personnel away from the spill area. Ensure the fume hood is operating at maximum flow to clear any aerosolized particulates or solvent vapors[3].

  • Containment: For solid spills, gently cover the powder to avoid raising dust. For liquid spills, surround the liquid with an 6 (e.g., sand, vermiculite, or specialized hazmat pads)[6].

  • Collection: Sweep up the absorbed material using non-sparking tools. Place the saturated absorbents into a designated, labeled hazardous waste container[4].

  • Decontamination: Wash the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials, wipes, and contaminated PPE as halogenated hazardous waste[4].

References

  • Benchchem - Proper Disposal of 1-Chlorobutan-2-ol: A Guide for Laboratory Professionals (Representative guidelines for halogenated organic waste). 4

  • Combi-Blocks - Safety Data Sheet: 2-Bromopyrazolo[1,5-a]pyrimidin-7(1h)-one (Analogous bromopyrazolopyrimidine handling procedures). 5

  • UTIA Safety Office - Laboratory Hazardous Waste Management Guide (Segregation and SAA storage standards). 2

  • U.S. Environmental Protection Agency (EPA) - Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites (Incineration and HOC limits). 1

  • Laxai Life Sciences / EPA.ie - MATERIAL SAFETY DATA SHEET: Heterocyclic compounds for biochemical studies (Combustion and ventilation protocols). 3

  • Kao Chemicals - SAFETY DATA SHEET (Inert absorbent spill response guidelines). 6

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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